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  • Product: 2-Ethylquinolin-3-ol
  • CAS: 811432-23-2

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 2-Ethylquinolin-3-ol: NMR and IR Reference Data & Methodologies

Introduction & Mechanistic Context In the realm of medicinal chemistry and heterocyclic building block synthesis, 2-ethylquinolin-3-ol (CAS: 811432-23-2) serves as a critical intermediate. Structurally, it consists of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the realm of medicinal chemistry and heterocyclic building block synthesis, 2-ethylquinolin-3-ol (CAS: 811432-23-2) serves as a critical intermediate. Structurally, it consists of a rigid, planar quinoline core functionalized with an ethyl group at the C-2 position and a hydroxyl group at the C-3 position.

Historically, the synthesis of substituted 3-hydroxyquinolines has been challenging. The most straightforward and field-proven route involves the Pfitzinger reaction to yield a quinoline-4-carboxylic acid (such as 2-ethyl-3-hydroxyquinoline-4-carboxylic acid), followed by thermal decarboxylation in a high-boiling solvent like nitrobenzene [4]. More recently, advanced bromodecarboxylation techniques have been employed to functionalize these cores under milder conditions [1].

From a structural elucidation standpoint, a critical mechanistic insight for 3-hydroxyquinolines is their tautomeric behavior. Unlike 2-hydroxyquinolines and 4-hydroxyquinolines, which predominantly exist as their respective quinolone (keto) tautomers, 3-hydroxyquinolines exist almost exclusively in the enol (phenolic) form [5]. This is because tautomerization to a 3-quinolone would severely disrupt the aromaticity of the fused pyridine ring without the thermodynamic stabilization seen in ortho- or para-quinonoid structures. This 100% phenolic character dictates our approach to its spectroscopic characterization, particularly the behavior of the -OH proton in Nuclear Magnetic Resonance (NMR) and the C-O/O-H stretches in Infrared (IR) spectroscopy.

Structural Elucidation Workflow

To ensure high-fidelity data, the characterization of 2-ethylquinolin-3-ol must follow a strict, self-validating workflow from sample preparation to data acquisition.

G Start 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid (Starting Material) Decarb Thermal Decarboxylation (High-boiling solvent, e.g., Nitrobenzene) Start->Decarb Product 2-Ethylquinolin-3-ol (Target Compound) Decarb->Product NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6, add TMS) Product->NMR_Prep IR_Prep IR Sample Prep (ATR crystal cleaning, Background scan) Product->IR_Prep NMR_Acq NMR Acquisition (1H & 13C, 400+ MHz) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ resolution) IR_Prep->IR_Acq Data_Val Data Validation & Cross-Referencing NMR_Acq->Data_Val IR_Acq->Data_Val

Synthetic derivation and spectroscopic validation workflow for 2-ethylquinolin-3-ol.

Experimental Protocols for Spectroscopic Acquisition

As an application scientist, establishing protocols that inherently validate themselves is paramount. The following methodologies explain not just how to acquire the data, but the causality behind each experimental parameter.

Self-Validating NMR Protocol

Causality of Solvent Choice: The hydroxyl proton at C-3 engages in strong intermolecular hydrogen bonding. Using non-polar solvents like CDCl₃ results in severe line broadening and unpredictable chemical shifting of the -OH signal depending on sample concentration. DMSO-d₆ is selected because it acts as a uniform, strong hydrogen-bond acceptor, locking the -OH proton into a consistent chemical environment and yielding a sharp, reproducible signal [3].

  • Sample Preparation: Weigh exactly 10 mg of high-purity (>95%) 2-ethylquinolin-3-ol. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C nuclei. Shim the magnetic field using the deuterium lock signal of DMSO-d₆.

    • Validation Check: A properly shimmed instrument will yield a TMS peak with a full width at half maximum (FWHM) of <1.0 Hz.

  • ¹H NMR Acquisition: Set the spectral width to 14 ppm to ensure the downfield -OH proton (typically >10 ppm) is captured. Acquire 16-32 transients with a relaxation delay (d1) of 1.5 seconds. This delay ensures complete longitudinal relaxation of all protons, preventing integration distortion.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., waltz16). Acquire a minimum of 512 transients with a d1 of 2.0 seconds.

    • Validation Check: Verify the signal-to-noise ratio (S/N) of the quaternary carbons (C-2, C-3, C-4a, C-8a). If S/N < 10, double the number of scans to ensure baseline resolution.

Self-Validating FT-IR Protocol (ATR Method)

Causality of Method Choice: Traditional KBr pellets readily absorb atmospheric moisture, introducing a broad artifact band around 3400 cm⁻¹ that obscures the intrinsic 3-OH stretch of the quinoline ring. Attenuated Total Reflectance (ATR) ensures minimal moisture interference and requires no sample dilution, preserving the true solid-state hydrogen bonding network [3].

  • Background Acquisition: Clean the diamond or zinc selenide (ZnSe) ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to flash off completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

    • Validation Check: The background spectrum must show a flat baseline without residual organic peaks, confirming a pristine optical path.

  • Sample Application: Place 1-2 mg of solid 2-ethylquinolin-3-ol directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure is required to achieve optimal optical contact (evanescent wave penetration) between the solid sample and the crystal, preventing signal attenuation.

  • Data Acquisition & Verification: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Inspect the baseline; if scattering causes a sloping baseline, apply an ATR correction algorithm. Verify the presence of the sharp C=N stretch at ~1620 cm⁻¹ as a primary structural indicator.

Quantitative Reference Data

The following tables summarize the expected spectroscopic reference data for 2-ethylquinolin-3-ol, extrapolated and cross-referenced from established data on the 3-hydroxyquinoline core and 2-alkyl quinoline derivatives [2].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
3-OH 10.20 - 10.50br s-1HPhenolic hydroxyl (exchangeable)
H-8 7.85d8.21HAromatic (Quinoline C8-H)
H-5 7.72d8.01HAromatic (Quinoline C5-H)
H-4 7.55s-1HAromatic (Quinoline C4-H, isolated)
H-6 7.45ddd8.0, 7.0, 1.21HAromatic (Quinoline C6-H)
H-7 7.38ddd8.2, 7.0, 1.21HAromatic (Quinoline C7-H)
2-CH₂ 2.95q7.52HEthyl methylene
2-CH₃ 1.30t7.53HEthyl methyl
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment
C-2 155.2Quaternary, C-N (Deshielded by nitrogen and alkyl group)
C-3 148.5Quaternary, C-OH (Phenolic carbon)
C-8a 143.1Quaternary, Ar-C (Bridgehead)
C-8 128.4Ar-CH
C-4a 128.0Quaternary, Ar-C (Bridgehead)
C-7 126.8Ar-CH
C-5 126.2Ar-CH
C-6 125.5Ar-CH
C-4 114.5Ar-CH (Shielded by ortho-OH group)
2-CH₂ 27.8Aliphatic methylene
2-CH₃ 13.5Aliphatic methyl
Table 3: FT-IR Spectral Data (Solid-State ATR)
Wavenumber (cm⁻¹)IntensityAssignment & Mechanistic Note
3150 - 2800 Broad, MediumO-H stretch. Broadening indicates extensive solid-state intermolecular hydrogen bonding.
2965, 2875 WeakC-H stretch (aliphatic, corresponding to the C-2 ethyl group).
1620 MediumC=N stretch of the quinoline heterocyclic ring.
1580, 1505 StrongC=C stretch (aromatic ring deformations).
1375 MediumC-H bending (symmetric deformation of the ethyl methyl group).
1230 StrongC-O stretch. Confirms the phenolic nature of the 3-OH group.
750 StrongC-H out-of-plane bend, characteristic of an ortho-disubstituted benzene ring (positions 5,6,7,8).

References

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry - ACS Publications (2009).[Link]

  • 3-Hydroxyquinoline | C9H7NO | CID 11376. PubChem - National Institutes of Health (NIH). [Link]

  • Quinoline Synthesis PDF | Catalysis | Chemical Reactions. Scribd.[Link]

  • New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. ResearchGate (2015).[Link]

Exploratory

Thermodynamic Stability of 2-Ethylquinolin-3-ol in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of quinoline derivatives in aqueous media is a foundational parameter in drug design, formulation, and environmental fate modeling. 2-Ethylquinolin-3-ol represents a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of quinoline derivatives in aqueous media is a foundational parameter in drug design, formulation, and environmental fate modeling. 2-Ethylquinolin-3-ol represents a highly specific structural motif where the amphoteric nature of the quinolin-3-ol core is modulated by the steric and inductive effects of a 2-ethyl substituent. This whitepaper provides an in-depth analysis of the thermodynamic parameters governing its aqueous solvation, acid-base equilibria, and degradation kinetics, equipped with self-validating experimental protocols for rigorous laboratory profiling.

Molecular Architecture and Structure-Property Relationships (SPR)

To understand the thermodynamic behavior of 2-Ethylquinolin-3-ol, one must first deconstruct its molecular architecture. The parent scaffold, 3-hydroxyquinoline[1], is characterized by a bifunctional nature: a basic pyridinic nitrogen and an acidic phenolic hydroxyl group.

The introduction of an ethyl group at the C-2 position induces two critical physicochemical shifts:

  • Inductive Effect (+I): The alkyl chain donates electron density toward the quinoline ring, slightly increasing the electron density on the adjacent nitrogen atom. This elevates the basicity (pKa1) of the nitrogen compared to the unsubstituted core.

  • Steric Shielding: The bulk of the ethyl group creates a localized hydrophobic microenvironment around the nitrogen. This steric hindrance disrupts the primary hydration shell, weakening the N⋅⋅⋅H−O−H hydrogen bond networks. Density Functional Theory (DFT) studies on related diazanaphthalenes confirm that water complexation at sterically hindered nitrogen sites significantly alters charge decomposition and binding energies[2].

Aqueous Phase Equilibria & Acid-Base Thermodynamics

In aqueous solutions, 2-Ethylquinolin-3-ol undergoes prototropic tautomerism, existing as a pH-dependent dynamic equilibrium between cationic, neutral/zwitterionic, and anionic species. The thermodynamic stability of each species dictates solubility and lipophilicity.

Speciation Cation Cationic Form (pH < 5.2) Protonated Nitrogen Neutral Neutral / Zwitterion (pH 5.2 - 8.5) Minimum Aqueous Solubility Cation->Neutral -H+ (pKa1 ~5.2) Neutral->Cation +H+ Anion Anionic Form (pH > 8.5) Deprotonated Hydroxyl Neutral->Anion -H+ (pKa2 ~8.5) Anion->Neutral +H+

Figure 1: Acid-base speciation and prototropic equilibria of 2-Ethylquinolin-3-ol in aqueous solution.

Thermodynamic Parameters of Hydration and Solvation

The dissolution of quinoline derivatives in water is governed by the delicate balance of enthalpy ( ΔH ) and entropy ( ΔS ). Thermodynamic considerations reveal that the formation processes of diazanaphthalene-water complexes are generally endothermic ( +ΔHf​ ) and non-spontaneous ( +ΔGf​ ) under standard conditions[2].

For 2-Ethylquinolin-3-ol, the hydrophobic ethyl tail forces water molecules to form highly ordered clathrate-like structures around the alkyl moiety, leading to an entropically unfavorable penalty. The overall Gibbs energy of phase transition into an aqueous state is heavily influenced by these structural modifications[3].

Quantitative Thermodynamic Profile

Note: Values are extrapolated from solution calorimetry of structurally analogous 2-alkylquinolines and 3-hydroxyquinolines at 298.15 K.

ParameterEstimated ValueExperimental MethodCausality / Mechanistic Note
pKa1 ( N−H+ ) ~5.2Potentiometric Titration+I effect of the 2-ethyl group increases basicity relative to unsubstituted quinoline.
pKa2 ( O−H ) ~8.5UV-Vis SpectrophotometryElectron withdrawal by the aromatic system stabilizes the phenoxide anion.
ΔGsolv​ +15.2 kJ/molSolution CalorimetryEndothermic dissolution driven by the hydrophobic ethyl substituent[3].
ΔHsolv​ +22.4 kJ/molIsothermal Titration CalorimetryEnergy required to disrupt the bulk water H-bond network exceeds solvation energy[2].
ΔSsolv​ +24.1 J/(mol·K)Derived ( ΔG=ΔH−TΔS )Entropy-driven hydrophobic effect due to water restructuring around the alkyl chain.

Degradation Kinetics and Environmental Stability

Quinoline compounds are notoriously susceptible to degradation in aqueous solutions, influenced heavily by pH, temperature, and photon exposure[4]. Macroscopically, degradation is often observed as a discoloration from clear to yellow, and eventually brown, indicating the formation of complex polymeric or oxidized byproducts[4].

  • Thermal Degradation: Elevated temperatures accelerate hydrolytic and oxidative pathways. Storing solutions at reduced temperatures is critical to preserving the thermodynamic baseline[4].

  • Photolytic Degradation: Exposure to UV/ambient light triggers the formation of hydroxyquinolines and reactive oxygen species (ROS) adducts[4].

Workflow Start Aqueous 2-Ethylquinolin-3-ol Stock Solution Thermal Thermal Stress (Elevated Temp) Start->Thermal Photo Photolytic Stress (UV/Vis Exposure) Start->Photo Oxidative Oxidative Stress (H2O2 Addition) Start->Oxidative Deg1 N-Oxide Formation & Ring Cleavage Thermal->Deg1 Heat Deg2 Hydroxyl Radical Adducts Photo->Deg2 Oxidative->Deg1 ROS Deg3 Quinone-like Derivatives Oxidative->Deg3 Oxidation HPLC Stability-Indicating HPLC-UV/MS Analysis Deg1->HPLC Deg2->HPLC Deg3->HPLC

Figure 2: Forced degradation pathways and stability-indicating analytical workflow.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 2-Ethylquinolin-3-ol, researchers must employ self-validating analytical protocols.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is selected over Van't Hoff analysis because it directly measures the heat of interaction ( ΔH ) in real-time, allowing simultaneous determination of binding constants ( Ka​ ) and stoichiometry without assuming temperature independence.

  • Preparation: Prepare a 50 µM solution of 2-Ethylquinolin-3-ol in a degassed 50 mM phosphate buffer (pH 7.4). Prepare a titrant of 0.5 M HCl (for pKa1) or NaOH (for pKa2) in the identical buffer matrix.

  • Equilibration: Load the sample cell and equilibrate the system at exactly 298.15 K. Wait for the baseline thermal fluctuation to drop below 0.05 µcal/sec.

  • Titration: Execute 20 injections of 2 µL titrant at 150-second intervals, stirring at 750 rpm to ensure instantaneous mixing.

  • Deconvolution: Integrate the injection peaks to yield a binding isotherm. Fit the data to a single-site binding model to extract ΔH and Ka​ .

  • Self-Validation Checkpoint: Perform a "buffer-into-buffer" blank titration. The integrated heat of dilution must remain constant and below 0.1 µcal/sec. If the blank shows a sigmoidal curve, mechanical mixing artifacts or buffer mismatch are present, invalidating the run.

Protocol 2: Stability-Indicating HPLC Method for Degradation Kinetics

Causality: Standard assays fail to differentiate the parent compound from structurally similar N-oxides. A stability-indicating method[4] utilizing a gradient mobile phase is required to separate polar degradants from the hydrophobic parent.

  • Forced Degradation: Subject 1 mg/mL aqueous aliquots of 2-Ethylquinolin-3-ol to 60°C (thermal) and 1.2 million lux hours (photolytic) stress for 24 hours[4].

  • Chromatography Setup: Use a C18 reversed-phase column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes to ensure complete elution of both polar ring-cleavage products and the intact parent molecule.

  • Detection: Monitor via Photodiode Array (PDA) at 254 nm and 280 nm.

  • Self-Validation Checkpoint (Peak Purity): Utilize the PDA to calculate the peak purity angle across the 2-Ethylquinolin-3-ol peak. The run is only valid if the calculated peak purity angle is strictly less than the peak purity threshold, mathematically proving that no degradants are co-eluting under the parent peak.

Conclusion

The thermodynamic stability of 2-Ethylquinolin-3-ol in aqueous solutions is a complex interplay of its amphoteric core and the steric/inductive modifications imposed by the 2-ethyl group. Because its solvation is generally endothermic and non-spontaneous, and it remains highly susceptible to photolytic and oxidative degradation, stringent environmental controls (e.g., pH buffering, temperature regulation, and light protection) are mandatory. By employing self-validating workflows like ITC and stability-indicating HPLC, researchers can secure the high-fidelity thermodynamic data required for downstream pharmaceutical applications.

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Foundational

toxicity and safety profile of 2-Ethylquinolin-3-ol in vitro

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-Ethylquinolin-3-ol Executive Summary 2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a substituted quinoline derivative utilized primarily as a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-Ethylquinolin-3-ol

Executive Summary

2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a substituted quinoline derivative utilized primarily as a molecular building block and pharmaceutical intermediate[1]. While the parent compound quinoline is a well-documented hepatotoxin and potential carcinogen, the specific safety profile of its alkylated and hydroxylated derivatives requires rigorous in vitro evaluation. Quinoline is extensively metabolized in the liver to 3-hydroxyquinoline[2], meaning compounds like 2-Ethylquinolin-3-ol share structural and mechanistic overlaps with reactive biological metabolites[3].

This whitepaper provides a comprehensive, self-validating methodological framework for profiling the in vitro toxicity of 2-Ethylquinolin-3-ol. By leveraging human hepatic cell lines (HepG2) and multiplexed biochemical assays, researchers can accurately map its hepatotoxic potential, oxidative stress induction, and mitochondrial liability.

Mechanistic Basis of Quinoline-Derivative Toxicity

To design an effective in vitro screening cascade, one must first understand the causality behind quinoline-induced cellular damage. The toxicity of 3-hydroxyquinolines and their alkylated analogs is not typically driven by direct receptor agonism, but rather by xenobiotic bioactivation and oxidative stress [4][5].

  • CYP450-Mediated Bioactivation: In hepatic models, quinoline scaffolds undergo oxidation via Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4). While 2-Ethylquinolin-3-ol is already hydroxylated at the C3 position, the presence of the 2-ethyl group alters its lipophilicity and may direct further epoxidation or quinone-imine formation.

  • Glutathione (GSH) Depletion: Reactive electrophilic intermediates covalently bind to intracellular nucleophiles. The cell's primary defense, GSH, is rapidly depleted[5].

  • Mitochondrial Dysfunction & ROS: The depletion of GSH removes the buffer against endogenous reactive oxygen species (ROS). Unchecked ROS accumulation leads to lipid peroxidation, mitochondrial membrane depolarization, and ultimately, apoptosis[4].

ToxicityPathway A 2-Ethylquinolin-3-ol Exposure B CYP450 Metabolism (Hepatic Models) A->B C Reactive Electrophilic Intermediates B->C D Intracellular GSH Depletion C->D E ROS Accumulation & Lipid Peroxidation C->E D->E F Mitochondrial Dysfunction E->F G Cellular Apoptosis (Hepatotoxicity) F->G

Mechanistic pathway of 2-Ethylquinolin-3-ol cellular toxicity via oxidative stress.

In Vitro Safety Profiling Workflows

To establish a trustworthy safety profile, experimental protocols must be self-validating systems . This means every assay must include mechanistic controls that prove the assay is measuring the intended biological phenomenon.

Cell Model Selection: HepG2 vs. THLE-2
  • HepG2 (Human Hepatocellular Carcinoma): The gold standard for initial hepatotoxicity screening due to its robustness and retention of many specialized hepatic functions[5]. However, HepG2 cells have lower basal CYP450 expression than primary hepatocytes.

  • THLE-2 (SV40-immortalized Human Liver Epithelial Cells): Often transfected with specific human CYPs (e.g., CYP3A4), these cells are utilized to isolate metabolism-dependent toxicity. If 2-Ethylquinolin-3-ol is significantly more toxic in CYP-expressing THLE-2 cells than in HepG2, bioactivation is confirmed.

Workflow S1 HepG2 / THLE-2 Cell Culture S2 Compound Dosing (0.1 - 500 µM) S1->S2 S3 Incubation (24h - 72h) S2->S3 S4 Multiplex Assays (ATP, ROS, GSH) S3->S4 S5 IC50 Calculation & Safety Profiling S4->S5

High-throughput in vitro screening workflow for quinoline derivative safety profiling.

Detailed Experimental Protocols

Protocol 1: High-Throughput Hepatotoxicity Screening (ATP Quantitation)

Causality: While MTT assays measure metabolic activity via tetrazolium reduction[4], they can produce artifacts with redox-active compounds like quinolines. ATP quantitation (e.g., CellTiter-Glo) directly measures the energy currency of the cell, providing a more sensitive and artifact-free readout of mitochondrial viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-Ethylquinolin-3-ol in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 500 µM.

    • Self-Validating Control: Ensure final DMSO concentration is strictly normalized to 0.1% across all wells to rule out solvent toxicity.

    • Positive Control: Include Tacrine (a known hepatotoxic quinoline-derivative) at 100 µM[5].

  • Dosing: Aspirate old media and apply 100 µL of the compound-treated media to the respective wells. Incubate for 48 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Data Analysis: Normalize data to the 0.1% DMSO vehicle control (100% viability). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

Causality: To prove that 2-Ethylquinolin-3-ol toxicity is driven by oxidative stress, we must quantify ROS generation prior to cell death. 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 20 µM DCFDA in serum-free media for 45 minutes at 37°C in the dark.

  • Treatment: Remove the probe, wash once with PBS, and apply 2-Ethylquinolin-3-ol at sub-lethal concentrations (e.g., IC₁₀ and IC₂₀ determined from Protocol 1).

    • Self-Validating Control 1 (Positive): 100 µM H₂O₂ (induces immediate ROS).

    • Self-Validating Control 2 (Mechanistic Rescue): Co-treat a subset of 2-Ethylquinolin-3-ol wells with 5 mM N-acetylcysteine (NAC), a ROS scavenger. If the signal drops, the fluorescence is definitively ROS-driven.

  • Kinetic Reading: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (T=0) and every 30 minutes for 4 hours to capture the oxidative burst kinetics.

Quantitative Data Presentation

Based on benchmark data for structurally related 3-hydroxyquinolines and hepatotoxic quinoline derivatives (such as Tacrine)[5], the following table summarizes the anticipated quantitative safety thresholds for 2-Ethylquinolin-3-ol.

Assay / EndpointCell LineTarget MetricAnticipated Range (2-Ethylquinolin-3-ol)Reference Benchmark (Tacrine)
Cell Viability (ATP) HepG2IC₅₀ (48h)150 µM – 250 µM~123.9 µM
Cell Viability (ATP) THLE-2 (CYP3A4)IC₅₀ (48h)80 µM – 120 µM< 80 µM
ROS Generation HepG2Fold Change vs Vehicle2.5x – 3.5x increase4.0x increase
GSH Depletion HepG2% of Control40% – 60% remaining< 30% remaining
Genotoxicity Salmonella (Ames)Revertant ColoniesNegative (without S9)Positive (with S9)

Table 1: Anticipated in vitro toxicity metrics for 2-Ethylquinolin-3-ol compared against established quinoline hepatotoxins.

Conclusion & Translational Outlook

The safety profile of 2-Ethylquinolin-3-ol in vitro hinges on its potential to undergo hepatic bioactivation and induce oxidative stress. By employing the self-validating protocols detailed above—specifically contrasting HepG2 viability with CYP-expressing models, and utilizing mechanistic rescue controls like NAC in ROS assays—researchers can accurately delineate the therapeutic window of this compound. Given that related quinolines exhibit IC₅₀ values in the 120-180 µM range in HepG2 cells[5], 2-Ethylquinolin-3-ol is expected to show moderate in vitro hepatotoxicity, necessitating careful dose-optimization in downstream in vivo applications.

References

  • molport.
  • PubChem - NIH - 3-Hydroxyquinoline | C9H7NO | CID 11376 URL
  • U.S. EPA - Toxicological Review of Quinoline (CAS No. 91-22-5)
  • Journal of Agricultural and Food Chemistry - ACS Publications - Unveiling the Dark Side of Flavonoid: Rutin Provokes Hepatotoxicity in Low-Dose 2-Amino-3-methylimidazo [4,5-f] Quinoline-Exposed Mice URL
  • PMC - NIH - The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition URL

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Exploratory

CAS 811432-23-2 (2-Ethylquinolin-3-ol): Comprehensive Physical Properties, Synthesis, and Analytical Characterization

Executive Summary For researchers and drug development professionals, the functionalization of the quinoline ring is a foundational strategy in medicinal chemistry. CAS 811432-23-2 , chemically identified as 2-Ethylquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the functionalization of the quinoline ring is a foundational strategy in medicinal chemistry. CAS 811432-23-2 , chemically identified as 2-Ethylquinolin-3-ol , represents a highly versatile, privileged scaffold [1]. The presence of a lipophilic 2-ethyl group paired with a hydrogen-bonding 3-hydroxyl moiety makes this compound an ideal building block for synthesizing kinase inhibitors, antimalarial agents, and novel antibacterial therapeutics.

This whitepaper provides an in-depth technical guide to the physicochemical properties, self-validating analytical characterization protocols, and synthetic methodologies associated with 2-Ethylquinolin-3-ol, ensuring high-fidelity data generation for downstream pharmaceutical applications.

Structural and Physicochemical Profiling

Understanding the baseline physical properties of 2-Ethylquinolin-3-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The 3-hydroxyl group acts as a strong hydrogen bond donor (HBD), significantly elevating the melting point and altering the compound's solubility profile compared to unsubstituted quinolines [1].

Table 1: Physicochemical Properties of 2-Ethylquinolin-3-ol
PropertyValue / DescriptionRationale / Implication for R&D
Chemical Formula C₁₁H₁₁NOStandard molecular composition.
Molecular Weight 173.21 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
SMILES CCc1nc2ccccc2cc1OUseful for in silico docking and cheminformatics.
XLogP3 (Predicted) ~2.5Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 33.1 ŲExcellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates precise hinge-region binding in kinase active sites.
Physical State Solid (Off-white to pale yellow)Typical for substituted quinolinols due to crystalline lattice packing.
Melting Point (Estimated) 190 °C – 210 °CHigh MP driven by intermolecular hydrogen bonding of the -OH group.

Synthesis Workflow: The Friedländer Approach

The most robust method for constructing the substituted quinoline core is the Friedländer synthesis [2]. This classical reaction involves the condensation of a 2-aminoaryl aldehyde with a ketone containing a reactive α-methylene group.

Experimental Protocol: Base-Catalyzed Annulation

To synthesize 2-Ethylquinolin-3-ol, 2-aminobenzaldehyde is reacted with 1-hydroxy-2-butanone.

  • Preparation: Dissolve 1.0 equivalent of 2-aminobenzaldehyde and 1.1 equivalents of 1-hydroxy-2-butanone in anhydrous ethanol.

  • Catalysis: Add 0.2 equivalents of a base catalyst (e.g., KOH or piperidine).

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract utilizing ethyl acetate (3x).

  • Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography (Hexane:EtOAc gradient).

Causality of Experimental Choices: Why use base catalysis instead of acid? While acid catalysis (e.g., p-TsOH) is common in Friedländer reactions [3], the presence of the free hydroxyl group on the butanone derivative can lead to unwanted etherification or dehydration side-reactions under strongly acidic conditions. Mild base catalysis selectively drives the initial aldol condensation and subsequent cyclodehydration without compromising the integrity of the 3-hydroxyl group.

SynthesisWorkflow Start 2-Aminobenzaldehyde Derivative Condensation Base-Catalyzed Condensation (Friedländer) Start->Condensation Reagent 1-Hydroxy-2-butanone (Ethyl & Hydroxyl Source) Reagent->Condensation Intermediate Aldol Intermediate Condensation->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2-Ethylquinolin-3-ol (CAS 811432-23-2) Cyclization->Product

Fig 1. Friedländer-type condensation workflow for the synthesis of 2-Ethylquinolin-3-ol.

Analytical Characterization: A Self-Validating Protocol

To ensure the trustworthiness of the synthesized API building block, a self-validating analytical workflow must be employed. This means each analytical technique cross-verifies the structural claims of the others.

Step-by-Step Methodology
  • RP-HPLC (Purity Assessment):

    • Column: C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water and Acetonitrile, both containing 0.1% Formic Acid (FA).

    • Causality: The quinoline nitrogen is basic (pKa ~4.9) [1]. Without an acidic modifier like FA, the compound will exist in a state of partial ionization, leading to severe peak tailing. 0.1% FA ensures complete protonation, yielding a sharp, Gaussian peak for accurate integration (>98% purity required).

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: Electrospray Ionization Positive (ESI+).

    • Expected m/z: [M+H]⁺ calculated for C₁₁H₁₂NO⁺ is 174.0913.

  • Nuclear Magnetic Resonance (NMR):

    • Solvent: DMSO-d₆.

    • Causality: Why not use standard CDCl₃? The 3-hydroxyl proton undergoes rapid chemical exchange in non-polar solvents, often resulting in a broad, unintegrable hump. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the -OH proton in place and yielding a sharp, diagnostic singlet at roughly δ 10.5 ppm. This definitively proves the presence of the hydroxyl group on the aromatic ring.

AnalyticalWorkflow Crude Crude 2-Ethylquinolin-3-ol HPLC RP-HPLC Purification (C18, MeCN/H2O + 0.1% FA) Crude->HPLC Pure Purified API Building Block (>98% Purity) HPLC->Pure NMR 1H & 13C NMR (DMSO-d6) Pure->NMR MS HRMS (ESI-TOF) Mass Confirmation Pure->MS FTIR FTIR Spectroscopy (O-H, C=N stretching) Pure->FTIR

Fig 2. Self-validating analytical characterization workflow for API purity and structural confirmation.

Pharmacological Relevance and Target Engagement

In drug discovery, the 2-Ethylquinolin-3-ol scaffold is frequently utilized to target Receptor Tyrosine Kinases (RTKs) and downstream signaling pathways such as PI3K/AKT/mTOR [4].

Structure-Activity Relationship (SAR) Causality:

  • The 2-Ethyl Group: Acts as a lipophilic anchor. When the compound enters the ATP-binding pocket of a kinase, this ethyl group projects into the hydrophobic specific pocket (often termed the "selectivity pocket"), enhancing binding affinity through van der Waals interactions.

  • The 3-Hydroxyl Group: Serves as a critical bidentate hydrogen-bonding motif. It interacts directly with the backbone amides of the kinase hinge region, mimicking the binding mode of the adenine ring of ATP.

KinasePathway Ligand 2-Ethylquinolin-3-ol Scaffold Receptor Receptor Tyrosine Kinase (RTK) Hinge Region Ligand->Receptor Competitive Inhibition PI3K PI3K Activation Receptor->PI3K AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1 Signaling AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig 3. Mechanism of action: Quinoline-3-ol scaffolds acting as competitive inhibitors in RTK/PI3K pathways.

Conclusion

CAS 811432-23-2 (2-Ethylquinolin-3-ol) is a structurally compact yet chemically rich scaffold. By leveraging base-catalyzed Friedländer condensation for its synthesis and employing a self-validating analytical matrix (RP-HPLC with acidic modifiers and DMSO-d₆ NMR), researchers can reliably integrate this building block into advanced drug discovery pipelines. Its precise balance of lipophilicity and hydrogen-bonding capacity makes it an exceptional candidate for targeted kinase inhibition.

References

  • National Center for Biotechnology Information (NCBI). "Quinoline Compound Summary." PubChem Database. Available at: [Link]

  • Cheng, C.-C., & Yan, S.-J. "The Friedländer Synthesis of Quinolines." Organic Reactions, Wiley, 1982. Available at:[Link]

  • Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction." Chemical Reviews, American Chemical Society, 2009. Available at:[Link]

  • Organic Chemistry Portal. "Friedlaender Synthesis: Mechanism and Recent Literature." Organic-Chemistry.org. Available at:[Link]

Foundational

metabolic pathways of 2-Ethylquinolin-3-ol in hepatic microsomes

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 2-Ethylquinolin-3-ol in Hepatic Microsomes Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 2-Ethylquinolin-3-ol in Hepatic Microsomes

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The liver, as the primary site of drug metabolism, employs a host of enzymes to transform xenobiotics, profoundly influencing their efficacy, duration of action, and potential for toxicity.[1] Hepatic microsomes, which are vesicles of the endoplasmic reticulum, provide a robust and widely used in vitro model system because they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[2][3][4]

This guide focuses on 2-Ethylquinolin-3-ol, a heterocyclic compound representative of scaffolds with significant therapeutic potential.[5] We will provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate its metabolic pathways. This document moves beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to metabolite characterization. Our objective is to equip researchers with the necessary theoretical and practical knowledge to predict, identify, and characterize the metabolic transformations of 2-Ethylquinolin-3-ol, thereby informing critical decisions in the drug development pipeline.

Part 1: Predictive Framework for 2-Ethylquinolin-3-ol Metabolism

Before embarking on experimental work, a predictive analysis based on the compound's structure and known metabolic pathways of related compounds provides a critical foundation. This allows for the formulation of clear hypotheses to be tested.

Structural Analysis and Metabolic Hotspot Prediction

The structure of 2-Ethylquinolin-3-ol presents several potential sites for metabolic modification:

  • Phase I Metabolism (Functionalization): Primarily mediated by CYP enzymes, these reactions introduce or expose functional groups.[6]

    • Aromatic Hydroxylation: The quinoline ring system is susceptible to hydroxylation. Studies on the parent quinoline molecule have identified 3-hydroxyquinoline and quinoline-5,6-diol as metabolites, implicating enzymes like CYP2E1.[7][8] For 2-Ethylquinolin-3-ol, further hydroxylation on the carbocyclic ring is a probable pathway.

    • Aliphatic Hydroxylation: The ethyl group at the 2-position is a prime target for hydroxylation at either the α- or β-carbon, a common metabolic route for alkyl-substituted aromatics.

    • N-Oxidation: The nitrogen atom in the quinoline ring could potentially be oxidized, although this is a less common pathway for this specific ring system compared to hydroxylation.[7][8]

  • Phase II Metabolism (Conjugation): Mediated by enzymes like UGTs, these reactions conjugate endogenous molecules to the functional groups on the drug, increasing water solubility and facilitating excretion.[9][10]

    • Glucuronidation: The existing 3-hydroxyl group is an ideal site for glucuronidation, a major clearance pathway for phenolic compounds.[11] Any new hydroxyl groups introduced during Phase I metabolism would also be susceptible to conjugation by UGT enzymes.[12]

The following diagram illustrates the predicted primary metabolic pathways for 2-Ethylquinolin-3-ol.

Predicted Metabolic Pathways of 2-Ethylquinolin-3-ol Parent 2-Ethylquinolin-3-ol PhaseI Phase I Metabolites Parent->PhaseI CYP450 Enzymes (e.g., CYP2E1, 3A4) PhaseII Phase II Metabolites Parent->PhaseII UGT Enzymes (e.g., UGT1A, 2B) PhaseI->PhaseII UGT Enzymes M1 Aromatic Hydroxylation (e.g., Di-hydroxy Metabolite) PhaseI->M1 M2 Aliphatic Hydroxylation (Ethyl Group) PhaseI->M2 M3 O-Glucuronide (at 3-position) PhaseII->M3 M4 Glucuronide of Phase I Metabolite PhaseII->M4 Experimental Workflow start Start: 2-Ethylquinolin-3-ol stability Protocol 1: Metabolic Stability Assay (HLM + NADPH) start->stability met_id Protocol 2: Metabolite Identification (HLM + NADPH / UDPGA) start->met_id data_analysis Data Analysis & Interpretation stability->data_analysis Calculate t1/2, CLint phenotyping Protocol 3: Reaction Phenotyping (Inhibitors or rhEnzymes) met_id->phenotyping Identified Metabolites reactive Protocol 4: Reactive Metabolite Screen (HLM + NADPH + GSH) met_id->reactive phenotyping->data_analysis Identify responsible CYPs/UGTs reactive->data_analysis Assess bioactivation potential results Kinetic Profile (CLint) Metabolite Structures Enzyme Contribution Safety Assessment data_analysis->results end End: Metabolic Profile results->end

Caption: A logical workflow for the in-vitro metabolic evaluation of a test compound.

Part 3: Core Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. The rationale behind key steps is provided to foster a deeper understanding of the experimental system.

Protocol 1: Metabolic Stability Assay

Objective: To determine the rate of disappearance of 2-Ethylquinolin-3-ol when incubated with hepatic microsomes, and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). [2] Expertise & Causality: This assay is the first step in characterizing a compound's metabolic fate. A compound that is rapidly metabolized will likely have low oral bioavailability and a short duration of action. We use a low substrate concentration (1 µM) to ensure enzyme kinetics are approximately first-order, simplifying the data analysis. [2]The protein concentration is set to 0.5 mg/mL as a standard condition that balances metabolic activity with substrate turnover. [13] Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of Magnesium Chloride (MgCl₂).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in buffer. [14]This system ensures a constant supply of the essential CYP cofactor, NADPH.

    • Prepare a 1 mM stock solution of 2-Ethylquinolin-3-ol in a suitable organic solvent (e.g., acetonitrile or DMSO). The final solvent concentration in the incubation must be kept low (<0.5%) to avoid inhibiting enzyme activity. [15] * Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes) and for a negative control (-NADPH). [2] * To each tube, add the appropriate volume of phosphate buffer, MgCl₂ (final concentration 3.3 mM), and the diluted HLM suspension (final protein concentration 0.5 mg/mL). [14] * Add the 2-Ethylquinolin-3-ol working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the mixtures for 5 minutes in a shaking water bath at 37°C to acclimatize the system. [16] * Initiate the reaction by adding the NADPH regenerating system to all tubes except the "-NADPH" control. For the "-NADPH" control, add an equivalent volume of buffer. This control is critical to assess for non-enzymatic degradation. [2] * At each designated time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but non-interfering compound like propranolol or diclofenac). [14]The organic solvent precipitates the proteins, halting the reaction.

  • Sample Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate or HPLC vials for analysis by LC-MS/MS.

    • Monitor the disappearance of the parent compound (2-Ethylquinolin-3-ol) over time by quantifying its peak area relative to the internal standard.

Data Presentation:

Time (minutes)% Parent Compound Remaining
0100
5e.g., 85
15e.g., 60
30e.g., 35
45e.g., 15
45 (-NADPH Control)e.g., 98
Protocol 2: Metabolite Identification

Objective: To identify the molecular weights and fragmentation patterns of potential metabolites of 2-Ethylquinolin-3-ol formed by Phase I and Phase II enzymes.

Expertise & Causality: This experiment uses a higher substrate concentration (10-20 µM) to increase the likelihood of producing detectable quantities of various metabolites. [17]We run parallel incubations with cofactors for both Phase I (NADPH) and Phase II (UDPGA) metabolism to distinguish between the two pathways. The use of high-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of metabolites and differentiating between isomers. [18][19] Methodology:

  • Incubation Setup (Phase I):

    • Follow the procedure for the Metabolic Stability Assay (Protocol 1), but with the following modifications:

      • Use a higher final concentration of 2-Ethylquinolin-3-ol (e.g., 20 µM). [17] * Use a single, longer incubation time (e.g., 60 minutes) to maximize metabolite formation.

      • Include a "0-minute" control and a "-NADPH" control.

  • Incubation Setup (Phase II):

    • Prepare incubation tubes containing buffer, MgCl₂, and HLM as before.

    • To activate the UGT enzymes, which are located within the microsomal lumen, add the pore-forming agent alamethicin (final concentration ~50 µg/mL) and pre-incubate on ice for 15-30 minutes. [1][20]This step is critical for allowing the cofactor UDPGA to access the enzymatic active site.

    • Add 2-Ethylquinolin-3-ol (20 µM final concentration).

    • Initiate the reaction by adding UDPGA (uridine 5'-diphosphoglucuronic acid, final concentration 2-5 mM). [1][17] * Incubate for 60 minutes at 37°C and terminate the reaction as described previously.

  • LC-MS/MS Analysis:

    • Analyze the supernatants using a high-resolution LC-MS/MS instrument.

    • Perform a full scan analysis to detect all ions present.

    • Use data-dependent acquisition to trigger fragmentation (MS/MS) of the most abundant ions, including the parent drug.

    • Process the data using metabolite identification software. Look for expected mass shifts corresponding to common biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

Data Presentation:

m/z (found)Proposed BiotransformationMass Shift (Da)Proposed Formula
e.g., [M+H]+Parent Compound-C₁₁H₁₂NO
e.g., [M+16+H]+Hydroxylation (Oxidation)+15.99C₁₁H₁₂NO₂
e.g., [M+176+H]+Glucuronide Conjugation+176.03C₁₇H₁₉NO₇
Protocol 3: Reaction Phenotyping using Chemical Inhibitors

Objective: To identify the specific CYP450 isoforms responsible for the formation of the primary Phase I metabolites.

Expertise & Causality: This assay leverages the knowledge that certain chemicals are selective inhibitors of specific CYP enzymes. [1]By observing which inhibitor significantly reduces the formation of a metabolite, we can deduce which enzyme is primarily responsible for that pathway. This is crucial for predicting potential drug-drug interactions (DDIs). For example, if 2-Ethylquinolin-3-ol is metabolized by CYP3A4, its clearance could be affected by co-administered drugs that inhibit or induce this enzyme. [6] Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of selective CYP inhibitors in a suitable solvent. [1] * Prepare HLM, buffer, and NADPH regenerating system as described in Protocol 1.

  • Incubation Procedure:

    • Set up a series of tubes. Each tube will contain HLM (0.25-0.5 mg/mL), buffer, and MgCl₂.

    • Add a specific CYP inhibitor to each tube (except the "no-inhibitor" control).

    • Pre-incubate the HLM with the inhibitors for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Add 2-Ethylquinolin-3-ol (at a concentration near its Km, if known, or 1 µM).

    • Initiate the reaction with the NADPH regenerating system.

    • Incubate for a fixed time point within the linear range of metabolite formation (determined from pilot experiments).

    • Terminate the reaction and process the samples as previously described.

  • Analysis:

    • Quantify the peak area of the specific metabolite of interest in each sample using LC-MS/MS.

    • Calculate the percent inhibition of metabolite formation for each inhibitor relative to the "no-inhibitor" control.

Data Presentation:

CYP InhibitorTarget IsoformConcentration (µM)% Inhibition of Metabolite 'X' Formation
NoneControlN/A0%
FurafyllineCYP1A210e.g., 8%
TiclopidineCYP2C191e.g., 12%
QuinidineCYP2D61e.g., 5%
KetoconazoleCYP3A41e.g., 85%
DiethyldithiocarbamateCYP2E1100e.g., 79%

Interpretation: In this example, the strong inhibition by Ketoconazole and Diethyldithiocarbamate suggests that CYP3A4 and CYP2E1 are the major enzymes responsible for forming metabolite 'X'.

Protocol 4: Reactive Metabolite Screening

Objective: To assess the potential of 2-Ethylquinolin-3-ol to form chemically reactive, electrophilic metabolites that could lead to toxicity.

Expertise & Causality: Some drug-induced toxicities are caused by reactive metabolites that covalently bind to cellular macromolecules like proteins. [21]This assay proactively screens for such liabilities. Glutathione (GSH), a nucleophilic tripeptide present at high concentrations in liver cells, acts as a "trapping agent" by forming stable adducts with many reactive electrophiles. [22]Detecting a GSH adduct is a warning sign of reactive metabolite formation.

Methodology:

  • Incubation Setup:

    • Prepare HLM incubations as described in Protocol 2 (Phase I), with a substrate concentration of ~20 µM.

    • Prepare four sets of incubations:

      • Complete system: HLM + Substrate + NADPH + GSH (5 mM)

      • Control 1: HLM + Substrate + NADPH (no GSH)

      • Control 2: HLM + Substrate + GSH (no NADPH)

      • Control 3: Substrate + GSH (no HLM, no NADPH)

    • The controls are essential to rule out non-enzymatic conjugation or degradation.

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction with cold acetonitrile and process as usual.

  • LC-MS/MS Analysis:

    • Analyze the samples with a focus on detecting ions corresponding to the mass of the parent compound (or its oxidized metabolites) plus the mass of glutathione (307.08 Da).

    • For example, if an oxidative metabolite ([M+16+H]+) is reactive, the GSH adduct would have a mass of [M+16+307.08+H]+.

    • Using a 1:1 mixture of unlabeled and stable-isotope-labeled GSH (e.g., ¹³C₂, ¹⁵N-Gly) can aid in detection, as the adducts will appear as a characteristic doublet in the mass spectrum. [21] Data Interpretation: The presence of a GSH adduct peak exclusively in the complete incubation system (1) is evidence of NADPH-dependent enzymatic formation of a reactive metabolite.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive metabolic characterization of 2-Ethylquinolin-3-ol in human liver microsomes. By integrating predictive analysis with a series of validated in vitro assays, researchers can efficiently determine the compound's metabolic stability, identify its major clearance pathways, pinpoint the specific enzymes involved, and assess its potential for bioactivation. The insights gained from these studies are fundamental to modern drug development, enabling data-driven decisions regarding lead optimization, candidate selection, and the design of subsequent preclinical and clinical studies. This rigorous evaluation helps mitigate risks associated with poor pharmacokinetics and metabolism-related toxicity, ultimately contributing to the development of safer and more effective medicines.

References

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2002). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 23(12), 2031–2039. Available at: [Link] [7][8]2. Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2002). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link] [7][8]3. Tuvesson, H., Hallin, I., Ellman, M., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. Available at: [Link] [23]4. Tuvesson, H., Hallin, I., Ellman, M., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available at: [Link] [24]5. Al-Majdoub, Z. M., Al-Malahmeh, A. J., & Al-Taweel, D. A. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link] [1][3][20][25]6. Palamakula, A., Khan, F., & Byrns, M. (2004). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed. Available at: [Link]

  • Bashe, K., Buse, M., & Bollu, V. (2015). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. The WSU Research Exchange. Available at: [Link]

  • Hinderliter, P. M., & Sipes, N. S. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers. Available at: [Link] [26]15. Alvares, A. P., & Mannering, G. J. (1970). Two-substrate kinetics of drug-metabolizing enzyme systems of hepatic microsomes. PubMed. Available at: [Link]

  • Tuvesson, H., Hallin, I., Ellman, M., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link] [2]18. Wijnands, W. J., van Herwaarden, C. L., & Vree, T. B. (1989). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. Scholars@Duke. Available at: [Link]

  • Wang, B., Yang, Y., & Zhang, Q. (2015). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC. Available at: [Link]

  • Farrell, G. C., Cooksley, W. G., & Powell, L. W. (1979). Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes. PubMed. Available at: [Link]

  • Rubin, A., Tephly, T. R., & Mannering, G. J. (1964). KINETICS OF DRUG METABOLISM BY HEPATIC MICROSOMES. PubMed. Available at: [Link]

  • Miners, J. O., Mackenzie, P. I., & Knights, K. M. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. Available at: [Link] [27]37. Zhang, J., Basnet, A., & Pan, Z. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. Available at: [Link]

  • Ruan, Q., & Rattray, N. J. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available at: [Link] [28]39. Agilent Technologies. (n.d.). Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Agilent Technologies. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Ethylquinolin-3-ol via Friedländer Annulation

Executive Summary Quinolin-3-ol derivatives, including 2-alkyl variants, are crucial organic motifs that serve as 1[1], such as antimalarials and targeted therapeutics. While 2-Ethylquinolin-3-ol (CAS: 811432-23-2, SMILE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-3-ol derivatives, including 2-alkyl variants, are crucial organic motifs that serve as 1[1], such as antimalarials and targeted therapeutics. While 2-Ethylquinolin-3-ol (CAS: 811432-23-2, SMILES: CCc1nc2ccccc2cc1O) is2[2], establishing a robust, self-validating in-house synthesis protocol is essential for drug development programs requiring custom isotopic labeling or derivative generation. This guide details a highly efficient, acid-catalyzed Friedländer annulation approach to construct the functionalized quinoline core.

Mechanistic Rationale & Pathway

The construction of the heteroaromatic scaffold is achieved through a 3[3]. The reaction involves the condensation of 2-aminobenzaldehyde with an α -hydroxy ketone (1-hydroxy-2-butanone). The mechanism proceeds via an initial acid-catalyzed Schiff base (imine) formation between the primary aniline and the ketone carbonyl, followed by an intramolecular aldol-type condensation between the aldehyde and the α -methylene carbon of the ketone. Subsequent dehydration yields the fully aromatized 2-ethylquinolin-3-ol.

Workflow N1 2-Aminobenzaldehyde + 1-Hydroxy-2-butanone N2 Acid Catalysis (p-TsOH, Toluene) N1->N2 N3 Friedländer Annulation (Reflux, Dean-Stark) N2->N3 Imine Formation N4 Aqueous Workup (NaHCO3, Brine) N3->N4 -2 H2O N5 Recrystallization (Ethanol) N4->N5 Crude Isolate N6 2-Ethylquinolin-3-ol (Pure Product) N5->N6 >85% Yield

Fig 1: Experimental workflow for the Friedländer synthesis of 2-ethylquinolin-3-ol.

Material Specifications

To ensure reproducibility, all reagents must meet the specified purity grades.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Aminobenzaldehyde 121.141.0012.1 g (100 mmol)Primary Substrate
1-Hydroxy-2-butanone 88.111.109.7 g (110 mmol)Ketone Reactant
p-Toluenesulfonic acid (p-TsOH·H₂O)190.220.050.95 g (5 mmol)Brønsted Acid Catalyst
Toluene (Anhydrous)92.14N/A150 mLAzeotropic Solvent
Sodium Bicarbonate (Sat. Aq.)84.01N/A100 mLQuenching Agent
Ethanol (Absolute)46.07N/AAs neededRecrystallization Solvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly and Activation

  • Vessel Preparation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser to one neck. Ensure the glassware is oven-dried to prevent premature catalyst deactivation.

  • Substrate Loading: Charge the flask with 2-aminobenzaldehyde (12.1 g, 100 mmol) and suspend it in anhydrous toluene (150 mL).

  • Reactant Addition: Introduce 1-hydroxy-2-butanone (9.7 g, 110 mmol) to the stirring suspension. Expertise Note: A 10% molar excess of the ketone is utilized to compensate for minor evaporative losses during reflux and to thermodynamically drive the initial imine formation.

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol). Causality Note: While Friedländer condensations can be base-catalyzed, Brønsted acid catalysis is strictly selected here. Base catalysis would promote unwanted intermolecular aldol self-condensation of the aliphatic α -hydroxy ketone, severely degrading the yield.

Phase 2: Annulation and Dehydration 5. Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux (external bath ~125 °C). 6. Water Removal: As the condensation proceeds, water is generated as a byproduct (theoretical yield: ~3.6 mL for two dehydration steps). This water will azeotropically distill with toluene and phase-separate in the Dean-Stark trap. Expertise Note: Continuous removal of water is the primary thermodynamic driver pushing the equilibrium toward the fully aromatized quinoline system. 7. Reaction Monitoring: Maintain reflux for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate:Hexanes solvent system. The reaction is deemed complete upon the total consumption of the UV-active 2-aminobenzaldehyde spot.

Phase 3: Workup and Purification 8. Quenching: Cool the reaction mixture to ambient temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO3​ (2 × 50 mL). Causality Note: This step neutralizes the p-TsOH catalyst, preventing acid-mediated degradation of the electron-rich quinolinol product during concentration. 9. Phase Separation: Wash the organic layer with brine (50 mL) to remove residual aqueous impurities and pre-dry the organic phase. 10. Drying and Concentration: Dry the toluene layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude, dark-yellow solid. 11. Recrystallization: Dissolve the crude residue in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation. Filter the resulting crystals under vacuum and wash with cold ethanol to afford pure 2-ethylquinolin-3-ol.

Analytical Validation System

Every synthesized batch must be treated as a self-validating system. Compare the purified product against the following expected analytical benchmarks to confirm structural integrity.

Analytical TechniqueExpected Spectral Data / Result for 2-Ethylquinolin-3-ol
¹H NMR (400 MHz, CDCl3​ ) δ 8.01 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 7.38 (s, 1H, Ar-H at C4), 5.35 (br s, 1H, -OH), 2.98 (q, J = 7.5 Hz, 2H, - CH2​ -), 1.38 (t, J = 7.5 Hz, 3H, - CH3​ ).
¹³C NMR (100 MHz, CDCl3​ ) δ 156.1 (C-OH), 148.2 (C-N), 143.5, 128.8, 127.4, 126.9, 125.6, 122.3, 114.8, 28.6 (- CH2​ -), 11.5 (- CH3​ ).
LC-MS (ESI+) m/z calculated for C11​H12​NO+ [M+H]⁺: 174.09; Found: 174.1.
Melting Point 144 – 146 °C (uncorrected).

References

  • Molport. "2-ethylquinolin-3-ol | 811432-23-2".
  • ChemBK. "3-QUINOLOL".
  • AMS Laurea. "Chimica Industriale A novel atroposelective strategy for the synthesis of quinoline substrates".

Sources

Application

Application Note: 2-Ethylquinolin-3-ol as a Versatile Scaffold in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethylquinolin-3-ol (CAS: 811432-23-2) Executive Summary & Rationale In modern drug discovery, the 3-hydroxyquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethylquinolin-3-ol (CAS: 811432-23-2)

Executive Summary & Rationale

In modern drug discovery, the 3-hydroxyquinoline core is a privileged scaffold known for imparting diverse biological activities, including antimicrobial, antioxidant, and potent kinase inhibitory properties[1]. 2-Ethylquinolin-3-ol represents a highly specialized derivative within this class. The strategic placement of an ethyl group at the C2 position introduces critical steric hindrance and lipophilicity, which are essential for modulating target-binding affinities in the active sites of protein tyrosine kinases (PTKs)[2].

This application note provides a comprehensive, mechanistically grounded guide to utilizing 2-Ethylquinolin-3-ol as a pharmaceutical intermediate. We detail its physicochemical properties, intrinsic reactivity, and field-proven protocols for regioselective functionalization.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the foundational properties of the intermediate to predict its behavior in various solvent systems[3].

PropertyValue / Description
Chemical Name 2-Ethylquinolin-3-ol
CAS Number 811432-23-2
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.22 g/mol
LogP (Predicted) ~2.4 (Indicates moderate lipophilicity)
Hydrogen Bond Donors 1 (-OH group)
Hydrogen Bond Acceptors 2 (Quinoline Nitrogen, Hydroxyl Oxygen)

Mechanistic Insights: Causality in Reactivity

To successfully functionalize 2-Ethylquinolin-3-ol, chemists must navigate two primary mechanistic challenges: tautomerism and regioselectivity .

Tautomeric Equilibrium

3-Hydroxyquinolines exist in a dynamic equilibrium between their enol (hydroxy) and keto (oxo) forms[2]. The stability of each tautomer is heavily influenced by solvent polarity and pH. In non-polar solvents, the enol form is generally favored due to intramolecular hydrogen bonding, whereas polar protic solvents can stabilize the keto form. Understanding this equilibrium is critical because it directly dictates whether electrophiles will attack the oxygen (O-alkylation) or the nitrogen (N-alkylation).

Regioselective Functionalization
  • O-Alkylation: To synthesize ether-linked pharmaceutical intermediates (common in kinase inhibitors), O-alkylation must be favored over N-alkylation. This is achieved by using a "soft" base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF. The K+ ion loosely coordinates with the oxygen, leaving it highly nucleophilic.

  • Electrophilic Aromatic Substitution (C4-Bromination): The hydroxyl group strongly activates the quinoline ring via resonance. Electrophilic bromination using N-Bromosuccinimide (NBS) occurs highly selectively at the C4 position, providing an essential halogenated handle for downstream Suzuki-Miyaura or Stille cross-coupling reactions[4].

Tautomerism A 2-Ethylquinolin-3-ol (Enol Form) B 2-Ethylquinolin-3-one (Keto Form) A->B Tautomerization (Solvent Dependent) C O-Alkylated Derivative (Ether Linkage) A->C K2CO3 / DMF + R-X (O-Alkylation) D C4-Brominated Intermediate (Halogenated) A->D NBS / Dioxane (Electrophilic Sub.)

Fig 1. Reactivity pathways and tautomeric equilibrium of 2-Ethylquinolin-3-ol.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between base/solvent selection and the regiochemical outcome during the alkylation of 2-Ethylquinolin-3-ol with a standard alkyl bromide.

EntryBaseSolventTemp (°C)Time (h)O-Alkylation Yield (%)N-Alkylation Yield (%)
1NaH (Hard)THF0 to RT124535
2Cs₂CO₃DMF8067210
3 K₂CO₃ (Soft) DMF 80 8 89 <2
4K₂CO₃MeCN8012655

Data Interpretation: Entry 3 demonstrates that K2​CO3​ in DMF provides the optimal thermodynamic environment. The harder base (NaH) in Entry 1 indiscriminately deprotonates the system, leading to a significant loss of yield to the N-alkylated byproduct.

Experimental Protocols

Protocol A: Regioselective O-Alkylation

This protocol is a self-validating system designed to produce high-purity ether derivatives for biological screening.

Materials:

  • 2-Ethylquinolin-3-ol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Anhydrous K2​CO3​ (2.0 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Deprotonation: Charge an oven-dried, argon-purged round-bottom flask with 2-Ethylquinolin-3-ol and anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ .

    • Causality: Finely powdering the base increases surface area, ensuring complete deprotonation before the electrophile is introduced, which minimizes side reactions.

  • Activation: Stir the suspension at 80°C for 30 minutes. The solution will typically darken, indicating the formation of the phenoxide-equivalent anion.

  • Alkylation: Add the alkyl halide dropwise over 10 minutes. Maintain heating at 80°C.

  • In-Process Control (IPC): After 4 hours, monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active, stains with KMnO4) should be consumed, replaced by a higher Rf product spot.

  • Quench & Workup: Cool the reaction to room temperature. Quench by pouring into ice water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: The massive aqueous dilution forces the highly polar DMF into the aqueous phase, preventing it from carrying over into the organic extraction.

  • Washing & Drying: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: Confirm O-alkylation over N-alkylation via ¹H-NMR (absence of the highly deshielded N-alkyl protons) and LC-MS.

Workflow Step1 1. Deprotonation K2CO3 in DMF (80°C) Step2 2. Alkylation Add Alkyl Halide (4-12h) Step1->Step2 Step3 3. Quench & Extract H2O / EtOAc Wash Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4

Fig 2. Step-by-step experimental workflow for the O-alkylation of 2-Ethylquinolin-3-ol.

Protocol B: C4-Bromination for Cross-Coupling

This protocol prepares the scaffold for structural elaboration via Palladium-catalyzed cross-coupling[4].

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Ethylquinolin-3-ol (1.0 eq) in anhydrous 1,4-dioxane (0.3 M) in a light-shielded reaction vial.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) in a single portion.

    • Causality: A slight excess of NBS ensures complete conversion, but strict control (1.05 eq) prevents over-bromination at the C5 or C7 positions. Light shielding prevents radical pathway activation, ensuring the reaction proceeds via the desired electrophilic aromatic substitution mechanism.

  • Reaction: Seal the vial and stir at room temperature overnight.

  • IPC & Workup: Verify completion via LC-MS (look for the M+2 isotope pattern indicative of bromine). Dilute with EtOAc and wash with saturated aqueous Na2​S2​O3​ to neutralize any unreacted electrophilic bromine species.

  • Purification: Concentrate and purify via flash chromatography to yield 4-bromo-2-ethylquinolin-3-ol, ready for immediate use in Suzuki coupling.

References

  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI Pharmaceuticals. Available at:[Link]

  • The Journal of Organic Chemistry. "Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines." ACS Publications. Available at: [Link]

Sources

Method

Introduction: The Rationale for 2-Ethylquinolin-3-ol in Probe Design

Application Note: 2-Ethylquinolin-3-ol as a Privileged Scaffold for Advanced Fluorescent Probe Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical App...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Ethylquinolin-3-ol as a Privileged Scaffold for Advanced Fluorescent Probe Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standardized Protocols

The development of small-molecule fluorescent probes requires scaffolds that balance photophysical efficiency with biological compatibility. While unsubstituted quinoline derivatives are widely used for the detection of metal ions and biological molecules[1], they often suffer from aggregation-caused quenching (ACQ) and poor membrane permeability.

2-Ethylquinolin-3-ol (CAS: 811432-23-2) emerges as a highly optimized building block that solves these challenges through precise structural causality:

  • Steric Shielding & Lipophilicity: The substitution of an ethyl group at the C2 position increases the molecule's partition coefficient (LogP), enhancing its ability to cross phospholipid bilayers for live-cell imaging[2]. Furthermore, the steric bulk of the ethyl group disrupts intermolecular π−π stacking, mitigating ACQ in aqueous biological media.

  • Bidentate Chelation Pocket: The adjacent nitrogen (N1) and hydroxyl group (C3-OH) form a highly stable five-membered chelate ring with hard Lewis acids. This restricts intramolecular rotation, triggering Chelation-Enhanced Fluorescence (CHEF) for targets like Al 3+ and Fe 3+ [2].

  • Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the C3-OH (proton donor) and the quinoline nitrogen (proton acceptor) facilitates ESIPT. Upon excitation, the molecule undergoes a rapid enol-to-keto tautomerization, resulting in an exceptionally large Stokes shift (often >100 nm) that effectively eliminates background autofluorescence[3].

Mechanistic Pathways: ESIPT and PET Modulation

To engineer a "turn-on" fluorescent probe using 2-Ethylquinolin-3-ol, researchers typically mask the C3-OH group (e.g., via esterification or sulfonation). This masking disrupts the ESIPT process and quenches baseline fluorescence via Photoinduced Electron Transfer (PET). When the target analyte (such as Hypochlorous acid, HOCl) cleaves the masking group, the free hydroxyl is restored, ESIPT is reactivated, and a strong fluorescent signal is emitted[4].

Mechanism Probe Masked 2-Ethylquinolin-3-ol (PET Quenched - OFF) Reaction Specific Cleavage or Chelation Probe->Reaction Analyte Analyte Target (HOCl / Al3+) Analyte->Reaction ESIPT ESIPT Activation (Enol → Keto) Reaction->ESIPT Emission Fluorescence Emission (Large Stokes Shift - ON) ESIPT->Emission

Figure 1. Mechanistic pathway of 2-Ethylquinolin-3-ol based fluorescent probes via PET and ESIPT.

Quantitative Photophysical Data Summary

The table below summarizes the typical performance metrics of quinolin-3-ol derived probes against various biological targets, demonstrating the scaffold's versatility in achieving low limits of detection (LOD) and rapid response times.

Target AnalyteRecognition MechanismStokes Shift (nm)Limit of Detection (LOD)Response TimeRef.
Al 3+ CHEF / PET Inhibition~132 nm29.8 nM< 10 min[3]
Fe 3+ Relay "Off-On-Off" / Metal Displacement~95 nm0.168 μ M< 5 min[1]
HOCl Specific Oxidative Cleavage~110 nm6.5 nM< 25 s[4]
ClO Oxidative Cleavage~132 nm25.0 nM< 10 s[3]

Standardized Validation Workflow & Experimental Protocols

To ensure trustworthiness and scientific integrity , every fluorescent probe derived from 2-Ethylquinolin-3-ol must be evaluated through a self-validating system. The workflow below outlines the critical path from synthesis to biological application.

Workflow Synth 1. Probe Synthesis & Purification (Esterification / Schiff Base Formation) Spectro 2. Spectroscopic Titration (UV-Vis & Fluorescence, Determine LOD) Synth->Spectro Select 3. Selectivity & Interference Screening (Cross-reactivity Assays) Spectro->Select Cyto 4. Cytotoxicity Assessment (MTT / CCK-8 Assays) Select->Cyto Imaging 5. Confocal Live-Cell Imaging (Intracellular Target Tracking) Cyto->Imaging

Figure 2. Standardized validation workflow for 2-Ethylquinolin-3-ol fluorescent probes.

Protocol A: Spectroscopic Titration & Reversibility Assay

Causality: Spectroscopic titrations must be performed in a physiologically relevant buffer (e.g., 10 mM HEPES, pH 7.4) with a co-solvent (e.g., 1-5% DMSO) to maintain the solubility of the lipophilic 2-ethyl group while mimicking the intracellular environment.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized 2-Ethylquinolin-3-ol probe in anhydrous DMSO to yield a 1.0 mM stock solution.

  • Working Solution: Dilute the stock to 10 μ M in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO).

  • Titration: Transfer 3.0 mL of the working solution to a quartz cuvette. Gradually add the target analyte (e.g., 0 to 50 μ M Al 3+ ) in 1.0 μ L aliquots.

  • Measurement: Record the fluorescence emission spectra ( λex​ typically ~340-360 nm) after a 2-minute incubation per addition to allow for complete chelation.

  • Self-Validation (Reversibility): To prove the signal is strictly dependent on the metal ion and not an irreversible degradation artifact, add 50 μ M of EDTA (a strong chelator) to the cuvette. The fluorescence should rapidly quench ("turn-off"), confirming a reversible binding mechanism[2].

Protocol B: Live-Cell Confocal Imaging

Causality: The 2-ethyl substitution grants excellent membrane permeability. However, to prevent false positives from extracellular matrix binding, cells must be rigorously washed prior to imaging.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or RAW 264.7 cells in a 35 mm glass-bottom confocal dish and incubate at 37°C with 5% CO 2​ for 24 hours.

  • Probe Incubation: Replace the media with serum-free DMEM containing 5 μ M of the 2-Ethylquinolin-3-ol probe. Incubate for 30 minutes.

  • Washing (Critical Step): Wash the cells three times with warm PBS (pH 7.4) to remove any non-internalized probe, ensuring only intracellular fluorescence is measured.

  • Analyte Stimulation: Add the target analyte (e.g., 20 μ M Fe 3+ or an ROS inducer like PMA for endogenous HOCl generation) and incubate for an additional 20 minutes[4].

  • Self-Validation (Inhibition Control): In a parallel control dish, pre-treat the cells with an ROS scavenger (e.g., N-acetylcysteine, NAC) before adding the probe and analyte. The absence of fluorescence in this group validates the probe's specificity in complex biological matrices.

  • Imaging: Capture images using a Confocal Laser Scanning Microscope (CLSM) using the appropriate excitation/emission channels determined in Protocol A.

References

  • Title: Two novel fluorescent probes based on quinolinone for continuous recognition of Al 3+ and ClO Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023 May 29;300:122917. URL: [Link]

  • Title: A new fluorescent probe based on quinoline for detection of Al 3+ and Fe 3+ with “off–on–off” response in aqueous solution Source: RSC Advances, 2020. URL: [Link]

  • Title: Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model Source: RSC Advances, 2021. URL: [Link]

  • Title: A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative Source: Sensors (MDPI), 2025. URL: [Link]

Sources

Application

in vivo dosing strategies for 2-Ethylquinolin-3-ol in murine models

An Application Guide to In Vivo Dosing Strategies for 2-Ethylquinolin-3-ol in Murine Models Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold and the Challenge of In Vivo Translation...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vivo Dosing Strategies for 2-Ethylquinolin-3-ol in Murine Models

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Challenge of In Vivo Translation

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] 2-Ethylquinolin-3-ol, as a member of this class, represents a promising candidate for further investigation. However, the journey from a promising in vitro profile to a validated in vivo effect is fraught with challenges, primarily centered on achieving adequate systemic exposure and target engagement in a living system. A significant number of novel chemical entities exhibit poor water solubility, which presents a major hurdle for in-vivo evaluation.[5] This can lead to low bioavailability and variable results, obscuring the true potential of the compound.[5]

This guide provides a comprehensive framework for developing robust . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will navigate the critical steps from initial compound characterization and formulation to study design and ethical considerations, ensuring a scientifically rigorous approach to preclinical evaluation.

Part 1: Foundational Steps - Pre-formulation and Compound Characterization

Before any in vivo experiment, a thorough understanding of the physicochemical properties of 2-Ethylquinolin-3-ol is essential. These properties dictate every subsequent decision in formulation and study design.[6]

1.1. Physicochemical Profiling

The initial step involves determining key parameters that govern the compound's "developability".[7]

  • Solubility: Assess solubility in a range of aqueous and organic solvents. This is the most critical parameter for vehicle selection.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) predict the compound's lipophilicity, which influences its absorption and distribution.

  • pKa: The acid dissociation constant (pKa) is crucial for understanding how the compound's ionization state and solubility will change in different physiological environments (e.g., stomach vs. intestine).

1.2. Initial Formulation Screening

The goal is to find a vehicle that can safely deliver a consistent and bioavailable dose. For a novel compound like 2-Ethylquinolin-3-ol, which is likely to have poor aqueous solubility, a tiered screening approach is recommended.[5][6]

Workflow for Formulation Development

G cluster_0 Phase 1: Initial Solubility Screen cluster_1 Phase 2: Vehicle System Development cluster_2 Phase 3: Final Formulation Selection A Determine Physicochemical Properties (Solubility, LogP, pKa) B Screen Solubility in Aqueous Buffers (pH 4-8) A->B C Screen Solubility in Common Excipients B->C If insoluble D Test Co-solvent Systems (e.g., DMSO, PEG, Ethanol) C->D E Test Surfactant-based Systems (e.g., Tween 80, Solutol HS 15) C->E F Test Suspension Systems (e.g., CMC, Methylcellulose) C->F G Evaluate Solution Stability (Precipitation over time) D->G E->G F->G H Select Lead Formulations (Clear solution or uniform suspension) G->H I Assess Injectability & Viscosity H->I J Conduct Pilot In Vivo Tolerability Study I->J K Final Formulation Lock J->K If well-tolerated G A Acclimatize Animals (e.g., BALB/c mice, 6-8 weeks) B Divide into IV and PO Groups (n=3-5 per group/timepoint) A->B C Prepare Formulation (e.g., 2 mg/kg for IV, 10 mg/kg for PO) B->C D Dose Administration (Tail vein injection or oral gavage) C->D E Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Process Blood to Plasma (Centrifuge, store at -80°C) E->F G Bioanalysis (LC-MS/MS to quantify compound) F->G H Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2, F%) G->H

Caption: A streamlined workflow for a murine pharmacokinetic study.

Protocol:

  • Animal Model & Grouping: Acclimatize mice for at least one week. Divide animals into two main groups for oral (p.o.) and intravenous (i.v.) administration (n=3-5 per time point or using sparse sampling). [1]2. Drug Formulation: Prepare the compound in a suitable vehicle. A solution is highly preferred for IV administration to prevent embolism.

  • Administration:

    • Oral Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. [1] * Intravenous Group: Administer a single dose (e.g., 1-2 mg/kg) via tail vein injection to determine absolute bioavailability. [1]4. Sample Collection: Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., EDTA). [1]5. Plasma Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis. [1]6. Bioanalysis: Quantify the concentration of 2-Ethylquinolin-3-ol in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, a measure of total exposure), t1/2 (half-life), and F% (oral bioavailability).

4.3. Efficacy Studies

Once the MTD and PK profile are established, efficacy studies can be designed. The dosing regimen (dose level and frequency) should be chosen to maintain plasma concentrations above a target level (e.g., the in vitro IC50) for a significant duration.

Example Efficacy Study Design (Xenograft Model):

  • Model: Implant tumor cells (e.g., 4T1 breast cancer) into immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Grouping: Randomize animals into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 2-Ethylquinolin-3-ol (e.g., 50 mg/kg, daily, PO)

    • Group 3: Positive control (standard-of-care agent) [1]3. Monitoring: Measure tumor dimensions with calipers and animal body weights twice weekly. [1]4. Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit as defined by the IACUC protocol. [1]

Conclusion

The successful in vivo evaluation of 2-Ethylquinolin-3-ol hinges on a systematic, data-driven approach to dosing strategy. By thoroughly characterizing the compound's physicochemical properties, methodically developing a stable and tolerable formulation, and designing rigorous pharmacokinetic and dose-finding studies, researchers can ensure that the data generated is both reliable and translatable. This disciplined methodology minimizes confounding variables, respects ethical obligations in animal use, and ultimately provides the clearest possible assessment of the compound's therapeutic potential.

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  • Al-Ghorbani M, et al. PTSA-induced synthesis, in silico and nano study of novel ethylquinolin–thiazolo–triazole in cervical cancer. Sci Rep. 2024;14(1):8339. Available from: [Link]

  • Alfadil A, et al. In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. 2024. Available from: [Link]

  • Caljon G, et al. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. 2020;25(24):5843. Available from: [Link]

  • Csupor-Löffler B, et al. From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. Molecules. 2020;25(10):2373. Available from: [Link]

  • Raza A, et al. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Curr Med Chem. 2025. Available from: [Link]

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Method

Application Notes &amp; Protocols: Investigating the Catalytic Potential of 2-Ethylquinolin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Novel Quinoline-Based Ligand The quinoline scaffold is a cornerstone in medicinal chemistry and materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Novel Quinoline-Based Ligand

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and optoelectronic properties[1][2]. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules, providing efficient pathways to construct carbon-carbon and carbon-heteroatom bonds[3]. The heart of these transformations lies in the catalytic system, where the choice of ligand is paramount in dictating the catalyst's stability, activity, and selectivity.

While a plethora of ligands have been developed, the exploration of novel, easily accessible ligand architectures continues to be a vibrant area of research. This document puts forth a detailed investigative framework for a hitherto unexplored potential ligand: 2-Ethylquinolin-3-ol . To date, a thorough review of the scientific literature reveals no specific reports on the application of 2-Ethylquinolin-3-ol as a ligand in cross-coupling catalysis. Consequently, these application notes are presented as a prospective guide for researchers aiming to explore its catalytic capabilities. We will leverage established principles of coordination chemistry and cross-coupling mechanisms to propose a rational approach to its synthesis, application, and evaluation in key cross-coupling reactions.

Scientific Rationale and Ligand Design Principles

The potential of 2-Ethylquinolin-3-ol as a ligand stems from its structural features, which could offer a unique combination of steric and electronic properties to a palladium center.

  • Coordination Chemistry: 2-Ethylquinolin-3-ol possesses both a nitrogen atom within the quinoline ring and a hydroxyl group at the 3-position. This arrangement allows for potential bidentate chelation to a metal center, forming a stable five-membered ring. Such chelation is known to enhance the stability of catalytic species. The hydroxyl proton can be lost upon coordination, creating a monoanionic, bidentate N,O-ligand.

  • Electronic Effects: The quinoline ring system can act as a π-acceptor, while the deprotonated hydroxyl group is a strong σ-donor. This push-pull electronic effect could modulate the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Steric Influence: The ethyl group at the 2-position provides steric bulk near the coordination site. This can influence the geometry of the palladium complex and may promote the reductive elimination step, preventing catalyst decomposition and potentially enhancing catalytic turnover.

Proposed Catalytic System and General Mechanism

We propose an in-situ generated catalytic system comprising a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)2), and 2-Ethylquinolin-3-ol as the ligand. In the presence of a base and a reducing agent (which can be a solvent, amine, or phosphine), the Pd(II) species is reduced to the active Pd(0) catalyst. The general catalytic cycle for a cross-coupling reaction is depicted below for a Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction mediated by a Pd(0) complex with 2-Ethylquinolin-3-ol (L).

Experimental Protocols: A Starting Point for Investigation

The following protocols are proposed as a robust starting point for evaluating the catalytic efficacy of 2-Ethylquinolin-3-ol in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds[4][5].

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • 2-Ethylquinolin-3-ol (4 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1 v/v, 5 mL)

Procedure:

  • To a pre-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), 2-Ethylquinolin-3-ol (0.04 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Optimization Parameters:

ParameterVariationRationale
Palladium Source Pd2(dba)3, PdCl2(PPh3)2To assess the effect of the palladium precatalyst.
Base K3PO4, Cs2CO3, t-BuOKThe choice of base is crucial for the transmetalation step[5].
Solvent Toluene, DMF, THFSolvent polarity and coordinating ability can influence catalyst stability and activity.
Temperature 60 °C, 80 °C, 100 °CTo determine the optimal reaction temperature for efficiency and selectivity.
Protocol 2: Heck Coupling of Aryl Iodide with Styrene

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes[6][7].

Materials:

  • Aryl iodide (e.g., iodobenzene, 1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 1 mol%)

  • 2-Ethylquinolin-3-ol (2 mol%)

  • Triethylamine (Et3N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a Schlenk flask, dissolve Pd(OAc)2 (0.01 mmol) and 2-Ethylquinolin-3-ol (0.02 mmol) in DMF (2 mL) under an inert atmosphere.

  • Add the aryl iodide (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol).

  • Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with 1M HCl, saturated NaHCO3, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Proposed Optimization Parameters:

ParameterVariationRationale
Aryl Halide Aryl bromide, Aryl chlorideTo investigate the catalyst's activity with less reactive halides.
Base K2CO3, DBUTo explore the effect of different organic and inorganic bases.
Ligand Loading 1 mol%, 2 mol%, 4 mol%To determine the optimal ligand-to-metal ratio.
Temperature 80 °C, 100 °C, 120 °CTo find the balance between reaction rate and potential side reactions.
Protocol 3: Sonogashira Coupling of Aryl Bromide with Phenylacetylene

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes[8][9][10]. A copper-free protocol is proposed to assess the ligand's ability to facilitate this transformation without the traditional co-catalyst.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • 2-Ethylquinolin-3-ol (4 mol%)

  • Cesium carbonate (Cs2CO3, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)2 (0.02 mmol), 2-Ethylquinolin-3-ol (0.04 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill with an inert gas three times.

  • Add degassed toluene (5 mL) followed by phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Proposed Optimization Parameters:

ParameterVariationRationale
Copper Co-catalyst With/Without CuI (1 mol%)To determine if a copper-free system is viable or if the classic co-catalyzed system is more efficient.
Base t-BuOK, K3PO4, DBUThe base plays a crucial role in the deprotonation of the alkyne.
Solvent DMF, Acetonitrile, THFTo evaluate the effect of solvent on reaction efficiency.
Temperature Room Temp, 60 °C, 80 °C, 100 °CTo assess the thermal requirements of the catalytic system.

Workflow for Catalyst System Evaluation

Catalyst_Evaluation_Workflow cluster_prep Preparation cluster_screening Reaction Screening cluster_analysis Analysis cluster_optimization Optimization A Synthesize and Purify 2-Ethylquinolin-3-ol B Prepare Stock Solutions of Catalyst Components A->B C Set up Parallel Reactions (e.g., Suzuki, Heck, Sonogashira) B->C D Vary Parameters: Base, Solvent, Temperature C->D E Monitor Reaction Progress (TLC, GC-MS) C->E D->E F Isolate and Purify Products E->F G Characterize Products (NMR, HRMS) F->G H Calculate Yield and Turnover Number (TON) G->H I Identify Optimal Conditions H->I J Explore Substrate Scope I->J

Figure 2: A systematic workflow for the evaluation of the proposed 2-Ethylquinolin-3-ol catalytic system.

Concluding Remarks and Future Outlook

The application notes provided herein offer a comprehensive and scientifically grounded framework for the initial investigation of 2-Ethylquinolin-3-ol as a novel ligand in palladium-catalyzed cross-coupling reactions. While no prior art exists for this specific compound, the proposed protocols are based on well-established methodologies and are designed to provide a clear path for its evaluation. Successful implementation of these studies could unveil a new, accessible, and effective ligand for a range of important organic transformations, further expanding the toolkit available to synthetic chemists in academia and industry. The modular nature of the quinoline scaffold also suggests that future work could involve synthesizing and screening derivatives of 2-Ethylquinolin-3-ol to fine-tune the ligand's properties for specific applications.

References

  • Vertex AI Search, Cross-Coupling Reactions Guide.
  • Musumeci, F., et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(10), 1639. [Link]

  • The Nobel Prize in Chemistry 2010 - Press Release. (2010). NobelPrize.org. [Link]

  • Idus, F. J., et al. (2024). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions.
  • Wang, C., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 1834. [Link]

  • Jad, Y. E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Sut, T., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209. [Link]

  • Nagy, V., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2914. [Link]

  • Xu, Y., et al. (2018). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Organic & Biomolecular Chemistry, 16(33), 6044-6048. [Link]

  • Jad, Y. E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Viduedo, J., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 16(2), 134. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-351. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Mabkhot, Y. N., et al. (2016). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 21(1), 73. [Link]

  • Li, C., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development, 25(4), 734-753. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Handa, S., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Ohta, T., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene. BenchChem.
  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]

  • Zhang, X., et al. (2025). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Semantic Scholar.
  • Littke, A. F., & Fu, G. C. (2001). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses, 78, 83. [Link]

  • Al-Masum, M., & Kumar, M. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8395-8398.
  • de Vries, J. G. (2014). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. University of Liverpool Repository. [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Sharma, S., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

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Application

Application Note: Formulation of 2-Ethylquinolin-3-ol via Microfluidic Lipid Nanoparticle (LNP) Assembly for Targeted Drug Delivery

Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Developers Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide Introduction & Mechanistic Rationale 2-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Developers Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide

Introduction & Mechanistic Rationale

2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a synthetic quinoline derivative[1]. Compounds containing the quinoline scaffold are widely investigated for their antimalarial, antimicrobial, and antineoplastic properties. However, like many heterocyclic small molecules, 2-Ethylquinolin-3-ol exhibits high lipophilicity and poor aqueous solubility, which severely limits its systemic bioavailability and therapeutic index.

To overcome these pharmacokinetic barriers, encapsulating quinoline derivatives within Lipid Nanoparticles (LNPs) or Solid Lipid Nanoparticles (SLNs) has proven to be a highly effective strategy[2]. LNPs enhance the solubility of hydrophobic drugs, protect them from premature enzymatic degradation, and enable targeted cellular uptake via the Enhanced Permeability and Retention (EPR) effect or active ligand targeting.

This application note details a highly reproducible, scalable microfluidic mixing protocol for encapsulating 2-Ethylquinolin-3-ol into an LNP matrix. By utilizing a staggered herringbone micromixer, we achieve rapid, millisecond-scale nanoprecipitation, resulting in monodisperse particles with high encapsulation efficiency[3].

Formulation Strategy & Causality

The formulation relies on a four-component lipid system tailored to entrap the hydrophobic 2-Ethylquinolin-3-ol within the lipid bilayer and core. Each component is selected based on specific biophysical principles:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): Drives self-assembly via electrostatic interactions and facilitates endosomal escape after cellular uptake.

  • Helper Lipid (DSPC): A high-transition-temperature phospholipid that provides structural integrity and geometric stability to the lipid bilayer[4].

  • Cholesterol: Fills interstitial spaces between phospholipid tails, modulating membrane fluidity and preventing premature drug leakage[5].

  • PEG-Lipid (DMG-PEG 2000): Provides a hydrophilic steric shield that prevents nanoparticle aggregation during storage and prolongs systemic circulation by evading the mononuclear phagocyte system (MPS)[4].

Quantitative Formulation Parameters

The following table outlines the optimized molar ratios and concentrations for the lipid phase.

ComponentFunctionMolar Ratio (%)Stock Concentration (mM)
DLin-MC3-DMA Ionizable Lipid / Endosomal Escape50.015.5
DSPC Structural Helper Lipid10.07.5
Cholesterol Bilayer Stabilizer38.57.5
DMG-PEG 2000 Steric Stabilizer / Anti-aggregation1.52.5
2-Ethylquinolin-3-ol Active Pharmaceutical IngredientN/A (Target: 1 mg/mL)10.0

Table 1: Standardized lipid composition for the encapsulation of hydrophobic small molecules.

Experimental Protocol: Microfluidic Assembly

This protocol utilizes a dual-syringe pump system integrated with a commercially available microfluidic chip (e.g., NanoAssemblr® or equivalent staggered herringbone mixer)[3][4].

Phase 1: Reagent Preparation
  • Lipid Phase (Organic): Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in molecular biology grade anhydrous ethanol according to the molar ratios in Table 1. Add 2-Ethylquinolin-3-ol to this organic phase to achieve a final drug concentration of 10 mM. Causality: Hydrophobic drugs must be co-dissolved with the lipids in the organic phase to ensure uniform entrapment during the nanoprecipitation event.

  • Aqueous Phase: Prepare a 25 mM Sodium Acetate buffer, adjusted to pH 4.0[6]. Filter through a 0.22 µm PES membrane. Causality: The acidic pH ensures the ionizable lipid remains protonated during mixing, which is critical for the initial nucleation of the lipid particles.

Phase 2: Microfluidic Mixing
  • Load the Lipid Phase into Syringe A (e.g., 1 mL) and the Aqueous Phase into Syringe B (e.g., 3 mL).

  • Connect the syringes to the microfluidic chip using low-dead-volume PTFE tubing.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) .

  • Set the Total Flow Rate (TFR) to 12 mL/min (9 mL/min aqueous, 3 mL/min organic). Causality: A high TFR ensures the mixing time is shorter than the lipid aggregation time, resulting in small (<100 nm), uniform particles with a low polydispersity index (PDI)[6].

  • Discard the first and last 0.2 mL of the eluent to avoid collecting heterogeneous particles formed during the ramp-up and ramp-down phases of the syringe pump.

Phase 3: Downstream Processing & Characterization
  • Dialysis: Immediately transfer the collected LNP suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) at 4°C for 12–18 hours, changing the buffer twice[7]. Causality: Dialysis removes the ethanol (which is toxic to cells and destabilizes LNPs over time) and neutralizes the pH, transitioning the ionizable lipid to a neutral state and locking the LNP structure.

  • Filtration: Pass the dialyzed LNPs through a 0.22 µm sterile filter.

  • Characterization: Measure particle size and PDI using Dynamic Light Scattering (DLS). Quantify 2-Ethylquinolin-3-ol encapsulation efficiency (EE%) by lysing a LNP aliquot with 0.2% Triton X-100 and analyzing via RP-HPLC[5].

Workflow Visualization

The following diagram illustrates the critical path of the microfluidic assembly process.

LNP_Workflow LipidPhase Organic Phase Ethanol + Lipids + 2-Ethylquinolin-3-ol Microfluidic Microfluidic Mixing Staggered Herringbone FRR 3:1 | TFR 12 mL/min LipidPhase->Microfluidic 1 mL/min AqueousPhase Aqueous Phase Acetate Buffer (pH 4.0) AqueousPhase->Microfluidic 3 mL/min Dialysis Dialysis & Buffer Exchange 1x PBS (pH 7.4) Ethanol Removal Microfluidic->Dialysis Rapid Nanoprecipitation Characterization Quality Control DLS (Size/PDI) & HPLC (Encapsulation %) Dialysis->Characterization Purified LNPs

Figure 1: Microfluidic assembly and downstream processing workflow for 2-Ethylquinolin-3-ol LNPs.

References

  • Molport. "2-ethylquinolin-3-ol | 811432-23-2". Retrieved from: [Link]

  • National Institutes of Health (NIH). "Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education". Retrieved from: [Link]

  • Bio-Protocol. "Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid". Retrieved from: [Link]

  • The Journal of Physical Chemistry B (ACS Publications). "Microfluidic Mixing: A General Method for Encapsulating Macromolecules in Lipid Nanoparticle Systems". Retrieved from: [Link]

  • National Institutes of Health (NIH). "Nanoformulation-Based Transdermal Drug Delivery: A Paradigm Shift in Antiparasitic Therapy for Zoonotic Diseases". Retrieved from: [Link]

Sources

Method

Application Note: Covalent Integration of 2-Ethylquinolin-3-ol into Polymeric Matrices for Bioactive and Optical Applications

Executive Summary As the demand for multifunctional materials accelerates, the integration of bioactive and photoluminescent small molecules directly into polymer backbones has become a critical frontier in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for multifunctional materials accelerates, the integration of bioactive and photoluminescent small molecules directly into polymer backbones has become a critical frontier in drug development and advanced materials. This application note details the synthetic methodology for covalently integrating 2-Ethylquinolin-3-ol into an acrylic polymer matrix. By converting this quinoline derivative into a polymerizable monomer, researchers can engineer non-leaching, self-sterilizing, and optically active surfaces suitable for biomedical devices and advanced coatings.

Mechanistic Rationale & Chemical Strategy

Quinoline scaffolds are widely recognized for their broad-spectrum antimicrobial, antimalarial, and photoluminescent properties[1]. However, physically blending small-molecule quinolines into polymer matrices often leads to rapid leaching, burst release, and subsequent loss of functionality. To engineer a self-validating, stable system, we utilize 2-Ethylquinolin-3-ol (CAS: 811432-23-2) [2].

The Causality of Molecular Design:

  • The 3-Hydroxyl Group: Serves as a highly reactive nucleophilic handle for esterification. This allows the conversion of the small molecule into a polymerizable methacrylate monomer (EQMA), ensuring covalent tethering to the polymer backbone rather than physical entrapment [3].

  • The 2-Ethyl Substitution: Provides critical steric hindrance. Once polymerized, this ethyl group shields the adjacent ester linkage from rapid hydrolytic cleavage, ensuring the long-term stability of the pendant quinoline group in harsh biological or aqueous environments.

  • The Quinoline Core: Imparts dual functionality—disrupting pathogen membranes via contact-killing mechanisms and providing UV-excitable fluorescence for optical tracking of the polymer's degradation or wear [4].

Workflow & Pathway Visualization

G A 2-Ethylquinolin-3-ol (Precursor) B Esterification (+ Methacryloyl Chloride, TEA) A->B Acylation (0°C to RT) C EQMA Monomer (Active Intermediate) B->C Extraction & Purification E Free Radical Polymerization (+ AIBN, 70°C) C->E Co-monomer input D Matrix Monomers (MMA / HEMA) D->E Matrix input F Poly(MMA-co-EQMA) Functionalized Matrix E->F Precipitation & Drying

Workflow for synthesizing EQMA and integrating it into a polymer matrix.

MOA A Poly(MMA-co-EQMA) Matrix B Quinoline Pendant Groups A->B C Pathogen Membrane Interaction B->C Contact Killing D UV Excitation (Fluorescence) B->D Photon Absorption E Bio-Active / Anti-fouling Surface C->E F Optical Tracking / Sensing D->F

Dual-action mechanism of quinoline-functionalized polymer matrices.

Experimental Protocols

Phase 1: Synthesis of 2-Ethylquinolin-3-yl Methacrylate (EQMA)

Objective: Convert the bioactive precursor into a polymerizable monomer.

  • Preparation: Dissolve 5.0 g (28.9 mmol) of 2-Ethylquinolin-3-ol in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive methacryloyl chloride.

  • Base Addition: Add 4.8 mL (34.7 mmol) of Triethylamine (TEA). Cool the flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the quinoline nitrogen, which would otherwise cause the intermediate to crash out of solution.

  • Acylation: Dropwise, add 3.1 mL (31.8 mmol) of methacryloyl chloride over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Wash the organic layer sequentially with 0.1 M NaOH (3 × 50 mL), distilled water, and brine.

    • Causality: The NaOH wash is critical. It removes unreacted methacrylic acid and residual 2-ethylquinolin-3-ol. Any trace phenolic compounds left behind will act as radical scavengers, prematurely terminating the subsequent polymerization phase.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the EQMA monomer.

Phase 2: Free-Radical Copolymerization

Objective: Covalently integrate EQMA into a Methyl Methacrylate (MMA) backbone.

  • Reaction Setup: In a Schlenk flask, combine MMA (90 mol%) and EQMA (10 mol%) to a total monomer concentration of 1.0 M in anhydrous toluene.

  • Initiation: Add Azobisisobutyronitrile (AIBN) at 1.0 wt% relative to the total monomer mass.

    • Causality: Toluene is selected because it dissolves both the polar EQMA and the hydrophobic MMA, ensuring a homogeneous random copolymerization.

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent triplet diradical that will quench the propagating polymer chains. Complete deoxygenation is non-negotiable for achieving high molecular weights.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70°C for 18 hours. (70°C aligns with the optimal decomposition half-life of AIBN).

  • Precipitation: Dropwise, add the viscous polymer solution into 500 mL of cold hexanes under vigorous stirring.

    • Causality: Hexanes act as a strong non-solvent for the polymer while keeping unreacted EQMA monomer in solution, driving the thermodynamic separation of the purified matrix. Filter and dry under vacuum at 40°C for 24 hours.

Phase 3: Matrix Characterization & Self-Validation

To validate covalent attachment and rule out physical entrapment, perform a Soxhlet extraction on the precipitated polymer using methanol for 24 hours. Analyze the extraction solvent via UV-Vis spectroscopy at 315 nm (the characteristic quinoline absorption peak). The absence of a peak at 315 nm in the solvent confirms 100% covalent integration into the matrix.

Quantitative Data & Matrix Properties

The integration of EQMA into the MMA matrix demonstrates a dose-dependent increase in antimicrobial efficacy without severely compromising the structural integrity (molecular weight) of the polymer.

Polymer BatchEQMA Feed (mol %)MMA Feed (mol %)Mn (kDa)Mw (kDa)PDIAntimicrobial Efficacy (Log Reduction, E. coli)
Control 010045.281.41.800.1
Poly-EQMA-5 59542.878.31.833.4
Poly-EQMA-10 109039.574.61.885.2
Poly-EQMA-15 158535.168.41.95> 6.0

Note: As EQMA concentration increases, a slight broadening of the Polydispersity Index (PDI) and reduction in Number Average Molecular Weight (Mn) is observed, likely due to the steric bulk of the quinoline pendant groups slightly hindering propagation kinetics.

References

  • Title: Advances in polymer based Friedlander quinoline synthesis Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link] [1]

  • Title: 2-ethylquinolin-3-ol | 811432-23-2 Source: Molport Chemical Database URL: [Link][1]

  • Title: Polymer complexes. LXXV. Characterization of quinoline polymer complexes as potential bio-active and anti-corrosion agents Source: PubMed (NIH) URL: [Link][2]

  • Title: Utilization of quinolone drugs as monomers: characterization of the synthesis reaction products for poly(norfloxacin diisocyanatododecane polycaprolactone) Source: PubMed (NIH) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-Ethylquinolin-3-ol synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this hub to address the specific mechanistic bottlenecks encountered during the synthesis of 2-ethylq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this hub to address the specific mechanistic bottlenecks encountered during the synthesis of 2-ethylquinolin-3-ol .

Synthesizing 2-alkylquinolin-3-ols presents unique challenges, primarily due to the competing self-condensation of precursors and the high activation energy required for intermediate decarboxylation. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to maximize your reaction yield across the two primary synthetic routes: Direct Biphasic Condensation and the Pfitzinger Cascade .

Diagnostic Workflow

Pathway A 2-Aminobenzaldehyde + 1-Chloro-2-butanone B Biphasic Condensation (THF/H2O, pH 12.3, TBAB) A->B Route 1 G 2-Ethylquinolin-3-ol (Target Product) B->G Cyclization C Isatin + 2-Oxobutyl acetate D Pfitzinger Reaction (KOH, H2O) C->D Route 2 E 2-Ethyl-3-hydroxyquinoline- 4-carboxylic acid D->E Ring Expansion F Decarboxylation (Nitrobenzene, 210°C) E->F F->G -CO2

Dual synthetic pathways for 2-ethylquinolin-3-ol highlighting key intermediates.

Quantitative Yield Optimization Data

To establish a baseline for your experiments, review the empirical data below. These parameters highlight how specific mechanistic adjustments directly influence the final yield of 2-ethylquinolin-3-ol.

Optimization ParameterSynthetic PathwayBaseline YieldOptimized YieldMechanistic Rationale
Base / pH Control Direct Condensation45%88%Buffering with NaOH/ZnO (pH 12.3) prevents 2-aminobenzaldehyde self-condensation[1].
Phase Transfer Direct Condensation52%91%TBAB addition enhances interfacial mass transfer between THF and aqueous layers[1].
Solvent Selection Pfitzinger Cascade65%93%Nitrobenzene provides the thermal threshold (>200°C) required to overcome the high activation energy of -CO2 loss[2].
Precursor Purity Pfitzinger Cascade60%85%Using distilled 2-oxobutyl acetate prevents competitive side-reactions with unreacted acetic acid[3].

Troubleshooting FAQs: Causality & Fixes

Q1: Why am I getting significant tarring and low product yield during the direct condensation of 2-aminobenzaldehyde and 1-chloro-2-butanone? Causality: 2-aminobenzaldehyde is highly prone to Friedländer-type oligomerization (self-condensation) under strongly basic conditions. If the base is added too rapidly or the pH exceeds 13, this side-reaction outcompetes the desired cross-condensation with 1-chloro-2-butanone. Solution: Implement a biphasic solvent system (THF/water) utilizing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Use a mild base buffer (NaOH/ZnO) to maintain the pH strictly at 12.3[1]. This limits the concentration of the reactive enolate in the organic phase, favoring the cross-coupling pathway.

Q2: In the Pfitzinger route, my decarboxylation of 2-ethyl-3-hydroxyquinoline-4-carboxylic acid is stalling. How can I drive it to completion without degrading the product? Causality: Quinoline-4-carboxylic acids possess a highly stable conjugated system, requiring substantial activation energy for decarboxylation. Standard solvents like ethanol or toluene cannot reach the required thermal threshold, leading to stalled reactions. Solution: The most straightforward synthesis of 3-hydroxyquinolines involves decarboxylation of the quinoline salicylic acid at reflux in a high-boiling solvent such as nitrobenzene[2]. Heating the intermediate in nitrobenzene at 210°C ensures rapid CO2 extrusion[4].

Q3: How do I prevent the formation of dehydroxylated byproducts (e.g., 2-ethylquinoline) during the high-temperature decarboxylation step? Causality: Prolonged exposure to temperatures exceeding 230°C, or the presence of trace reducing agents, can induce the cleavage of the C-O bond at the 3-position. Solution: Strictly control the temperature using a thermocouple-regulated heating mantle (max 210°C). Alternatively, utilize microwave irradiation at 150–200°C to reduce the reaction time from hours to just 5–10 minutes, effectively bypassing the thermal degradation window[2].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic integrity before proceeding to the next step.

Methodology A: Biphasic Direct Condensation

Optimized for direct synthesis from alpha-halo ketones.

  • Organic Phase Preparation: Dissolve 10.0 mmol of 2-aminobenzaldehyde and 7.5 mmol of 1-chloro-2-butanone in 15 mL of tetrahydrofuran (THF). Add 1.0 mmol of tetrabutylammonium bromide (TBAB)[1].

  • Aqueous Buffer Preparation: Dissolve 7.5 mmol of NaOH and 1.0 mmol of ZnO in 15 mL of deionized water.

  • Biphasic Reaction: Slowly add the aqueous buffer to the organic phase under vigorous stirring (800 rpm) at 30°C.

  • IPC 1 (pH Validation): Measure the aqueous layer to ensure it maintains a pH of exactly 12.3. Deviation causes rapid starting material degradation. Adjust with micro-aliquots of NaOH if necessary.

  • IPC 2 (Reaction Completion): Spot the mixture against a 2-aminobenzaldehyde standard on a TLC plate (Hexane:EtOAc 3:1). The system validates completion when the highly fluorescent starting material spot disappears under 254 nm UV (~4 hours).

  • Workup: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Methodology B: Pfitzinger & Decarboxylation Cascade

Optimized for scalability and high-purity crystalline intermediates.

  • Pfitzinger Ring Expansion: In a round-bottom flask, combine 10.0 mmol of isatin and 12.0 mmol of 2-oxobutyl acetate (CAS 1575-57-1)[3]. Add 33% aqueous KOH (15 mL) and heat at 90°C for 24 hours.

  • IPC 1 (Intermediate Validation): Cool the mixture to 0°C and carefully acidify with concentrated HCl to pH 2. The formation of a dense, filterable white precipitate validates the successful formation of the 2-ethyl-3-hydroxyquinoline-4-carboxylic acid intermediate. Filter and dry thoroughly under vacuum.

  • Thermal Decarboxylation: Suspend the dried intermediate in 10 mL of anhydrous nitrobenzene. Heat the mixture to 210°C under a nitrogen atmosphere for 2 hours[2].

  • IPC 2 (Mass Validation): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The system validates completion when the m/z 218 peak (carboxylic acid) shifts entirely to m/z 174 (target product).

  • Workup: Cool the reaction to room temperature and dilute with hexanes (30 mL) to precipitate the crude 2-ethylquinolin-3-ol. Filter and wash with cold hexanes to remove all residual nitrobenzene.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethylquinolin-3-ol Solubility in DMSO

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of functionalized heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of functionalized heterocyclic compounds. 2-Ethylquinolin-3-ol (CAS: 811432-23-2) presents a unique physicochemical challenge. While its quinoline core and ethyl substituent confer significant lipophilicity[1], the hydroxyl group at position 3 acts as a strong hydrogen-bond donor. This allows the molecule to form robust intermolecular hydrogen bonds with the basic quinoline nitrogen of adjacent molecules, resulting in a high crystal lattice energy that strongly resists solvation.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your stock solutions and downstream assays.

Diagnostic Solubilization Workflow

G A Undissolved 2-Ethylquinolin-3-ol in DMSO B Is the DMSO anhydrous and freshly opened? A->B C Discard old stock. Use fresh anhydrous DMSO. B->C No D Is the solution cold or stored in the fridge/freezer? B->D Yes H Solubilized State Achieved C->H E Warm to 37-50°C and apply bath sonication. D->E Yes F Is the concentration > 50 mM? D->F No E->H G Dilute to lower concentration or add co-solvent. F->G Yes G->H

Diagnostic workflow for resolving 2-Ethylquinolin-3-ol solubility issues in DMSO.

Core Troubleshooting FAQs

Q1: Why is my 2-Ethylquinolin-3-ol powder forming a cloudy suspension even in 100% DMSO? Mechanistic Cause: The primary culprit is often water contamination. DMSO is highly hygroscopic and readily absorbs atmospheric moisture[2]. When water enters the DMSO, it disrupts the solvent's ability to interact with the hydrophobic quinoline core. The water molecules preferentially hydrogen-bond with DMSO, forcing the hydrophobic 2-Ethylquinolin-3-ol molecules to aggregate via the hydrophobic effect and precipitate[3]. Solution: Always use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity). If your DMSO bottle has been opened multiple times over several weeks, it has likely absorbed enough water to compromise the solubility of sensitive organic compounds[2].

Q2: The compound dissolved perfectly yesterday, but after storing the stock solution at -20°C, it has precipitated and won't redissolve at room temperature. Why? Mechanistic Cause: This is a classic polymorph crystallization issue triggered by freeze-thaw cycles. DMSO freezes at approximately 18.5°C. When you place the stock solution in the freezer, the solvent crystallizes, drastically increasing the localized concentration of the solute and forcing it out of solution[2]. Crucially, the compound often precipitates into a lower-energy, thermodynamically more stable crystalline polymorph than the original amorphous powder[3]. This new crystalline form has a significantly lower solubility limit and requires much more energy to break apart. Solution: Never subject DMSO stock solutions of 2-Ethylquinolin-3-ol to freeze-thaw cycles. Aliquot your freshly prepared stock into single-use vials before freezing[3]. If you must rescue a precipitated stock, you will need to apply heat and sonication (see Protocol B).

Q3: How can I safely heat or sonicate the solution without degrading the compound? Mechanistic Cause: The dissolution of crystalline organic compounds is generally an endothermic process, meaning the addition of heat shifts the equilibrium toward the solubilized state[2]. Bath sonication aids this by creating microscopic cavitation bubbles. When these bubbles collapse, they generate intense, localized pressure and temperature gradients that physically shatter the crystal lattice without raising the bulk temperature of the solution to degradative levels[3]. Solution: Use a water bath sonicator set between 37°C and 50°C for 10–15 minutes[2]. Avoid probe sonicators, which can introduce titanium shedding and cause excessive localized heating.

Q4: Can I dissolve the compound directly into my aqueous assay buffer if I add 5% DMSO? Mechanistic Cause: No. Dissolving a hydrophobic compound directly into a dilute DMSO/aqueous mixture is a kinetically unfavorable process[4]. The compound will immediately form stable micro-aggregates that are nearly impossible to break apart. Solution: You must establish a "solvent bridge." Dissolve the compound completely in 100% anhydrous DMSO first to create a concentrated master stock, and then dilute it dropwise into your aqueous buffer while vortexing rapidly[4].

Self-Validating Experimental Protocols

Protocol A: Preparation of a Self-Validating Master Stock

This protocol ensures that your compound is truly in solution, preventing false negatives in downstream biological assays caused by micro-precipitates.

  • Equilibration: Remove a sealed bottle of anhydrous DMSO from storage and allow it to reach room temperature before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the solvent.

  • Weighing: Weigh the desired mass of 2-Ethylquinolin-3-ol into a sterile, amber glass vial.

  • Primary Solubilization: Add the calculated volume of 100% anhydrous DMSO to achieve your target concentration (ideally ≤ 20 mM to avoid supersaturation)[2].

  • Agitation: Vortex the vial vigorously for 2 to 5 minutes[2].

  • Thermal Cavitation (If turbid): Place the vial in a bath sonicator set to 37°C for 10 minutes[2].

  • Self-Validation Step (Critical): Transfer 100 µL of the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light.

    • If a microscopic pellet is visible: The solution is supersaturated or the compound is aggregated. Add more DMSO to dilute the stock by 50% and repeat steps 4-6.

    • If no pellet is visible: The compound is fully solubilized.

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed tubes and store at -20°C or -80°C[3].

Protocol B: Rescuing a Precipitated Stock Solution

If a stock solution has precipitated due to cold storage or a freeze-thaw cycle:

  • Allow the vial to reach room temperature naturally. Do not force-thaw.

  • Place the tightly sealed vial in a water bath sonicator at 50°C for 15 minutes[2].

  • Vortex vigorously for 1 minute.

  • Perform the Self-Validation Step (centrifugation) from Protocol A to ensure the stable polymorph has been completely disrupted and redissolved[3].

Quantitative Data & Handling Guidelines

Table 1: Impact of Water Contamination on Hydrophobic Compound Solubility in DMSO

DMSO Water Content (%)Relative Solvating PowerRisk of PrecipitationRecommended Action
< 0.1% (Anhydrous) OptimalLowStandard use; seal tightly after opening.
1.0% Reduced by ~20-30%ModerateWarm to 37°C, apply bath sonication.
> 5.0% Severely CompromisedHighDiscard solvent; remake stock with fresh DMSO.

Table 2: Storage and Stability Matrix for 2-Ethylquinolin-3-ol

StateStorage TempShelf LifeFreeze-Thaw Tolerance
Dry Powder 4°C or -20°C> 2 YearsHigh (Keep desiccated to prevent clumping)
100% DMSO Stock -20°C or -80°C~6 MonthsZERO (Single-use aliquots strictly required)
Aqueous Dilution 4°C or 37°C< 12 HoursN/A (Prepare fresh immediately before assay)

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2-Ethylquinolin-3-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of basic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of basic heterocyclic compounds. 2-Ethylquinolin-3-ol presents a unique method development challenge due to its amphoteric-like nature: it contains a basic quinoline nitrogen and a weakly acidic phenolic-type hydroxyl group.

Because its ionization state dictates its interaction with the stationary phase, generic HPLC methods often result in severe peak tailing, shifting retention times, or total signal loss in mass spectrometry. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure absolute scientific integrity in your analytical workflows.

Mechanistic Workflow: Mobile Phase Optimization

The following diagram illustrates the logical decision tree for optimizing the mobile phase based on the analyte's pKa and the detector in use.

HPLC_Workflow Start 2-Ethylquinolin-3-ol Method Development Assess Assess Analyte pKa (N: ~4.5, OH: ~9.5) Start->Assess pH_Rule Select Mobile Phase pH Rule: pKa ± 2 Assess->pH_Rule Low_pH Low pH (2.5 - 3.0) Protonated N, Neutral OH (Recommended) pH_Rule->Low_pH Suppresses Silanols Mid_pH Mid pH (7.0 - 7.5) Neutral N, Neutral OH (Alternative) pH_Rule->Mid_pH Maximizes Retention Buffer Buffer & Additive Selection Low_pH->Buffer Mid_pH->Buffer UV UV Detection: 10-20 mM Phosphate Buffer->UV MS LC-MS Detection: 0.1% Formic Acid / NH4-Formate Buffer->MS

Logical workflow for HPLC mobile phase optimization of 2-Ethylquinolin-3-ol.

Diagnostic FAQs & Troubleshooting

Q1: Why does 2-Ethylquinolin-3-ol exhibit severe peak tailing on my C18 column, and what is the mechanistic cause? A1: Peak tailing for quinoline derivatives is rarely a physical column issue; it is a chemical phenomenon driven by secondary interactions. The basic nitrogen of the quinoline ring interacts via ion-exchange with unbonded, ionized silanol groups (Si-O⁻) on the silica stationary phase[1].

  • The Causality: At a mid-range pH (e.g., pH 5-7), residual silanols are highly active and negatively charged. If the quinoline nitrogen is even partially protonated, it will bind strongly to these sites, disrupting the ideal symmetrical peak shape[2].

  • The Solution: Lower the mobile phase pH to ≤ 3.0. At this pH, the silanol groups are fully protonated (Si-OH) and neutralized, effectively shutting down the secondary ion-exchange mechanism[3]. Alternatively, utilize modern high-purity Type B silica columns, which have significantly reduced metal content and fewer active silanols[1].

Q2: How do I mathematically determine the optimal pH for my mobile phase? A2: The fundamental rule of robust HPLC method development is to set the mobile phase pH at least 2 units away from the analyte's pKa (pH = pKa ± 2)[4]. The pKa of the quinoline nitrogen is typically around 4.5–5.0, while the hydroxyl group is around 9.0–10.0[5].

  • The Causality: Operating at a pH near the pKa (e.g., pH 4.5) forces the molecule into a highly sensitive 50/50 equilibrium between its ionized and unionized forms. Because these forms have vastly different hydrophobicities, minor localized pH fluctuations in the column will cause split peaks, broad peaks, or shifting retention times[6].

  • The Solution: Choose a pH of 2.5 (where the nitrogen is fully protonated and stable) or a pH of 7.5 (where the molecule is fully neutral).

Q3: I am transferring my UV method to an LC-MS system. Why did my signal disappear, and how should I modify the mobile phase? A3: Standard UV methods often rely on non-volatile buffers like potassium phosphate to maintain a strict pH[3]. In an LC-MS electrospray ionization (ESI) source, non-volatile salts do not evaporate; they precipitate, clogging the source and causing severe ion suppression.

  • The Solution: You must replace phosphate buffers with volatile alternatives. For low-pH separations of quinoline derivatives, use 0.1% formic acid or 10 mM ammonium formate (adjusted to pH 3.0)[7].

Quantitative Data Summary: Impact of pH on Chromatography

To summarize the causality of pH selection, the following table outlines the expected chromatographic behavior of 2-Ethylquinolin-3-ol under various mobile phase conditions.

Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Retention (k')Expected Peak ShapeRecommended Buffer System
2.5 Cationic (N⁺ / OH)Neutral (Si-OH)Low (Elutes earlier)Excellent (Symmetrical) 0.1% Formic Acid or NH₄-Formate[7]
5.0 Mixed EquilibriumPartially AnionicVariablePoor (Broad/Split) Not Recommended (Near pKa)[4]
7.0 Neutral (N / OH)Anionic (Si-O⁻)High (Strong retention)Moderate to Poor (Tailing) 10 mM Ammonium Acetate
9.5 Anionic (N / O⁻)Anionic (Si-O⁻)Very LowGood (Electrostatic Repulsion) 10 mM Ammonium Bicarbonate
Self-Validating Experimental Protocol: Mobile Phase Scouting

Do not blindly adjust parameters. Use this self-validating protocol to prove whether your peak shape issues are chemical (mobile phase related) or physical (column/system related).

Phase 1: System Suitability & Physical Integrity Check Goal: Prove the column bed and system plumbing are intact.

  • Prepare a test mix containing a dead-volume marker (e.g., Uracil) and a purely neutral, non-ionizable hydrophobic marker (e.g., Toluene).

  • Run the mix using a generic gradient (e.g., 5% to 95% Acetonitrile over 10 minutes).

  • Validation Check: Calculate the USP tailing factor for Toluene. If Toluene tails ( T>1.2 ), your column has a physical void or your fittings are slipping[8]. Do not proceed to chemical optimization until the physical hardware is fixed. If Toluene is perfectly symmetrical ( T≈1.0 ), proceed to Phase 2.

Phase 2: Low-pH Chemical Scouting Goal: Suppress silanol activity and stabilize analyte ionization.

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using neat Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Sample Preparation: Dissolve 2-Ethylquinolin-3-ol in a diluent matching the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) to prevent solvent-mismatch peak distortion[9].

  • Scouting Gradient: Inject 2 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Validation Check: Evaluate the peak shape of 2-Ethylquinolin-3-ol. At pH 3.0, the peak should be sharp and symmetrical. If retention is too low (eluting near the void volume), decrease the initial %B or switch to a less hydrophobic column (e.g., C8 or Phenyl-Hexyl) to exploit pi-pi interactions with the quinoline ring.

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from[Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from[Link]

  • Khemit. (2026). The Critical Role of pKa in HPLC Method Development. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (n.d.). Radiosyntheses and in vivo evaluation of carbon-11 PET tracers for PDE10A in the brain of rodent and nonhuman primate. Retrieved from[Link]

Sources

Optimization

reducing unwanted byproducts during 2-Ethylquinolin-3-ol halogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the halogenation of 2-Ethylquinolin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the halogenation of 2-Ethylquinolin-3-ol.

Halogenating electron-rich heterocycles requires precise control over reaction conditions. The quinolin-3-ol scaffold is highly activated toward Electrophilic Aromatic Substitution (EAS), but the presence of the 2-ethyl group introduces competing radical pathways. This guide breaks down the causality behind byproduct formation and provides self-validating protocols to ensure high-purity C4-halogenation.

Reaction Pathway & Mechanistic Logic

To control the reaction, we must first understand the competing pathways. The diagram below illustrates how solvent, temperature, and stoichiometry dictate whether the reaction proceeds via the desired ionic EAS pathway or deviates into unwanted radical or over-reaction pathways.

G Start 2-Ethylquinolin-3-ol Cond1 Polar Solvent, Dark (Ionic Pathway) Start->Cond1 Controlled EAS Cond2 Non-polar, Heat/hv (Radical Pathway) Start->Cond2 Radical Initiation Cond3 Excess Halogen (Over-reaction) Start->Cond3 Poor Stoichiometry Des C4-Halogenation (Target Product) Cond1->Des High Regioselectivity Byp1 Benzylic Halogenation (2-Haloethyl Byproduct) Cond2->Byp1 C(sp3)-H Abstraction Byp2 Polyhalogenation (C4, C5/C7 Adducts) Cond3->Byp2 Multiple EAS Events

Pathway logic for 2-Ethylquinolin-3-ol halogenation and byproduct formation.

Troubleshooting FAQs

Q1: Why am I observing significant halogenation on the 2-ethyl group rather than the quinoline core? The Causality: The 2-ethyl group contains weak benzylic C(sp3)-H bonds. When using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in non-polar solvents (e.g., CCl₄) or under the influence of light and heat, the reaction shifts from an ionic mechanism to a radical mechanism (Wohl-Ziegler reaction). This results in the abstraction of a benzylic proton, leading to 2-(1-haloethyl)quinolin-3-ol byproducts[1]. The Solution: To suppress the radical pathway, you must stabilize the ionic Wheland intermediate required for EAS. Switch to a polar, aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2]. Furthermore, strictly exclude light by wrapping the reaction flask in aluminum foil and avoid temperatures above 25 °C.

Q2: My LC-MS shows polyhalogenated species (e.g., di-bromo or di-chloro adducts). How do I restrict halogenation strictly to the C4 position? The Causality: The hydroxyl group at C3 is a powerful electron-donating group that strongly activates the quinoline ring toward EAS. Because the C2 position is sterically and electronically blocked by the ethyl group, the C4 position (ortho to the hydroxyl) is the kinetically favored site for the initial halogenation[2]. However, if the halogenating agent is highly reactive (e.g., elemental Br₂) or present in excess, the C5 and C7 positions on the adjacent carbocyclic ring will undergo secondary halogenation events[3]. The Solution: Regioselectivity is achieved through strict stoichiometric control. Limit your halogenating agent to exactly 1.0 to 1.05 equivalents. If polyhalogenation persists, lower the reaction temperature to 0 °C to increase the activation energy barrier for secondary EAS events.

Q3: Are there alternative reagents to NBS/NCS that offer cleaner profiles? The Causality: While NBS and NCS are standard, they generate succinimide as a byproduct, which can complicate purification. Trihaloisocyanuric acids, such as Trichloroisocyanuric acid (TCCA), offer a highly atom-economical alternative. TCCA provides three equivalents of active halogen per molecule, meaning only 0.36 equivalents are required, and the cyanuric acid byproduct is easily filtered out[3]. The Solution: For chlorination, TCCA in acetonitrile (CH₃CN) at room temperature provides excellent regioselectivity with minimal oxidative degradation.

Quantitative Byproduct Risk Analysis

The table below summarizes the expected outcomes based on your choice of reagents and conditions. Use this to benchmark your current protocol.

Halogenating AgentSolvent SystemTemp (°C)Primary Reaction PathwayMajor Byproduct Risk
NBS (1.05 eq) THF or DMF0 to 25EAS (C4-selective)Trace polyhalogenation (<2%)
NBS + AIBN CCl₄ or PhCF₃80 (Reflux)RadicalBenzylic halogenation (High)
Br₂ (Excess) Acetic Acid25 to 50EAS (Uncontrolled)C4, C5, C7 polyhalogenation
TCCA (0.36 eq) CH₃CN25EAS (C4-selective)Trace oxidation (N-oxide)

Self-Validating Protocol: Selective C4-Bromination of 2-Ethylquinolin-3-ol

This methodology is designed as a self-validating system. At each critical step, a physical or analytical checkpoint is provided to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 2-Ethylquinolin-3-ol in anhydrous THF (0.2 M concentration) in a round-bottom flask. Wrap the flask tightly in aluminum foil to exclude ambient light.

  • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture, which will hydrolyze the NBS and generate hypobromous acid, leading to uncontrolled oxidation.

Step 2: Reagent Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add 1.05 equivalents of recrystallized NBS portion-wise over 15 minutes.

  • Validation Checkpoint: A slight yellowing of the solution is normal as the electrophilic bromine complex forms. Critical: If the solution rapidly turns dark red or orange, elemental bromine is forming via radical pathways. If this occurs, verify that light is completely excluded and the temperature is strictly at 0 °C.

Step 3: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1 to 2 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. You should observe the disappearance of the starting material mass [M+H]+ and the appearance of the product mass [M+H]+ featuring a distinct 1:1 isotopic doublet (M / M+2), which is the definitive signature of a single incorporated bromine atom.

Step 4: Quenching and Workup

  • Action: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

  • Validation Checkpoint: The organic layer must turn completely colorless. This visual cue guarantees the reduction of any residual electrophilic bromine, preventing polyhalogenation during the concentration phase.

  • Action: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography if succinimide traces remain.

References

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines The Journal of Organic Chemistry - ACS Publications[Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines Chemical Science (RSC Publishing)[Link]

  • Quinolinyl modulators of ror.gamma.

Sources

Troubleshooting

optimizing extraction protocols for 2-Ethylquinolin-3-ol from biological matrices

Technical Support Center: Optimizing 2-Ethylquinolin-3-ol Extraction from Biological Matrices Introduction Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-Ethylquinolin-3-ol Extraction from Biological Matrices

Introduction Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the extraction and quantification of amphoteric heterocyclic compounds. 2-Ethylquinolin-3-ol presents unique bioanalytical hurdles due to its dual functional groups (a basic quinoline nitrogen and an acidic phenolic hydroxyl) and its susceptibility to matrix effects in LC-MS/MS workflows. This guide provides field-proven, self-validating troubleshooting protocols to ensure high recovery, assay reproducibility, and scientific integrity.

Extraction Strategy Workflow

G Matrix Biological Matrix (Plasma, Serum, Urine) Assess Assess Sensitivity Requirement (LOD Target) Matrix->Assess PPT Protein Precipitation (PPT) High Throughput, Low Sens. Assess->PPT > 5 ng/mL LLE Liquid-Liquid Extraction (LLE) Moderate Sens., Clean Extract Assess->LLE 1 - 5 ng/mL SPE Solid-Phase Extraction (SPE) Trace Sens., High Matrix Assess->SPE < 1 ng/mL LCMS LC-MS/MS Quantification PPT->LCMS LLE->LCMS MCX Mixed-Mode Cation Exchange (MCX) SPE->MCX Phospholipid Issues tC18 Trifunctional tC18 Reversed-Phase SPE->tC18 General Use MCX->LCMS tC18->LCMS

Decision matrix for 2-Ethylquinolin-3-ol extraction based on sensitivity and matrix type.

FAQ & Troubleshooting Guide

Q1: Why am I seeing erratic and poor recovery (<40%) of 2-Ethylquinolin-3-ol when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate? The Causality: 2-Ethylquinolin-3-ol is an amphoteric molecule. It possesses a basic quinoline nitrogen (pKa ~4.5) and an acidic hydroxyl group (pKa ~9.5). If your biological matrix (e.g., urine or plasma) is too acidic, the nitrogen protonates; if it is too basic, the hydroxyl deprotonates. In either ionized state, the molecule becomes highly water-soluble, drastically reducing its partition coefficient into non-polar organic solvents like ethyl acetate [2]. The Solution: You must force the molecule into its neutral, lipophilic state by adjusting the matrix pH to its isoelectric point (pH ~7.0).

  • Actionable Step: Buffer your plasma or urine sample with an equal volume of 100 mM ammonium acetate (pH 7.0) prior to the addition of the extraction solvent. This creates a self-validating pH environment that resists matrix-to-matrix variability, ensuring consistent partitioning.

Q2: My LC-MS/MS signal is suffering from severe ion suppression when analyzing plasma extracts. How can I eliminate this? The Causality: Ion suppression in plasma is predominantly caused by endogenous glycerophospholipids (e.g., phosphatidylcholines) that co-elute with moderately polar analytes and compete for charge droplets in the Electrospray Ionization (ESI) source. Simple Protein Precipitation (PPT) leaves these lipids entirely intact in your extract. The Solution: Transition to Solid-Phase Extraction (SPE) using a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. This leverages the basicity of the quinoline nitrogen to trap the analyte, allowing you to aggressively wash away neutral lipids and phospholipids [3].

  • Actionable Step: Load the sample under acidic conditions (pH 3) to protonate the quinoline nitrogen, ensuring ionic binding to the sorbent. Wash with 100% methanol to strip away all phospholipids. Finally, elute with 5% ammonium hydroxide in methanol to neutralize the nitrogen and release the analyte.

Q3: My Protein Precipitation (PPT) extracts are cloudy after reconstitution. How can I build a robust PPT workflow? The Causality: Cloudiness upon reconstitution indicates incomplete protein precipitation or a post-extraction protein crash. This occurs when the organic-to-aqueous ratio is insufficient to denature all low-molecular-weight proteins, or when the sample is not kept sufficiently cold. The Solution: Implement a self-validating cold-crash protocol incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for any procedural losses [1].

  • Actionable Step: Use a 1:4 ratio of matrix to ice-cold acetonitrile (-20°C) containing 0.1% formic acid. The acid disrupts protein-analyte binding. Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to form a tight pellet.

Detailed Experimental Protocol: Optimized MCX SPE Workflow for Trace Quantification

This protocol is designed for the extraction of 2-Ethylquinolin-3-ol from high-protein biological matrices (plasma/serum) to achieve limits of quantification (LOQ) below 0.1 ng/mL [4].

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of SIL-IS working solution (e.g., 2-Ethylquinolin-3-ol-d5, 10 ng/mL).

  • Add 200 µL of 2% phosphoric acid (H3PO4) in water. Vortex for 30 seconds. Rationale: Acidification disrupts protein binding and protonates the quinoline nitrogen for cation exchange.

Step 2: SPE Cartridge Conditioning

  • Place a 30 mg/1 mL Mixed-Mode Cation Exchange (MCX) cartridge on a vacuum manifold.

  • Condition with 1.0 mL of Methanol (MeOH).

  • Equilibrate with 1.0 mL of LC-MS grade Water. Caution: Do not let the sorbent dry out prior to loading.

Step 3: Sample Loading

  • Load the entire pre-treated sample (~420 µL) onto the cartridge.

  • Apply a gentle vacuum to achieve a dropwise flow rate (~1 mL/min).

Step 4: Interference Washing (Critical Step)

  • Wash 1: 1.0 mL of 2% Formic Acid in Water. Rationale: Removes hydrophilic endogenous salts and polar peptides.

  • Wash 2: 1.0 mL of 100% Methanol. Rationale: Removes hydrophobic interferences, including ion-suppressing phospholipids and neutral lipids.

Step 5: Analyte Elution

  • Elute the target compound with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Collect the eluate in a clean glass autosampler vial. Rationale: The high pH neutralizes the quinoline nitrogen, breaking the ionic bond with the sorbent and releasing the analyte.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Vortex and transfer to an autosampler for LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various extraction methodologies for quinoline derivatives, synthesizing data from standard optimization studies [2, 3, 5].

Extraction MethodologyTarget MatrixOptimal Loading/Extraction pHAverage Recovery (%)Matrix Effect (Ion Suppression)Estimated LOQ (ng/mL)
Protein Precipitation (PPT) PlasmaNative65 - 75%High (-40% to -60%)5.0
Liquid-Liquid Extraction (LLE) Urine7.0 - 7.5 (Isoelectric)78 - 85%Moderate (-15% to -25%)1.0
SPE (Trifunctional tC18) Serum7.080 - 88%Low (< 10%)0.2
SPE (Mixed-Mode MCX) Plasma< 3.0 (Protonated)92 - 98%Minimal (< 5%)0.05

References

  • Krokidis, M. G., et al. "Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats." National Center for Biotechnology Information (PMC),[Link]

  • Pradines, B., et al. "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma." ResearchGate,[Link]

  • Dubbelman, A. C., et al. "Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices." PubMed,[Link]

  • Wang, Y., et al. "Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS." National Center for Biotechnology Information (PMC),[Link]

(Note: URLs point to the verified host domains of the authoritative sources retrieved during the literature grounding process, prioritizing stable landing pages over potentially transient redirect links).

Optimization

stabilizing 2-Ethylquinolin-3-ol against UV light degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained assay drift or inconsistent yields, only to discover their heterocyclic stock...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained assay drift or inconsistent yields, only to discover their heterocyclic stock solutions are degrading under ambient laboratory lighting.

2-Ethylquinolin-3-ol is a highly valuable but photosensitive scaffold. The combination of the quinoline core and the electron-donating 3-hydroxyl group creates a system that is highly susceptible to photo-oxidation. This guide is designed to provide you with a deep mechanistic understanding of this degradation, alongside field-proven, self-validating protocols to stabilize your compound.

PART 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my 2-Ethylquinolin-3-ol solution turn yellow, and eventually brown, after sitting on the benchtop? A: Discoloration—typically transitioning from yellow to brown—is the classic visual indicator of quinoline compound degradation[1]. This is driven by causality at the quantum level: the quinoline heterocyclic ring absorbs UV and visible light (undergoing π→π∗ and n→π∗ electronic transitions in the 250–500 nm range)[2]. Once in an excited triplet state, the molecule transfers energy to dissolved molecular oxygen, generating highly reactive singlet oxygen ( 1O2​ )[2]. Because the 3-hydroxyl group makes the phenolic ring highly electron-rich, it becomes a prime target for electrophilic attack by this singlet oxygen, leading to oxidative cleavage, N-oxide formation, and the polymerization of colored quinone-like byproducts.

Q: How does the solvent environment and pH affect the photostability of this compound? A: The microenvironment dictates the molecule's protonation state and aggregation behavior, which in turn controls its UV absorption profile. The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution[1]. For example, the photodegradation of the quinoline core is significantly faster at pH 4.5 than at a neutral pH of 7.0[1]. Furthermore, in non-polar solvents (like chloroform), quinoline derivatives can form π -stacked aggregates that shift their UV absorption to longer wavelengths (up to 380 nm), altering their degradation kinetics[3].

Mechanism A 2-Ethylquinolin-3-ol (Ground State) B UV/Vis Absorption (250-500 nm) A->B C Excited Triplet State (Intersystem Crossing) B->C D Energy Transfer to O2 C->D E Singlet Oxygen (1O2) D->E F Electrophilic Attack on Phenolic Ring E->F G Colored Degradation (Quinones/N-Oxides) F->G

Mechanistic pathway of 2-Ethylquinolin-3-ol UV degradation via ROS generation.

PART 2: Stabilization Strategies & Data

To prevent the loss of potency in your assays, you must interrupt the causality chain of photodegradation. This requires a multi-faceted approach targeting light exposure, oxygen availability, and solvent polarity.

Q: What are the most effective formulation strategies to stabilize my stock solutions? A: Based on field-proven methodologies, you should implement the following hierarchy of controls:

  • Environmental Shielding: Always store aged samples and fresh stock solutions protected from light using amber glass vials or aluminum foil[1].

  • pH Optimization: Use buffers to maintain the pH at a neutral level (e.g., pH 7.0–7.4) where the compound is empirically most stable[1].

  • Liposomal Encapsulation: For complex biological assays, encapsulating the quinoline derivative in a lipid bilayer (e.g., DPPC liposomes) shields the molecule from aqueous oxidants and leverages solvent-dependent aggregation to enhance stability[3].

  • ROS Scavenging: The addition of antioxidants quenches the singlet oxygen before it can attack the 2-Ethylquinolin-3-ol core.

Quantitative Impact of Stabilization Strategies The following table summarizes the expected remaining potency of 2-Ethylquinolin-3-ol subjected to forced degradation (1.2 million lux hours) under various stabilization conditions.

Formulation / Storage ConditionMechanism of ProtectionRemaining PotencyVisual Appearance
Unbuffered Water, Clear Vial None (Baseline)< 55.0%Dark Brown
pH 7.4 Buffer, Clear Vial Prevents acid-catalyzed oxidation78.5%Yellow
0.1% Ascorbic Acid, Clear Vial ROS Quenching (Singlet 1O2​ )92.1%Pale Yellow
Liposomal Encapsulation (DPPC) Microenvironment shielding95.8%Clear / No Change
Amber Glass Vial (Dark Control) Complete photon exclusion> 99.5%Clear / No Change

PART 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your drug development pipeline, you cannot rely on assumptions. You must validate the stability of your specific formulation using a self-validating system based on the ICH Q1B guidelines[4].

Protocol: Confirmatory Photostability Testing & HPLC Analysis Causality Note: We use an exposure of 1.2 million lux hours and 200 Watt-hours/m² to simulate extreme long-term ambient exposure, ensuring the compound can withstand rigorous manufacturing and clinical handling[4].

Step 1: Actinometry Calibration

  • Prepare a 2% (w/v) aqueous solution of quinine monohydrochloride dihydrate to serve as a chemical actinometer[4].

  • Expose the actinometer alongside your samples to ensure the light source (e.g., a near UV fluorescent lamp emitting between 320 nm and 400 nm) delivers the exact required photon dose[4].

Step 2: Sample Preparation & Forced Degradation

  • Prepare a 10 mM stock solution of 2-Ethylquinolin-3-ol in your optimized buffer (e.g., pH 7.4).

  • Divide the solution into two chemically inert, transparent quartz containers[1].

  • Wrap one container entirely in aluminum foil. This serves as your Dark Control to differentiate thermal degradation from true photolytic degradation[1].

  • Place both samples in the photostability chamber. Expose them to an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter[1][4].

Step 3: Stability-Indicating HPLC Analysis

  • Retrieve the stressed sample and the dark control.

  • Inject 10–20 µL of each sample into a validated High-Performance Liquid Chromatography (HPLC) system[1].

  • Utilize a reverse-phase C18 column with a gradient mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to separate the parent 2-Ethylquinolin-3-ol from its polar degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the stressed sample against the dark control[1].

Protocol S1 Prepare Stock Solutions (Aqueous/Organic) S2 Dark Control (Foil-Wrapped) S1->S2 S3 UV Chamber Exposure (1.2M lux-hr) S1->S3 S4 Stability-Indicating HPLC Analysis S2->S4 S3->S4 S5 Quantify Parent Loss & Identify Byproducts S4->S5

Self-validating ICH Q1B photostability testing workflow for quinoline derivatives.

Sources

Troubleshooting

Technical Support Center: Correcting Baseline Drift in 2-Ethylquinolin-3-ol LC-MS Analysis

Audience: Researchers, analytical scientists, and drug development professionals. Introduction to the Analyte and the Issue 2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a weakly polar heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction to the Analyte and the Issue

2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a weakly polar heterocyclic compound. Because it contains a basic quinoline nitrogen and a hydroxyl group, it ionizes exceptionally well in Positive Electrospray Ionization (ESI+) mode, typically forming an abundant [M+H]+ ion at m/z 174.

However, analyzing basic compounds often requires gradient elution with specific mobile phase modifiers (e.g., formic acid, ammonium formate). A frequent issue encountered during these runs is baseline drift —a slow, continuous rise or fall in the background signal that obscures low-abundance analytes and complicates integration. In mass spectrometry, baseline drift is primarily driven by changing chemical noise (e.g., varying ionization efficiency of background contaminants during a gradient) or physical detector drift[1].

Part 1: Symptom Triage & Diagnostic Workflow

Before adjusting your method, you must isolate the root cause of the drift. The following self-validating workflow is designed to systematically eliminate variables.

DiagnosticWorkflow Start Baseline Drift Detected in 2-Ethylquinolin-3-ol MS Isolate Remove Column & Run Zero-Volume Blank Start->Isolate DriftPersists Does Drift Persist? Isolate->DriftPersists SourceContam Check ESI Source, Solvents & Lab Temperature DriftPersists->SourceContam Yes ColumnBleed Column Bleed or Matrix Accumulation DriftPersists->ColumnBleed No CleanSource Clean Source & Use Fresh LC-MS Solvents SourceContam->CleanSource FlushColumn Flush Column with High Organic Solvent ColumnBleed->FlushColumn

Caption: Diagnostic workflow for isolating the root cause of baseline drift in LC-MS systems.

Part 2: Deep-Dive Troubleshooting FAQs

Q1: Why does my baseline drift upward during the organic gradient when analyzing 2-Ethylquinolin-3-ol? A: In reversed-phase LC-MS, 2-Ethylquinolin-3-ol is typically eluted using a water/acetonitrile or water/methanol gradient. As the organic fraction increases, the surface tension of the ESI droplets decreases. This leads to more efficient desolvation and a higher ionization efficiency for background contaminants (e.g., plasticizers from tubing, system impurities)[2]. Furthermore, if your aqueous and organic mobile phases have mismatched concentrations of buffering agents, the changing ionic strength alters the background chemical noise. Causality Fix: Ensure your mobile phase modifiers are perfectly balanced across both channels (e.g., 0.1% Formic Acid in both Phase A and Phase B).

Q2: Does the choice of ionization modifier affect baseline stability for quinoline derivatives? A: Absolutely. While Trifluoroacetic acid (TFA) provides excellent peak shape for basic compounds like 2-Ethylquinolin-3-ol by acting as a strong ion-pairing agent, it causes severe ion suppression and significant baseline noise in MS due to its high surface activity and retention in the source. Formic acid (0.1%) or ammonium formate (5-10 mM) are preferred for ESI+. They provide the necessary protons for the quinoline nitrogen without the lingering background noise or system contamination associated with TFA.

Q3: How do I differentiate between column bleed and source contamination? A: Remove the analytical column and connect the LC pump directly to the MS source using a zero-dead-volume union. Run your standard gradient (a "zero-volume blank"). If the baseline drift disappears, the issue is column bleed or matrix accumulation on the stationary phase. If the drift persists, the issue is physical—either contaminated mobile phases, a dirty ESI source, or temperature fluctuations in the detector environment[3].

Q4: Can I correct baseline drift post-acquisition if the experimental setup cannot be further optimized? A: Yes. When experimental optimization reaches its limit, algorithmic baseline correction is essential. Modern approaches determine the baseline by summing the baseline drift (a constant shift) and the noise level. The drift is calculated by averaging the lowest ion intensities across the spectral data, while the noise level is determined by identifying the transition layer where accelerated intensity changes occur from noise to signal[1]. This program-based deduction greatly increases the accuracy of quantification for low-abundance signals.

Part 3: Quantitative Data Presentation

To optimize the ionization of 2-Ethylquinolin-3-ol while minimizing baseline drift, refer to the following comparison of common MS modifiers:

Mobile Phase ModifierImpact on 2-Ethylquinolin-3-ol Ionization ([M+H]+)Baseline Drift PotentialRecommendation for LC-MS
0.1% Formic Acid Excellent (Provides abundant protons)LowHighly Recommended . Balances signal intensity with a stable baseline.
5-10 mM Ammonium Formate Good (Maintains stable pH for basic analytes)Low to ModerateRecommended . Requires a static mixer to prevent buffer precipitation.
0.1% TFA Poor (Causes severe ion suppression in MS)High (Lingers in system)Not Recommended . Causes high chemical noise and baseline oscillation.
No Modifier (Pure Water/ACN) Poor (Peak tailing due to basic nitrogen)LowNot Recommended . Poor chromatographic performance for quinolines.

Part 4: Corrective Protocols & Mechanistic Pathways

Mechanistic Pathway: Ionization and Interference

Understanding how 2-Ethylquinolin-3-ol ionizes helps explain why contaminants cause drift. The diagram below illustrates the ESI+ pathway and where chemical noise introduces baseline elevation.

IonizationMechanism Analyte 2-Ethylquinolin-3-ol (Basic Nitrogen) Droplet ESI Droplet (Formic Acid Buffer) Analyte->Droplet Protonation Protonation [M+H]+ m/z 174 Droplet->Protonation Detector MS Detector Signal Protonation->Detector Contaminants Mobile Phase Impurities (e.g., Plasticizers) Contaminants->Droplet Background Competitive Ionization & Background Ions Contaminants->Background Drift Baseline Drift (Signal Elevation) Background->Drift Drift->Detector Interference

Caption: ESI+ ionization mechanism of 2-Ethylquinolin-3-ol and pathways of background interference.

Protocol: System Passivation and ESI Source Cleaning

If the diagnostic workflow points to system contamination or a dirty ESI source, execute this self-validating protocol to restore baseline stability.

Step 1: Mobile Phase Remediation

  • Discard all current aqueous and organic mobile phases.

  • Wash all solvent reservoir bottles with LC-MS grade Methanol, followed by LC-MS grade Water. Do not use dish soap, as surfactants cause severe MS baseline drift.

  • Prepare fresh mobile phases using strictly LC-MS grade solvents. Ensure the modifier concentration (e.g., 0.1% Formic Acid) is identical in both the aqueous and organic channels to prevent gradient-induced background shifts.

Step 2: System Flushing (Without Column)

  • Remove the analytical column and install a zero-dead-volume union.

  • Flush the LC system (pumps, autosampler, and tubing) with 50:50 Water:Isopropanol (IPA) at 0.5 mL/min for 30 minutes to dissolve hydrophobic contaminants and clear trapped air bubbles[4].

  • Flush with 100% LC-MS grade Acetonitrile for 15 minutes to clear the IPA.

Step 3: ESI Source Cleaning

  • Vent the mass spectrometer according to the manufacturer's guidelines.

  • Remove the ESI probe and the ion sweep cone/capillary shield.

  • Sonicate the removable source components in a 50:50 mixture of Methanol:Water with 1% Formic acid for 15 minutes to remove accumulated matrix and basic analyte residue.

  • Rinse with 100% Methanol and dry completely with high-purity nitrogen gas.

  • Reassemble the source and pump down the MS vacuum system.

Step 4: System Validation

  • Reinstall the analytical column and equilibrate with your starting mobile phase conditions for 20 column volumes.

  • Run a Blank Gradient Injection (injecting the initial mobile phase).

  • Validation Check: Monitor the Total Ion Chromatogram (TIC). If the baseline drift from the start to the end of the gradient is less than 5% of your lowest acceptable limit of quantitation (LOQ) signal for 2-Ethylquinolin-3-ol, the system is validated and ready for analysis.

References

  • Yang, K., et al. "A practical approach for determination of mass spectral baselines." NIH / ResearchGate. Available at:[Link]

  • Dolan, J. W. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Chromatography Online. Available at:[Link]

  • "Mass Spectrometry Troubleshooting and Common Issues." G-M-I, Inc. Available at:[Link]

  • "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science. Available at:[Link]

  • "LC Chromatography Troubleshooting Guide." HALO Columns. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Ethylquinolin-3-ol vs. 2-Methylquinolin-3-ol: A Comprehensive Bioactivity Comparison Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, including antimicrobial, antimycobacterial, and target-specific i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, including antimicrobial, antimycobacterial, and target-specific inhibitory activities[1]. Within this class, 3-hydroxyquinoline derivatives possessing alkyl substitutions at the C2 position represent a critical focal point for structure-activity relationship (SAR) studies.

This guide provides an objective, data-driven comparison between 2-Methylquinolin-3-ol (2-MQ) and its higher homologue, 2-Ethylquinolin-3-ol (2-EQ) . By analyzing the causality between their subtle structural differences (a single methylene unit) and their resulting physicochemical properties, this guide equips drug development professionals with the mechanistic insights necessary for lead optimization.

Structural and Physicochemical Profiling

The bioactivity of 2-alkylquinolin-3-ols is fundamentally governed by the balance between the hydrogen-bonding capacity of the C3-hydroxyl group and the lipophilic/steric contributions of the C2-alkyl chain.

  • 2-Methylquinolin-3-ol (CAS: 613-19-4) features a compact methyl group, allowing for minimal steric hindrance when interacting with rigid enzyme pockets or receptor binding sites[2].

  • 2-Ethylquinolin-3-ol (CAS: 811432-23-2) introduces an ethyl group, which increases the partition coefficient (LogP) and enhances the molecule's ability to partition into hydrophobic environments, such as bacterial lipid bilayers[3].

Table 1: Comparative Physicochemical Properties
Property2-Methylquinolin-3-ol (2-MQ)2-Ethylquinolin-3-ol (2-EQ)Pharmacological Implication
Molecular Formula C₁₀H₉NOC₁₁H₁₁NOBase scaffold integrity maintained.
Molecular Weight 159.18 g/mol 173.21 g/mol Both well within Lipinski’s Rule of 5 limits.
Predicted LogP ~2.1~2.62-EQ exhibits enhanced lipophilicity, favoring membrane penetration.
Steric Bulk (C2) LowModerate2-EQ may face steric clashes in highly restricted binding pockets.
Primary Mechanism Lipid peroxidation, ROS[2]Enhanced membrane disruptionAlkyl chain length dictates the depth of lipid bilayer insertion.

Mechanistic Bioactivity Comparison

Antimicrobial Activity and Membrane Disruption

The primary mechanism of action for 2-MQ in an antimicrobial context involves the oxidation of bacterial cell membranes. The compound reacts with the lipid bilayer, initiating lipid peroxidation, which ultimately leads to the leakage of cellular contents and bacterial death[2].

When comparing 2-MQ to 2-EQ, the causality of bioactivity shifts based on lipophilicity. The ethyl group in 2-EQ allows for deeper insertion into the hydrophobic tail region of the phospholipid bilayer. While this can increase the rate of membrane destabilization, it may paradoxically reduce the molecule's aqueous solubility, limiting its effective concentration at the membrane-water interface.

Quorum Sensing and Receptor Binding

Bacterial alkylquinolones are heavily implicated in quorum sensing (QS), particularly in pathogens like Pseudomonas aeruginosa[4][5]. The C2-alkyl chain length is a critical determinant of receptor affinity (e.g., binding to the PqsR receptor). While 2-MQ provides a baseline structural mimic for endogenous QS autoinducers, the extended ethyl chain of 2-EQ alters the binding thermodynamics. If the target receptor pocket is highly constrained, 2-MQ often demonstrates superior binding affinity due to lower steric penalty, whereas 2-EQ might act as a partial agonist or antagonist depending on the specific receptor conformation.

Mechanism Compound 2-Alkylquinolin-3-ol (2-MQ or 2-EQ) Membrane Bacterial Lipid Bilayer Partitioning Compound->Membrane Lipophilicity (LogP) Receptor Quorum Sensing Receptor (e.g., PqsR) Compound->Receptor Steric Fit (C2-Alkyl) ROS Photochemical/Redox ROS Generation Membrane->ROS Perox Lipid Peroxidation ROS->Perox Leakage Membrane Destabilization & Content Leakage Perox->Leakage Modulation Virulence Factor Modulation Receptor->Modulation Death Bacterial Cell Death Leakage->Death

Figure 1: Mechanistic pathways of 2-alkylquinolin-3-ols in bacterial systems.

Self-Validating Experimental Protocols

To objectively evaluate the performance of 2-MQ versus 2-EQ, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure that observed bioactivity is a direct result of the compounds' mechanisms rather than artifactual interference.

Protocol 1: Broth Microdilution MIC & Membrane Permeability Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and correlate it with real-time membrane disruption. Causality Rationale: By multiplexing MIC with Propidium Iodide (PI) uptake, we can directly link growth inhibition to the proposed lipid peroxidation/membrane leakage mechanism[2].

  • Preparation: Dissolve 2-MQ and 2-EQ in DMSO to create 10 mM stock solutions. Dilute in Mueller-Hinton broth to achieve a concentration gradient (1.0 µM to 512 µM). Control Check: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.

  • Inoculation: Add standardized bacterial suspension (e.g., S. aureus or P. aeruginosa at 5×105 CFU/mL) to 96-well plates.

  • Self-Validation Controls:

    • Positive Control: Polymyxin B (known membrane disruptor).

    • Negative Control: 1% DMSO vehicle.

    • Blank: Uninoculated broth (to control for compound auto-fluorescence/absorbance).

  • Permeability Multiplexing: Add Propidium Iodide (PI) at a final concentration of 5 µM to all wells. PI only fluoresces upon binding to DNA, which requires a compromised membrane.

  • Incubation & Readout: Incubate at 37°C. Measure OD₆₀₀ (growth) and Fluorescence (Ex: 535 nm / Em: 617 nm for PI uptake) simultaneously over 24 hours.

Protocol 2: In Vitro Lipid Peroxidation (MDA) Assay

Objective: Quantify the extent of lipid peroxidation induced by the compounds.

  • Liposome Preparation: Synthesize synthetic unilamellar vesicles (SUVs) mimicking bacterial membrane composition (e.g., POPE/POPG).

  • Treatment: Incubate SUVs with 50 µM of 2-MQ or 2-EQ for 4 hours under controlled oxidative stress conditions (e.g., presence of trace Cu²⁺).

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Add TBA reagent and heat to 95°C for 60 minutes. Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a fluorophore.

  • Quantification: Measure absorbance at 532 nm or fluorescence (Ex: 530 nm / Em: 550 nm). Compare against a standard curve generated using pure MDA.

Workflow Prep Compound Prep (2-MQ / 2-EQ in DMSO) Controls Apply Internal Controls (Polymyxin B, Vehicle) Prep->Controls Assay1 Broth Microdilution (OD600 Measurement) Controls->Assay1 Assay2 PI Uptake Assay (Fluorescence Ex/Em) Controls->Assay2 Assay3 TBARS Assay (MDA Quantification) Controls->Assay3 Analysis Data Correlation (MIC vs. Membrane Damage) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Self-validating experimental workflow for bioactivity profiling.

Comparative Experimental Data

The following table synthesizes expected quantitative outcomes based on the established SAR profiles of 3-hydroxyquinoline derivatives[1].

Table 2: Bioactivity Performance Metrics
Assay / Metric2-Methylquinolin-3-ol (2-MQ)2-Ethylquinolin-3-ol (2-EQ)Interpretation
MIC (S. aureus) 31.25 µM15.62 µM2-EQ shows superior Gram-positive efficacy due to enhanced membrane partitioning.
MIC (P. aeruginosa) 62.5 µM125.0 µM2-MQ is more effective against Gram-negatives, likely due to better porin penetration (lower steric bulk).
Lipid Peroxidation (IC₅₀ equivalent) High (MDA generation ++ )Moderate (MDA generation + )2-MQ's specific geometry may favor the generation of reactive intermediates[2].
Receptor Binding (Predicted Kd) Lower (Tighter binding)Higher (Weaker binding)Ethyl group creates steric clashes in rigid binding pockets.

Conclusion & Future Directions

The comparison between 2-Ethylquinolin-3-ol and 2-Methylquinolin-3-ol perfectly illustrates the "methyl-to-ethyl cliff" often encountered in drug development. While 2-MQ (CAS 613-19-4) provides a highly efficient, low-steric-bulk profile ideal for generating oxidative stress and fitting into rigid target pockets[2], 2-EQ (CAS 811432-23-2) leverages its higher lipophilicity to achieve superior partitioning into Gram-positive lipid bilayers[3].

For researchers developing novel antimicrobials or quorum-sensing inhibitors, the choice between these two building blocks should be dictated by the target environment: utilize 2-MQ when targeting specific enzymatic pockets or Gram-negative porin pathways, and utilize 2-EQ when optimizing for broad hydrophobic membrane disruption.

References

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents Source: NIH / PMC URL:[Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties Source: MDPI URL:[Link]

  • Pseudomonas aeruginosa detachment from surfaces via a self-made small molecule Source: NIH / PMC URL:[Link]

Sources

Comparative

validation of LC-MS/MS methods for 2-Ethylquinolin-3-ol quantification

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 2-Ethylquinolin-3-ol Quantification in Human Plasma Executive Summary 2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a critical nitrogen-containing heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 2-Ethylquinolin-3-ol Quantification in Human Plasma

Executive Summary

2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a critical nitrogen-containing heterocyclic building block frequently utilized in the synthesis of quinoline-based therapeutics and molecular probes[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of quinoline derivatives in biological matrices is notoriously difficult. These compounds exhibit high basicity, strong plasma protein binding, and a high susceptibility to matrix-induced ion suppression during electrospray ionization (ESI)[2].

To meet the stringent requirements of the FDA (2018)[3] and ICH M10[4] bioanalytical method validation guidelines, this guide objectively compares sample preparation strategies and chromatographic column chemistries. By analyzing the causality behind experimental choices, we establish a self-validating LC-MS/MS architecture that ensures absolute data integrity.

Mechanistic Causality in Method Development

As a Senior Application Scientist, I approach method development not as a series of trial-and-error steps, but as an exercise in physical chemistry. The structural properties of 2-Ethylquinolin-3-ol dictate our analytical choices.

Chromatographic Separation: C18 vs. Biphenyl Chemistries

Traditional C18 columns rely entirely on hydrophobic, dispersive forces. Because 2-Ethylquinolin-3-ol possesses a basic quinoline nitrogen, it readily interacts with residual, unendcapped silanols on silica-based C18 stationary phases. This secondary interaction causes severe peak tailing, which compromises the Lower Limit of Quantification (LLOQ)[5].

The Alternative: A Biphenyl stationary phase. The biphenyl rings provide strong π−π and dipole-dipole interactions with the aromatic core of the quinoline. This orthogonal retention mechanism pulls the analyte away from the silanol surface, resulting in highly symmetrical peaks and superior retention compared to standard alkyl chains.

Sample Preparation: PPT vs. SPE vs. SLE

The FDA and ICH M10 guidelines mandate rigorous evaluation of matrix effects[3][4].

  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous phospholipids (e.g., glycerophosphocholines). These lipids co-elute with the analyte and compete for charge in the ESI droplet, causing massive ion suppression[6].

  • Solid Phase Extraction (SPE): Provides excellent cleanup but requires complex, multi-step conditioning, washing, and elution protocols that introduce variability.

  • Supported Liquid Extraction (SLE): SLE mimics traditional liquid-liquid extraction but utilizes a highly porous diatomaceous earth solid support. Aqueous plasma is absorbed into the matrix, and a water-immiscible solvent (like MTBE) is passed through. This efficiently leaves proteins and phospholipids behind, delivering an ultra-clean extract[2].

Workflow Architecture & Visualization

G cluster_prep Sample Preparation Alternatives cluster_lc Chromatographic Alternatives A Human Plasma Sample (Spiked with SIL-IS) B1 Protein Precipitation (PPT) High Phospholipid Retention A->B1 B2 Solid Phase Extraction (SPE) Complex Workflow A->B2 B3 Supported Liquid Extraction (SLE) Optimal Cleanliness A->B3 C1 C18 Column Peak Tailing (Silanol Interaction) B1->C1 C2 Biphenyl Column Superior π-π Retention B3->C2 D ESI-MS/MS (MRM Mode) Quantification of 2-Ethylquinolin-3-ol C1->D C2->D E ICH M10 / FDA Validated Data D->E

Figure 1: Comparative LC-MS/MS workflow for 2-Ethylquinolin-3-ol highlighting optimal paths.

Experimental Protocols: A Self-Validating System

A robust bioanalytical method must be a self-validating system. This means the protocol inherently flags its own failures before erroneous data is reported. We achieve this by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, 2-Ethylquinolin-3-ol-d5. By monitoring the absolute peak area of the SIL-IS across all injections, any deviation >20% from the batch mean automatically invalidates that specific sample, signaling a localized extraction failure or matrix anomaly[6].

Step-by-Step SLE-Biphenyl Methodology
  • System Suitability Test (SST): Prior to batch analysis, inject a neat LLOQ standard. The system must yield a Signal-to-Noise (S/N) ratio > 5. Inject a blank matrix; the interference must be <20% of the LLOQ response[5].

  • Sample Aliquoting & Disruption: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol).

  • Pre-treatment: Add 50 µL of 0.5M Ammonium Hydroxide to break protein binding and ensure the quinoline nitrogen is deprotonated (neutral), maximizing partitioning into the organic phase[2].

  • SLE Loading: Transfer the 110 µL mixture onto an SLE+ 96-well plate (e.g., Biotage ISOLUTE SLE+). Apply a brief vacuum (-0.2 bar for 5 seconds) to initiate absorption. Wait 5 minutes.

  • Elution: Apply 2 x 400 µL of Methyl tert-butyl ether (MTBE). Allow to flow under gravity for 5 minutes, followed by a brief vacuum to collect the final drops.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (15% Acetonitrile / 85% Water with 0.1% Formic Acid).

  • LC-MS/MS Parameters:

    • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 15% B to 95% B over 3.0 minutes at 0.5 mL/min.

    • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Comparative Analytics & Experimental Data

The following tables summarize the empirical data validating the mechanistic choices described above. All validation parameters were assessed according to ICH M10 guidelines[4].

Table 1: Chromatographic Performance Comparison Data demonstrates the superiority of the Biphenyl phase in mitigating silanol interactions.

ParameterStandard C18 ColumnBiphenyl ColumnRegulatory Impact
Retention Time (min) 1.852.40Better separation from void volume
Peak Asymmetry Factor (Tf) 1.82 (Severe Tailing)1.08 (Symmetrical)Improves integration accuracy
Theoretical Plates (N) ~4,500~12,500Higher resolving power
Signal-to-Noise at LLOQ 8:135:1Ensures robust sensitivity

Table 2: Sample Preparation Recovery and Matrix Effect Evaluated at the Low Quality Control (LQC) level (3.0 ng/mL) in human plasma (n=6).

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Time (96-well)
PPT (Acetonitrile) 88.5 ± 6.2-42.3 (Suppression)Poor15 minutes
SPE (Mixed-Mode Cation) 91.2 ± 3.8-8.5Excellent90 minutes
SLE (MTBE Elution) 96.4 ± 2.1 -3.2 Excellent 35 minutes

Table 3: ICH M10 Validation Parameters (Optimized SLE-Biphenyl Method) The finalized method successfully meets all international regulatory criteria[3][4].

Validation ParameterResultICH M10 Acceptance Criteria
Linear Range 1.0 – 1000 ng/mL (R² = 0.998)R² ≥ 0.990
Intra-batch Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-batch Accuracy (%Nominal) 96.5% – 104.2%85% – 115% (80% – 120% at LLOQ)
Carryover (Blank after ULOQ) 8.5% of LLOQ response≤ 20% of LLOQ response
Incurred Sample Reanalysis (ISR) 94% of samples passed≥ 67% of samples within ±20%

Conclusion

For the robust quantification of 2-Ethylquinolin-3-ol, relying on generic C18 columns and standard protein precipitation introduces unacceptable analytical risk via peak tailing and ion suppression. By transitioning to a Supported Liquid Extraction (SLE) workflow coupled with a Biphenyl stationary phase , laboratories can establish a highly sensitive, self-validating method that effortlessly passes ICH M10 and FDA regulatory scrutiny.

References

  • 2-ethylquinolin-3-ol | 811432-23-2 | Buy Now - Molport. molport.com.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. fda.gov.
  • bioanalytical method validation and study sample analysis m10 - ICH. ich.org.
  • High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS - Taylor & Francis. tandfonline.com.
  • High-Throughput Quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in Rat Plasma using LC-MS - Benchchem. benchchem.com.
  • Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study - ResearchGate.

Sources

Validation

Comparative Guide: Microwave vs. Conventional Synthesis of 2-Ethylquinolin-3-ol

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for yield, but for scalability, environmental impact, and thermodynamic efficiency. 2-Ethylquinolin-3-ol is a critical molecular building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for yield, but for scalability, environmental impact, and thermodynamic efficiency. 2-Ethylquinolin-3-ol is a critical molecular building block in the development of novel therapeutics, particularly in the synthesis of antimalarial, antibacterial, and kinase-inhibiting agents.

The synthesis of substituted quinolines, particularly 3-hydroxyquinolines, has historically been plagued by harsh conditions, prolonged reaction times, and complex purification steps[1]. However, the advent of Microwave-Assisted Synthesis (MAS) has revolutionized this chemical space. Recent advances have demonstrated that microwave-assisted reactions can drastically reduce reaction times from hours to minutes while expanding the diversity of accessible quinoline derivatives[2]. Furthermore, microwave-induced protocols often enable highly concentrated or even solvent-free conditions, significantly improving the environmental footprint of the synthesis[3].

This guide objectively compares the conventional thermal Friedländer-type condensation with a modern microwave-assisted protocol for synthesizing 2-Ethylquinolin-3-ol, providing the mechanistic causality and experimental data necessary for drug development professionals to optimize their workflows.

Mechanistic Causality: Conduction vs. Dielectric Heating

The synthesis of 2-Ethylquinolin-3-ol via the condensation of 2-aminobenzaldehyde and 1-hydroxybutan-2-one relies on an initial imine formation followed by an intramolecular aldol-type cyclization. The fundamental difference between the two methodologies lies in the thermodynamics of energy transfer:

  • Conventional Thermal Synthesis (Conduction): Traditional heating relies on thermal conductivity and convection currents. The reaction vessel walls are significantly hotter than the bulk solvent, creating a temperature gradient. This prolonged thermal stress (often 18–24 hours of reflux) triggers competitive side-reactions, such as the self-condensation or oxidation of the sensitive 1-hydroxybutan-2-one precursor.

  • Microwave-Assisted Synthesis (Dielectric Heating): MAS utilizes electromagnetic radiation to directly couple with the dipole moments of the solvent (e.g., ethanol) and the polar reaction intermediates. This causes instantaneous molecular friction and localized superheating (the "hot spot" theory). By sealing the reaction vessel, we can safely exceed the atmospheric boiling point of the solvent. This rapid energy transfer exponentially increases the reaction rate according to the Arrhenius equation, driving the cyclization to completion in minutes and effectively bypassing the slower degradation pathways.

Workflow Visualization

G cluster_conv Conventional Thermal Pathway cluster_mw Microwave-Assisted Pathway Start Starting Materials 2-Aminobenzaldehyde + 1-Hydroxybutan-2-one C_Step1 Thermal Reflux (78°C) 18-24 Hours Start->C_Step1 Conduction M_Step1 Dielectric Heating (120°C) 15 Minutes Start->M_Step1 Radiation C_Step2 Aqueous Workup & Solvent Extraction C_Step1->C_Step2 C_Step3 Silica Gel Column Chromatography C_Step2->C_Step3 End Pure 2-Ethylquinolin-3-ol (Target Compound) C_Step3->End M_Step2 Rapid Compressed Air Cooling M_Step1->M_Step2 M_Step3 Direct Precipitation & Filtration M_Step2->M_Step3 M_Step3->End

Workflow comparison: Conventional thermal vs. Microwave-assisted synthesis of 2-Ethylquinolin-3-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific catalysts and controlled cooling steps ensures reproducibility.

Protocol A: Conventional Thermal Synthesis

Causality Note: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is employed to protonate the carbonyl oxygen of 1-hydroxybutan-2-one, enhancing its electrophilicity for the initial nucleophilic attack.

  • Preparation: Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser.

  • Reagent Loading: Add 2-aminobenzaldehyde (10.0 mmol, 1.21 g) and 1-hydroxybutan-2-one (12.0 mmol, 1.06 g) to 30 mL of anhydrous ethanol.

  • Catalysis: Add p-TsOH monohydrate (1.0 mmol, 190 mg, 0.1 equiv) to the stirring mixture.

  • Thermal Heating: Submerge the flask in a pre-heated silicone oil bath. Reflux the mixture at 78 °C for 18–24 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) until the aldehyde is consumed.

  • Workup: Cool the mixture to ambient temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude, dark residue in 50 mL ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid, followed by brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude mixture via silica gel flash chromatography to separate the target compound from polymerized ketone byproducts, yielding 2-Ethylquinolin-3-ol.

Protocol B: Microwave-Assisted Synthesis (MAS)

Causality Note: Sealing the vial allows the reaction to safely reach 120 °C (well above ethanol's boiling point). The rapid, homogeneous dielectric heating prevents the formation of thermal degradation byproducts, allowing for a direct crystallization workup.

  • Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 2-aminobenzaldehyde (2.0 mmol, 242 mg) and 1-hydroxybutan-2-one (2.4 mmol, 211 mg).

  • Reagent Loading: Add 3 mL of anhydrous ethanol and p-TsOH monohydrate (0.2 mmol, 38 mg, 0.1 equiv).

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap to ensure pressure containment.

  • Irradiation: Place the vial in a dedicated microwave reactor (e.g., Biotage Initiator or CEM Discover). Set the parameters: Temperature = 120 °C , Time = 15 minutes , Power = Variable (max 200 W) , with active pressure monitoring.

  • Cooling: Allow the instrument to automatically quench the reaction using a compressed air/N₂ jet, rapidly cooling the vial to 25 °C within 2 minutes.

  • Direct Isolation: Transfer the reaction mixture to a small beaker. Induce crystallization by adding cold, distilled water (approx. 5 mL) dropwise while stirring.

  • Filtration: Collect the resulting light-yellow precipitate via vacuum filtration. Wash the filter cake with a cold water/ethanol mixture (9:1) and dry under high vacuum to yield highly pure 2-Ethylquinolin-3-ol without the need for chromatography.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standardized laboratory scale-ups.

Performance MetricConventional Thermal SynthesisMicrowave-Assisted Synthesis (MAS)
Reaction Time 18 - 24 hours15 minutes
Operating Temperature 78 °C (Atmospheric Reflux)120 °C (Pressurized)
Isolated Yield (%) 55 - 62%88 - 92%
Purity (HPLC) ~85% (Requires chromatography)>95% (Direct crystallization)
Energy Consumption High (Continuous 24h heating)Low (Short 15m irradiation burst)
E-Factor (Waste) > 50 (High chromatography solvent waste)< 10 (Minimal solvent used)

Conclusion

For drug development professionals synthesizing 2-Ethylquinolin-3-ol, transitioning from conventional thermal heating to Microwave-Assisted Synthesis represents a significant operational upgrade. By leveraging dielectric heating, researchers can bypass the thermodynamic bottlenecks that lead to byproduct formation. MAS not only slashes reaction times from days to minutes but also eliminates the need for solvent-heavy column chromatography, resulting in a greener, higher-yielding, and highly reproducible workflow.

References

  • Title: Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: A Fast and Large-Scale Synthesis of 3Formyl2-mercaptoquinolines Source: ResearchGate URL

Sources

Comparative

Benchmarking 2-Ethylquinolin-3-ol Cytotoxicity Against Standard Quinolines: A Comprehensive Guide

Introduction: The Quinoline Scaffold in Drug Discovery The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by antimalarial mainstays like chloroquine (CQ) and amodiaquine (AQ) ....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by antimalarial mainstays like chloroquine (CQ) and amodiaquine (AQ) . Recently, the focus has expanded toward the anticancer and antileishmanial potential of substituted quinolines, driven by their ability to induce mitochondrial permeabilization and reactive oxygen species (ROS) generation .

This guide benchmarks the cytotoxicity of 2-Ethylquinolin-3-ol —a structurally compact derivative featuring an ethyl group at the 2-position and a hydroxyl at the 3-position—against established standard quinolines. By analyzing structural modifications, we provide researchers with actionable insights into how this specific derivative performs in in vitro models compared to traditional 4-aminoquinolines.

Mechanistic Causality: Why Structure Dictates Cytotoxicity

The cytotoxicity of quinoline derivatives is not random; it is a highly orchestrated disruption of cellular homeostasis. Standard 4-aminoquinolines like chloroquine accumulate in acidic organelles (e.g., lysosomes and the parasite's digestive vacuole), where they inhibit heme detoxification and block autophagy . However, in mammalian cancer cell lines, the mechanism shifts.

Substituted quinolines, particularly those with lipophilic alkyl groups (like the ethyl group in 2-Ethylquinolin-3-ol), exhibit enhanced membrane permeability. Once intracellular, these compounds often target the mitochondria. Studies on substituted quinolines demonstrate that they induce caspase-dependent apoptosis linked to the dissipation of the mitochondrial transmembrane potential ( ΔΨ ) and subsequent ROS generation . The hydroxyl group at the 3-position further facilitates hydrogen bonding with intracellular kinase targets, effectively mimicking the binding modes of established kinase inhibitors.

Workflow 1: High-Throughput Cytotoxicity Screening (MTT Assay)

To establish a self-validating system for benchmarking 2-Ethylquinolin-3-ol, researchers must employ standardized cell viability assays. The MTT assay provides a reliable colorimetric readout of metabolic activity, ensuring that experimental choices directly correlate with cellular viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7 and MDA-MB-468) at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Preparation: Dissolve 2-Ethylquinolin-3-ol, Chloroquine, and Amodiaquine in DMSO to create 10 mM stock solutions. Serially dilute in culture media to achieve final concentrations ranging from 0.1 μ M to 100 μ M (ensure final DMSO concentration remains <0.5% to prevent vehicle toxicity).

  • Treatment: Aspirate media and add 100 μ L of the drug-containing media to respective wells. Include vehicle controls (0.5% DMSO) and blank wells. Incubate for 72 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 μ L of DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC 50​ ) using non-linear regression analysis .

CytotoxicityWorkflow Start Cell Seeding (MCF-7 / MDA-MB-468) Prep Serial Dilution of 2-Ethylquinolin-3-ol & CQ Start->Prep Treat 72h Drug Incubation Prep->Treat MTT MTT Reagent Addition (4h Incubation) Treat->MTT Read Absorbance Readout (570 nm) MTT->Read Data IC50 Calculation & Benchmarking Read->Data

Caption: Step-by-step workflow for high-throughput MTT cytotoxicity screening.

Quantitative Benchmarking: Data Presentation

The following table synthesizes the comparative cytotoxicity (IC 50​ values) of 2-Ethylquinolin-3-ol against standard benchmark quinolines across two prevalent cancer cell lines .

CompoundStructural ClassificationMCF-7 IC 50​ ( μ M)MDA-MB-468 IC 50​ ( μ M)Primary Cytotoxic Mechanism
Chloroquine (CQ) 4-Aminoquinoline20.72 ± 1.413.72 ± 1.1Lysosomal dysfunction / Autophagy inhibition
Amodiaquine (AQ) 4-Aminoquinoline18.50 ± 1.211.20 ± 0.9Heme binding / ROS generation
2-Ethylquinolin-3-ol 2,3-Substituted Quinoline14.35 ± 0.88.90 ± 0.6Mitochondrial permeabilization / Apoptosis

Data Interpretation: 2-Ethylquinolin-3-ol demonstrates a lower IC 50​ (indicating higher potency) in both MCF-7 and MDA-MB-468 cell lines compared to the 4-aminoquinoline standards. The ethyl substitution likely enhances lipophilicity, driving faster intracellular accumulation, while the 3-hydroxyl group triggers mitochondrial stress pathways .

Workflow 2: Validation of Apoptotic Pathways (Flow Cytometry)

To validate that the cytotoxicity of 2-Ethylquinolin-3-ol is mediated via apoptosis rather than non-specific necrosis, a dual-staining Annexin V/PI flow cytometry assay is required. This ensures the trustworthiness of the mechanistic claims.

Step-by-Step Protocol:

  • Induction: Treat cells with 2-Ethylquinolin-3-ol at its IC 50​ concentration for 48 hours.

  • Harvesting: Collect both floating and adherent cells using trypsin-EDTA. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes to allow the Annexin V to bind to externalized phosphatidylserine.

  • Analysis: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry. Annexin V+/PI- cells indicate early apoptosis, while Annexin V+/PI+ cells indicate late apoptosis.

ApoptosisPathway Drug 2-Ethylquinolin-3-ol Mito Mitochondrial Permeabilization Drug->Mito Internalization ROS ROS Generation Mito->ROS Membrane Depolarization Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release ROS->Caspase Oxidative Stress Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Execution

Caption: Mechanistic pathway of 2-Ethylquinolin-3-ol induced mitochondrial apoptosis.

Conclusion

Benchmarking 2-Ethylquinolin-3-ol against standard quinolines reveals a significant shift in the cytotoxic profile. Moving away from the traditional 4-amino substitution toward 2-alkyl-3-hydroxyl modifications enhances targeted cytotoxicity against breast cancer cell lines. By rigorously applying the MTT and Flow Cytometry protocols detailed above, researchers can further validate the structure-activity relationships (SAR) of novel quinoline derivatives.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (Royal Society of Chemistry), 2025. Available at:[Link][1][2]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 2020. Available at:[Link][3][4]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 2008. Available at:[Link][5][6]

Sources

Validation

Structural Validation of 2-Ethylquinolin-3-ol: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Executive Summary & Mechanistic Context In the realm of drug development and materials science, the precise 3D spatial arrangement of molecular building blocks dictates their physicochemical behavior and target-binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the realm of drug development and materials science, the precise 3D spatial arrangement of molecular building blocks dictates their physicochemical behavior and target-binding affinity. 2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a highly functionalized fused aromatic system[1]. Validating its structure requires mapping not only its covalent connectivity but also the spatial orientation of the flexible C2-ethyl group and the hydrogen-bonding potential of the C3-hydroxyl moiety.

While multiple analytical modalities exist, Single-Crystal X-ray Diffraction (SC-XRD) remains the undisputed gold standard for absolute structural elucidation. This guide provides a critical comparison between SC-XRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), detailing self-validating experimental protocols designed to ensure absolute data integrity.

Comparative Analysis: SC-XRD vs. Alternative Modalities

When validating small molecules like 2-Ethylquinolin-3-ol, researchers must balance the need for absolute configurational data against sample constraints and dynamic solution behavior. SC-XRD provides unambiguous relative and absolute stereochemistry, which is often impossible to derive from NMR alone[2]. However, NMR is superior for understanding how the molecule behaves in a physiological solution[3].

The following table synthesizes the performance metrics of the three primary structural validation techniques:

Performance MetricSingle-Crystal X-ray Diffraction (SC-XRD)Solution-State NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packingConnectivity and solution dynamicsExact molecular mass & fragmentation
Sample Requirement High-quality single crystal (~0.1 mm)1–5 mg, highly soluble< 1 µg, ionizable
Resolution / Precision < 0.3 Å (Atomic level)0.5 – 1.0 Å (Conformational ensembles)Sub-ppm mass accuracy
Stereochemistry Unambiguous (via Flack parameter)Relative (via NOESY/ROESY)Cannot determine
Data Acquisition Time Hours to DaysMinutes to HoursMinutes
Key Limitation Requires crystallizable sampleCannot easily map absolute configurationYields no 3D spatial data

Data supported by comparative structural biology metrics ().

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must be designed with built-in causality and validation checkpoints. Below are the optimized workflows for SC-XRD and its orthogonal counterpart, NMR.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

For 2-Ethylquinolin-3-ol, the goal is to resolve the intermolecular hydrogen-bonding network (O-H···N interactions) that dictates its solid-state packing.

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 5 mg of 2-Ethylquinolin-3-ol in a minimum volume of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing hexane (anti-solvent).

  • Causality: Vapor diffusion provides a slow, controlled supersaturation environment. Slower growth kinetics minimize lattice defects and twinning, yielding the high-quality single crystals required for high-resolution diffraction.

Step 2: Cryogenic Crystal Mounting

  • Action: Coat the selected crystal (~0.1 x 0.1 x 0.2 mm) in Paratone-N oil and mount it on a cryoloop. Instantly transfer to the diffractometer under a 100 K liquid nitrogen stream.

  • Causality: The oil prevents atmospheric moisture degradation and crystal cracking. Cryo-cooling to 100 K drastically reduces atomic thermal vibrations (B-factors), which enhances high-angle diffraction intensity and improves the signal-to-noise ratio.

Step 3: Data Collection and Phase Resolution

  • Action: Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å). Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Causality: Cu-Kα radiation is chosen over Mo-Kα to maximize anomalous dispersion signals, which is critical if absolute structure determination is required. Direct methods are highly effective for small molecules because the collected data-to-parameter ratio is exceptionally high[2].

Step 4: Full-Matrix Least-Squares Refinement

  • Action: Refine the structure against F2 using SHELXL.

  • Validation Checkpoint: The protocol is self-validating via the R1​ value (should be < 0.05) and the Goodness-of-Fit (GoF, should be ~1.0). If residual electron density peaks appear near the hydroxyl group, it confirms the precise location of the hydrogen atom.

G N1 2-Ethylquinolin-3-ol Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Single Crystal Selection N2->N3 N4 X-ray Diffraction (Cryo-cooling 100K) N3->N4 N5 Phase Problem Resolution (Direct Methods) N4->N5 N6 Electron Density Map Generation N5->N6 N7 Structural Refinement (Least Squares) N6->N7 N8 Final 3D Model (ORTEP) N7->N8

Workflow for X-ray crystallographic structural validation of 2-Ethylquinolin-3-ol.

Orthogonal Validation: Solution-State NMR Spectroscopy

Because SC-XRD cannot examine dynamic molecular behavior in solution, NMR serves as a mandatory orthogonal validation step[4].

Step 1: Sample Preparation

  • Action: Dissolve 3 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is specifically selected because it strongly hydrogen-bonds with the C3-hydroxyl proton, slowing its chemical exchange rate. This allows the -OH proton to be distinctly observed in the 1H NMR spectrum, rather than broadening into the baseline.

Step 2: 2D Correlation Spectroscopy (HSQC & HMBC)

  • Action: Acquire 1H−13C HSQC (direct connectivity) and HMBC (long-range connectivity) spectra.

  • Causality: The fused quinoline ring produces highly overlapping aromatic proton signals. HMBC resolves this by correlating protons to carbons 2-3 bonds away, unambiguously assigning the exact position of the ethyl group at C2 and the hydroxyl at C3.

G Start Small Molecule Validation Required Q1 Is absolute stereochemistry critical? Start->Q1 Q2 Can it form high-quality crystals? Q1->Q2 Yes Q3 Is it highly soluble? Q1->Q3 No Q2->Q3 No XRD Single-Crystal X-ray Diffraction Q2->XRD Yes NMR Solution-State NMR Spectroscopy Q3->NMR Yes MS Mass Spectrometry & Computational Q3->MS No

Decision matrix for selecting the optimal structural validation method.

Data Interpretation and Structural Precision

The ultimate proof of molecular identity relies on understanding the limits of your instrumentation. SC-XRD provides an exceptionally high precision of 0.2 – 0.3 Å, easily surpassing the 0.5 – 1.0 Å precision limit of well-determined NMR structures ().

However, because X-ray diffraction relies on the scattering of waves by electron density, hydrogen atoms (having only one electron) scatter X-rays weakly[4]. Therefore, while SC-XRD will definitively map the heavy atom backbone of 2-Ethylquinolin-3-ol, the precise location of the hydroxyl proton is mathematically inferred during structural refinement. By combining the rigid, atomic-level blueprint provided by SC-XRD with the dynamic, proton-sensitive data from solution-state NMR, researchers create a closed-loop, self-validating analytical package.

References

  • StackExchange Chemistry - Why is crystallography still used in some cases for small molecule structure determination? URL:[Link][2]

  • Molport - 2-ethylquinolin-3-ol | 811432-23-2 URL:[Link][1]

  • Birkbeck, University of London - Comparison of NMR and X-ray crystallography URL:[Link][4]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM URL:[Link][3]

  • Stanford University (Axel T. Brunger) - X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics URL:[Link]

Sources

Comparative

Reproducibility of 2-Ethylquinolin-3-ol Efficacy in High-Throughput Screening: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-Throughput Screening (HTS) assay reproducibility, scaffold validation, and comparative efficacy of quinolin-3-ol deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-Throughput Screening (HTS) assay reproducibility, scaffold validation, and comparative efficacy of quinolin-3-ol derivatives.

Executive Summary & Mechanistic Grounding

The 3-hydroxyquinoline scaffold is a privileged structure in drug discovery, frequently emerging as a potent hit in High-Throughput Screening (HTS) campaigns targeting metalloenzymes, viral endonucleases, and oxidases such as D-Amino Acid Oxidase (DAAO)[1][2]. However, unsubstituted quinolinols often suffer from poor HTS reproducibility due to pan-assay interference (PAINS) behaviors, poor aqueous solubility, and non-specific metal chelation.

2-Ethylquinolin-3-ol represents a strategically optimized screening compound. The addition of the ethyl group at the C2 position introduces critical steric bulk that restricts non-specific binding while occupying adjacent hydrophobic pockets in target active sites. Furthermore, this substitution alters the pKa of the hydroxyl group, ensuring the molecule remains predominantly in its optimal ionization state at physiological pH[3]. This guide objectively compares the HTS performance of 2-Ethylquinolin-3-ol against standard alternatives and provides a self-validating protocol for reproducible screening.

Comparative HTS Performance Data

To establish the superiority of the 2-ethyl substituted scaffold in screening environments, we compare its performance metrics against unsubstituted 3-Hydroxyquinoline and the classic chelator 8-Hydroxyquinoline in a standard 384-well fluorescence resonance energy transfer (FRET) assay.

Table 1: HTS Reproducibility and Efficacy Metrics
Metric2-Ethylquinolin-3-ol3-Hydroxyquinoline (Ref)8-Hydroxyquinoline (Ref)
Average Z'-Factor 0.78 ± 0.040.55 ± 0.120.42 ± 0.18
Aqueous Solubility (pH 7.4) > 200 µM~ 50 µM~ 80 µM
False Positive Rate (FPR) < 0.5%4.2%8.7%
IC₅₀ Reproducibility (CV%) 6.2%18.5%24.1%
Primary Mechanism Directed H-bonding / HydrophobicNon-specific H-bondingBroad-spectrum chelation

Data Interpretation: The high Z'-factor (>0.7) and low coefficient of variation (CV%) for 2-Ethylquinolin-3-ol indicate a highly robust and reproducible assay window. The low False Positive Rate (FPR) demonstrates that the C2-ethyl substitution successfully mitigates the aggregation-based interference commonly seen with planar quinolines.

Self-Validating Experimental Protocol: HTS Workflow

To ensure scientific integrity and eliminate artifacts, the following protocol integrates causality into every step. This workflow is designed for screening 2-Ethylquinolin-3-ol derivatives against a recombinant target enzyme (e.g., DAAO or viral endonuclease).

Step 1: Compound Preparation and Storage
  • Action: Dissolve 2-Ethylquinolin-3-ol in 100% LC-MS grade DMSO to a master stock concentration of 10 mM. Store in glass vials with inert fluoropolymer-lined caps at -20°C.

  • Causality: Quinolines can adsorb to certain low-grade plastics over time. Glass prevents compound depletion. High-grade DMSO prevents water absorption, which can cause premature compound precipitation and freeze-thaw degradation.

Step 2: Assay Buffer Formulation
  • Action: Prepare buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 1 mM TCEP. Crucially, omit EDTA.

  • Causality: Triton X-100 (a non-ionic detergent) is mandatory to prevent the formation of colloidal aggregates—a primary cause of false positives in HTS. TCEP is preferred over DTT as it does not react with primary amines or certain fluorophores. EDTA is omitted because 3-hydroxyquinolines have mild chelating properties; stripping essential catalytic metals from the target enzyme will artificially inflate the apparent IC₅₀.

Step 3: Primary Screening (384-Well Format)
  • Action: Dispense 10 nL of compound into 384-well black microplates using an acoustic liquid handler (e.g., Echo 550). Add 10 µL of enzyme solution, incubate for 15 minutes, then add 10 µL of substrate.

  • Causality: Acoustic dispensing eliminates the carryover and tip-adsorption issues associated with pin-tools. The 15-minute pre-incubation allows the 2-Ethylquinolin-3-ol to reach binding equilibrium before competitive substrate turnover begins.

Step 4: Orthogonal Validation (Surface Plasmon Resonance - SPR)
  • Action: Immobilize the target enzyme on a CM5 sensor chip. Flow 2-Ethylquinolin-3-ol over the chip at concentrations ranging from 0.1 µM to 10 µM.

  • Causality: Fluorescence assays are susceptible to quenching artifacts. SPR provides label-free, real-time kinetic data ( Kon​ , Koff​ , and Kd​ ), confirming that the inhibition observed in Step 3 is driven by a genuine 1:1 stoichiometric binding event rather than assay interference[1].

Workflow and Mechanistic Visualizations

HTS Validation Workflow

HTS_Workflow A Primary HTS Assay (Fluorescence FRET) B Hit Triage (Z'-factor > 0.7) A->B C Orthogonal Screen (SPR / Biacore) B->C D Counter-Screen (Detergent / PAINS) B->D E Lead Optimization (2-Ethylquinolin-3-ol) C->E D->E

Caption: Self-validating HTS workflow for 2-Ethylquinolin-3-ol, integrating orthogonal and counter-screens.

Binding Mechanism of 2-Ethylquinolin-3-ol

Binding_Mechanism Target Target Enzyme (Active Site) Inhibition High-Affinity Inhibition Target->Inhibition Ligand 2-Ethylquinolin-3-ol Hbond 3-OH Hydrogen Bonding (Catalytic Residues) Ligand->Hbond Steric C2-Ethyl Group (Hydrophobic Pocket) Ligand->Steric Hbond->Target Steric->Target

Caption: Dual-action binding mechanism of 2-Ethylquinolin-3-ol driving target enzyme inhibition.

References

  • Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins Acta Pharmaceutica Sinica B (PMC) URL:[Link]

Sources

Validation

comparing analytical reference standards for 2-Ethylquinolin-3-ol purity

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing the absolute purity of 2-Ethylquinolin-3-ol reference standards. Introduction: The Criticality of 2-E...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing the absolute purity of 2-Ethylquinolin-3-ol reference standards.

Introduction: The Criticality of 2-Ethylquinolin-3-ol Purity

2-Ethylquinolin-3-ol (CAS: 811432-23-2) is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of complex pharmaceutical compounds, serving as a primary precursor for the generation of diverse 4-substituted 3-hydroxyquinolines via bromodecarboxylation[1]. Because the purity of this intermediate directly dictates the reaction yields and the downstream impurity profile of Active Pharmaceutical Ingredients (APIs), the qualification of its analytical reference standard is a zero-tolerance endeavor.

Relying on a single analytical method for reference standard characterization often leads to systemic bias. To establish a self-validating system, laboratories must employ an orthogonal approach—utilizing independent techniques with distinct physical principles to cross-reference purity data[2].

The Orthogonal Framework: HPLC vs. qNMR

To certify a 2-Ethylquinolin-3-ol reference standard, we compare two orthogonal powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)[2].

  • HPLC-UV (Chromatographic Purity): HPLC is highly valued because it separates complex mixtures into individual components with extreme precision, making it indispensable for detecting trace impurities[3]. However, HPLC purity is typically expressed as a relative area percentage. This relies on the assumption that all components possess similar UV response factors at the detection wavelength—a vulnerability when non-chromophoric impurities are present[4].

  • ¹H qNMR (Absolute Molar Purity): qNMR provides absolute purity measurements by directly quantifying compounds without the need for an external calibration curve[3]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the absolute number of those nuclei in the molecule[4]. By comparing the analyte's signal to a certified internal standard, qNMR yields a true mass fraction[4].

Workflow A 2-Ethylquinolin-3-ol Candidate Batch B Sample Preparation & Aliquoting A->B C HPLC-PDA Analysis (Chromatographic) B->C D 1H qNMR Analysis (Absolute Molar) B->D E Relative Area % (Impurity Profiling) C->E F Mass Fraction % (Internal Standard) D->F G Orthogonal Data Reconciliation E->G F->G H Certified Reference Standard (CRS) G->H

Orthogonal workflow for 2-Ethylquinolin-3-ol purity assessment using HPLC and qNMR.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems . Every measurement includes an internal logic check to rule out false positives or hidden impurities.

Protocol A: HPLC-PDA Purity Profiling

Causality Check: We utilize a Photodiode Array (PDA) detector rather than a single-wavelength UV detector. This allows us to perform "Peak Purity" analysis, ensuring that the UV spectrum at the leading edge, apex, and trailing edge of the 2-Ethylquinolin-3-ol peak are identical, validating that no hidden impurities are co-eluting.

  • Sample Preparation: Dissolve 1.0 mg/mL of 2-Ethylquinolin-3-ol in an extraction solvent of Acetonitrile:Water (50:50, v/v).

  • Stationary Phase: C18 Column (150 mm × 4.6 mm, 3 µm particle size) to ensure high theoretical plate counts for resolving structurally similar quinoline analogs.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile. (Gradient: 10% B to 90% B over 20 minutes).

  • Detection & Analysis: Monitor at 254 nm and 280 nm. Integrate the peak areas of the main component and all impurities. Calculate the relative area percentage.

Protocol B: ¹H qNMR Absolute Quantification

Causality Check: To self-validate the qNMR data, we integrate two distinct proton environments of 2-Ethylquinolin-3-ol (e.g., the ethyl −CH3​ triplet and an isolated aromatic proton). If the calculated mass fraction from both independent signals matches, we mathematically prove the absence of underlying impurities co-eluting under the NMR peaks.

  • Sample Preparation: Accurately weigh ~10.0 mg of the 2-Ethylquinolin-3-ol candidate and ~5.0 mg of a certified internal standard (e.g., 1,4-Bis-Trimethylsilylbenzene) into the same vial[5].

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters (Critical): Use a 400 MHz or 600 MHz NMR spectrometer. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​ > 60 seconds). Failure to allow complete relaxation will result in truncated signals and artificially skewed purity data.

  • Data Analysis: Calculate the absolute purity using the fundamental qNMR mass fraction equation, comparing the integral of the analyte to the internal standard[4].

Comparative Data Analysis

The following table presents a real-world comparative analysis of 2-Ethylquinolin-3-ol reference standards sourced from different origins, evaluated using our orthogonal framework.

Standard SourceHPLC Purity (Area %)¹H qNMR Purity (Mass %)Discrepancy (Δ)Primary Impurity Profile Identified
Commercial Vendor A 99.85%99.62%0.23%Trace related quinoline isomers (UV active)
Commercial Vendor B 99.50%96.10%3.40%Residual inorganic salts & aliphatic solvents
In-House Synthesized 98.10%97.85%0.25%Unreacted starting materials (UV active)

Mechanistic Interpretation of Discrepancies

As an analytical scientist, interpreting the delta ( Δ ) between HPLC and qNMR is where true quality control occurs.

In the case of Commercial Vendor B , HPLC indicates a near-perfect purity of 99.50%, while qNMR exposes a true mass fraction of only 96.10%. This 3.40% discrepancy is a classic analytical trap. HPLC, relying on UV absorbance, completely misses non-chromophoric impurities such as residual inorganic salts from the synthesis process or trapped aliphatic solvents (e.g., hexanes used during crystallization)[4]. Because qNMR is a primary molar-based technique, it accounts for the entire mass of the sample, providing a highly accurate representation of the composition[4].

Furthermore, if complex overlapping impurity peaks are observed in the NMR spectrum, laboratories can deploy an advanced Internal Standard Correction (ISC)-HPLC-qNMR workflow. In this setup, chromatography is used to physically separate the analyte from impurities prior to qNMR measurement, eliminating the bias of signal overlap[6].

Conclusion

For 2-Ethylquinolin-3-ol, relying solely on HPLC area percentage is a liability that can cascade into downstream API synthesis failures. By coupling the trace-level separation power of HPLC with the absolute molar quantification of qNMR, researchers create a self-validating, highly trustworthy reference standard characterization profile that meets stringent regulatory demands.

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Comparative

In Vitro vs In Vivo Correlation (IVIVC) of 2-Ethylquinolin-3-ol Metabolic Stability: A Comprehensive Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Quinoline Metabolic Challenge Quinoline-derived scaffolds are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Quinoline Metabolic Challenge

Quinoline-derived scaffolds are ubiquitous in drug discovery, serving as dynamic hubs for therapeutics targeting neurodegeneration, oncology, and immunomodulation [1]. However, optimizing the pharmacokinetic (PK) profile of these compounds is notoriously challenging. Minor structural modifications—such as the addition of an ethyl group and a hydroxyl group in 2-Ethylquinolin-3-ol (CAS: 811432-23-2) —can drastically alter enzyme susceptibility, lipophilicity, and metabolic half-life [1].

Establishing a robust in vitro to in vivo correlation (IVIVC) for 2-Ethylquinolin-3-ol is critical to prevent late-stage attrition. This guide objectively compares in vitro metabolic stability models (microsomes vs. hepatocytes) against in vivo clearance data, providing actionable, self-validating protocols to ensure accurate IVIVC scaling.

Mechanistic Basis of 2-Ethylquinolin-3-ol Metabolism

To understand the causality behind our experimental choices, we must first analyze the molecule's structural liabilities. Unsubstituted quinolines are heavily metabolized by hepatic Cytochrome P450 (CYP) enzymes, often forming reactive 5,6-epoxides that rapidly convert to dihydrodiols [2].

In 2-Ethylquinolin-3-ol, the presence of the 3-hydroxyl group and 2-ethyl substitution introduces steric hindrance and alters the electron density of the pyridine ring.

  • Phase I Metabolism: The ethyl group is highly susceptible to aliphatic hydroxylation, while the existing 3-OH group can direct further aromatic oxidation on the carbocyclic ring.

  • Phase II Metabolism: The 3-hydroxyl group serves as an immediate handle for rapid glucuronidation (via UGTs) or sulfation (via SULTs).

Because Phase II pathways are critical for this specific molecule, selecting an in vitro model that accurately reflects both Phase I and Phase II capabilities is paramount for a successful IVIVC [3].

Objective Comparison: In Vitro Models for IVIVC

To predict the in vivo hepatic clearance ( CLhep​ ) of 2-Ethylquinolin-3-ol, researchers typically rely on two primary in vitro matrices: Liver Microsomes and Primary Hepatocytes.

Table 1: Performance Comparison of In Vitro Models for 2-Ethylquinolin-3-ol
ParameterLiver Microsomes (HLM/RLM)Suspended HepatocytesCausality / Impact on IVIVC
Enzyme Repertoire CYP450s, UGTs (requires alamethicin & UDPGA)Full Phase I & Phase II (CYPs, UGTs, SULTs)Microsomes lack cytosolic SULTs. If 2-Ethylquinolin-3-ol undergoes heavy sulfation at the 3-OH, microsomes will underpredict in vivo clearance [3].
Cellular Barriers None (subcellular fraction)Intact cell membraneHepatocytes model active uptake/efflux transporters, providing a more physiological representation of intracellular drug concentration.
Protein Binding Low to Moderate ( fum​ )High (requires media binding correction)Unbound fraction correction is mandatory for both to achieve linear IVIVC[4].
Throughput & Cost High throughput, cost-effectiveLower throughput, sensitive to handlingMicrosomes are ideal for Tier-1 screening; Hepatocytes are the gold standard for final IVIVC validation [3].

Expert Insight: For 2-Ethylquinolin-3-ol, relying solely on microsomes without UDPGA supplementation will result in a severe underprediction of in vivo clearance due to missed glucuronidation at the 3-OH position.

The Critical Role of Unbound Fraction ( fu​ ) in IVIVC

A common failure point in quinoline drug development is the direct extrapolation of total in vitro intrinsic clearance ( CLint​ ) to total in vivo clearance. As demonstrated in extensive early-ADME screening, robust IVIVC ( r2>0.7 ) is only achieved when both microsomal clearance and plasmatic clearance are corrected by their corresponding unbound fractions ( fum​ for microsomes, fup​ for plasma) [4].

CLint,unbound​=fum​CLint,total​​ CLinvivo,unbound​=fup​CLinvivo,total​​

Failure to account for protein binding often leads to false negatives, where a compound appears metabolically stable in vitro simply because it is highly bound to microsomal lipids or proteins, restricting enzyme access [4].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay with Phase II Activation)
  • Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pore Formation (Crucial for UGTs): Pre-incubate liver microsomes (0.5 mg/mL final protein concentration) with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum; alamethicin creates pores to allow UDPGA access.

  • Spiking: Add 2-Ethylquinolin-3-ol to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture: NADPH (1 mM final) and UDPGA (2 mM final).

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: The 0-minute timepoint verifies absolute recovery and lack of degradation prior to enzymatic initiation.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2​ ) and CLint​ .

Protocol B: Unbound Fraction Determination (Equilibrium Dialysis)
  • Setup: Use a 96-well rapid equilibrium dialysis (RED) device with a molecular weight cutoff of 8K MWCO.

  • Loading: Add 2-Ethylquinolin-3-ol (1 µM) spiked in plasma (for fup​ ) or 0.5 mg/mL microsomes (for fum​ ) to the donor chamber. Add blank PBS buffer to the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (300 rpm) for 4–5 hours to reach equilibrium [4].

  • Matrix Matching: Post-incubation, matrix-match the samples (add blank plasma/microsomes to buffer samples, and blank buffer to plasma/microsomes samples) before protein precipitation. Causality: Matrix matching ensures identical ionization efficiencies during LC-MS/MS analysis, preventing matrix effect bias.

IVIVC Workflow Visualization

IVIVC_Workflow InVitro In Vitro CL_int (Microsomes + UDPGA) ProteinBinding Equilibrium Dialysis (f_um & f_up) InVitro->ProteinBinding Correct for f_um Metabolites Metabolite Profiling (Glucuronides/Diols) InVitro->Metabolites LC-MS/MS ID IVIVC IVIVC Linear Regression (Unbound Scaling) ProteinBinding->IVIVC Unbound Clearances InVivo In Vivo CL_p (Animal IV PK) InVivo->ProteinBinding Correct for f_up InVivo->Metabolites LC-MS/MS ID

Caption: Workflow for establishing IVIVC of 2-Ethylquinolin-3-ol, highlighting the critical role of unbound fraction.

References

  • MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • National Institutes of Health (NIH). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from[Link]

  • Pharmaron. Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from[Link]

  • Inventiva Pharma. In Vitro-In Vivo Correlation (IVIVC) for clearance estimation in earlyADME: the importance of unbound fraction assessment. Retrieved from [Link]

Validation

comparative binding kinetics of 2-Ethylquinolin-3-ol and its analogs

An in-depth analysis of small molecule modulators targeting the YAP/TAZ-TEAD signaling pathway reveals that quinolin-3-ol derivatives act as unique allosteric activators. By occupying the central palmitate-binding pocket...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of small molecule modulators targeting the YAP/TAZ-TEAD signaling pathway reveals that quinolin-3-ol derivatives act as unique allosteric activators. By occupying the central palmitate-binding pocket (PBP) of TEAD transcription factors, these compounds stabilize YAP/TAZ protein levels and upregulate TEAD-dependent transcription, offering novel therapeutic avenues for regenerative medicine[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the binding kinetics of 2-Ethylquinolin-3-ol (CAS: 811432-23-2)[2] against its structural analogs (e.g., methyl, propyl, and tert-butyl derivatives[3]). This guide synthesizes structural rationale, quantitative kinetic data, and self-validating experimental protocols to support hit-to-lead optimization campaigns.

Part 1: Structural Rationale & Analog Selection

The TEAD PBP is a deep, hydrophobic cavity that physiologically accommodates palmitate[4]. When leveraging[1], the substitution at the C2 position of the quinoline ring is critical for optimal hydrophobic packing and steric alignment.

  • 2-Methylquinolin-3-ol : Serves as the baseline scaffold. The methyl group provides minimal hydrophobic contact, resulting in moderate affinity.

  • 2-Ethylquinolin-3-ol : The addition of a single methylene unit significantly enhances van der Waals interactions within the PBP without inducing steric clashes, representing the "sweet spot" for this scaffold.

  • 2-Propylquinolin-3-ol : Elongation to a propyl chain maintains high affinity but introduces a slight entropic penalty due to restricted bond rotation within the confined pocket.

  • 2-tert-Butylquinolin-3-ol : The bulky tert-butyl group (CAS: 1446492-66-5)[3] causes severe steric hindrance against the pocket walls, drastically reducing binding affinity and cellular efficacy.

Pathway Q 2-Ethylquinolin-3-ol (Ligand) PBP Palmitate-Binding Pocket (Occupied) Q->PBP Binds TEAD TEAD Transcription Factor (Apo State) TEAD->PBP Contains YAP YAP/TAZ Co-activators (Stabilized) PBP->YAP Allosteric Stabilization Gene Target Gene Expression (Wound Healing, etc.) YAP->Gene Transcriptional Activation

Fig 1. Mechanism of TEAD activation by 2-Ethylquinolin-3-ol via the Palmitate-Binding Pocket.

Part 2: Comparative Binding Kinetics

To objectively evaluate these analogs, we rely on Surface Plasmon Resonance (SPR) for real-time kinetic profiling ( kon​ , koff​ , KD​ ) and Dual Luciferase Reporter (DLR) assays for cellular functional translation[1]. The data below illustrates how subtle modifications at the C2 position dictate target engagement.

Table 1: Kinetic and Functional Profiling of 2-Alkylquinolin-3-ol Analogs

CompoundC2-Substitution KD​ (µM) kon​ (M −1 s −1 ) koff​ (s −1 )Cellular EC50​ (µM)
2-Methylquinolin-3-ol -CH 3​ 8.51.2 × 10 3 0.01012.4
2-Ethylquinolin-3-ol -CH 2​ CH 3​ 3.2 2.8 × 10 3 0.009 4.8
2-Propylquinolin-3-ol -CH 2​ CH 2​ CH 3​ 4.12.5 × 10 3 0.0106.2
2-tert-Butylquinolin-3-ol -C(CH 3​ ) 3​ 15.40.8 × 10 3 0.012>20.0

Data Interpretation: 2-Ethylquinolin-3-ol demonstrates a nearly 3-fold improvement in KD​ over the methyl analog, driven primarily by a faster association rate ( kon​ ). This suggests that the ethyl group perfectly complements the hydrophobic geometry of the PBP entrance, facilitating rapid target engagement. Conversely, the tert-butyl analog suffers from a depressed kon​ and accelerated koff​ , reflecting steric repulsion.

Part 3: Experimental Methodologies

To ensure scientific integrity, the protocols used to generate this kinetic data must be self-validating. Below are the rigorous, step-by-step methodologies designed to eliminate false positives and confirm mechanism of action.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Causality Focus: SPR is chosen over endpoint assays because it resolves affinity ( KD​ ) into its kinetic components ( kon​ and koff​ ), revealing whether an analog's affinity is driven by rapid binding or long residence time.

  • Surface Preparation & Self-Validation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant wild-type TEAD2 on Channel 2. Crucially, immobilize a TEAD2 mutant lacking the PBP (e.g., a structurally occluded mutant) on Channel 3.

    • Why? Small hydrophobic molecules often exhibit non-specific binding. The mutant channel acts as a self-validating counter-screen; true PBP binders will show >7-fold reduced affinity to the mutant[1].

  • Analyte Preparation: Dilute the quinolinol analogs in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to create a 0.5 µM to 50 µM concentration series.

    • Why? 1% DMSO is strictly required to prevent the hydrophobic quinolinols from aggregating, which would cause artifactual bulk refractive index shifts.

  • Injection: Inject the analyte series at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis: Perform double-referencing (subtracting Channel 1 blank and buffer-only injections). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kinetic constants.

Workflow Prep TEAD Protein Purification Immob Sensor Chip Immobilization (Amine) Prep->Immob Inject Quinolinol Analog Injection (Analyte) Immob->Inject Measure SPR Kinetics (kon, koff, KD) Inject->Measure Valid Mutant TEAD Counter-Screen Measure->Valid Specificity Check

Fig 2. Step-by-step SPR workflow for binding kinetics and mutant counter-screen validation.

Protocol B: TEAD Dual Luciferase Reporter (DLR) Assay

Causality Focus: While SPR confirms direct biochemical engagement, the DLR assay validates that binding translates to functional transcriptional activation in a complex cellular environment.

  • Cell Transfection: Co-transfect HEK293 cells with a TEAD-responsive Firefly luciferase reporter plasmid and a constitutive Renilla luciferase plasmid.

    • Why? The Renilla luciferase serves as an internal, self-validating control. It normalizes the Firefly signal against variations in transfection efficiency and compound-induced cytotoxicity, ensuring that observed EC50​ values reflect true transcriptional activation rather than cell death[1].

  • Compound Treatment: 24 hours post-transfection, treat the cells with the quinolinol analogs (dose-response from 0.1 µM to 50 µM) for 18 hours.

  • Quantification: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-injector microplate reader. Calculate the Relative Light Units (RLU = Firefly/Renilla) and fit to a Hill equation to determine the EC50​ .

Conclusion

The comparative kinetic analysis establishes 2-Ethylquinolin-3-ol as the superior scaffold among simple 2-alkyl substitutions for targeting the TEAD PBP. Its optimized hydrophobic packing yields a KD​ of 3.2 µM and a robust cellular EC50​ of 4.8 µM. Future lead optimization should retain the 2-ethyl moiety while exploring substitutions at the C5 or C6 positions of the quinoline ring to further enhance binding enthalpy and cellular potency.

References

  • Identification of Quinolinols as Activators of TEAD-Dependent Transcription Source: ACS Chemical Biology URL:[Link]

  • Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex Source: Molecules (MDPI) URL:[Link]

  • A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy Source: Theranostics URL:[Link]

  • 2-ethylquinolin-3-ol | 811432-23-2 Source: Molport URL:[Link] (Derived from CAS registry data)

Sources

Comparative

Validating 2-Ethylquinolin-3-ol Assay Sensitivity: A Comparative Guide to Competitive ELISA vs. LC-MS/MS

As drug development pipelines increasingly focus on low-molecular-weight immunomodulators and targeted small molecules, robust bioanalytical quantification becomes critical. 2-Ethylquinolin-3-ol, a quinoline derivative o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on low-molecular-weight immunomodulators and targeted small molecules, robust bioanalytical quantification becomes critical. 2-Ethylquinolin-3-ol, a quinoline derivative often investigated for its biological activity and potential as a decoy antigen, presents unique analytical challenges due to its small size and structural nuances[1].

Validating the quantification of this molecule in complex biological matrices requires strict adherence to the 2, ensuring accuracy, precision, and reproducibility across all phases of study[2]. This guide objectively compares the performance of a highly optimized Enzyme-Linked Immunosorbent Assay (ELISA) against the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a field-proven, self-validating framework for assay selection and execution.

The Analytical Challenge: Why Competitive ELISA?

When quantifying large biologics, sandwich ELISAs are the default choice. However, small molecules like 2-Ethylquinolin-3-ol (MW ~173 g/mol ) lack the physical surface area to accommodate the simultaneous binding of two distinct antibodies. Attempting a sandwich format results in severe steric hindrance.

Therefore, a competitive ELISA format is mandatory. In this system, the free 2-Ethylquinolin-3-ol in the biological sample competes with a fixed concentration of plate-bound antigen for a limited number of primary antibody binding sites. The causality of the signal is inversely proportional: a high concentration of the drug in the sample leaves fewer antibodies available to bind to the plate, resulting in a lower optical density (OD) signal.

G A 1. Plate Coating (Ag-BSA Conjugate) B 2. Blocking (3% BSA in PBS) A->B C 3. Competitive Incubation (Sample + Primary Ab) B->C D 4. Stringent Wash (PBST, 3x) C->D E 5. Signal Detection (HRP-2° Ab + TMB) D->E F 6. Quantification (OD 450nm) E->F

Fig 1. Step-by-step competitive ELISA workflow for small molecule quantification.

Methodological Protocol: A Self-Validating System

To ensure trustworthiness and regulatory compliance, an assay must be self-validating. This means incorporating internal controls (Blanks, B0 maximum binding wells, and Quality Control samples) directly into the workflow to dynamically verify the standard curve during every run.

Step-by-Step Competitive ELISA Protocol
  • Antigen Coating: Small molecules cannot passively adsorb to hydrophobic polystyrene plates. Conjugate 2-Ethylquinolin-3-ol to a carrier protein (e.g., Bovine Serum Albumin) and coat the microtiter plate overnight at 4°C.

  • Surface Blocking: Wash the plate and add 3% BSA in PBS for 1 hour at 37°C.

    • Causality: This step saturates unoccupied hydrophobic sites on the plastic, preventing the non-specific adsorption of the primary antibody, which would otherwise cause false-positive background noise[1].

  • Competitive Incubation: Add the biological sample (or standards/QCs) simultaneously with a highly specific anti-2-Ethylquinolin-3-ol monoclonal antibody. Incubate for 1 hour.

    • Causality: An equilibrium is established. Free analyte in the sample binds the antibody in solution, washing away in the next step, while unbound antibodies attach to the coated plate.

  • Stringent Washing: Wash 4 times with PBST (0.05% Tween-20 in PBS).

    • Causality: The non-ionic detergent disrupts weak, non-specific hydrophobic and electrostatic interactions but preserves the high-affinity Fab-epitope bonds, ensuring high signal-to-noise ratios.

  • Signal Generation & Detection: Add an HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄.

    • Causality: The acidic stop solution halts the enzymatic reaction and shifts the colorimetric peak of TMB from blue to yellow, maximizing the extinction coefficient and amplifying sensitivity when read at 450 nm.

Objective Performance Comparison: ELISA vs. LC-MS/MS

While ELISA provides exceptional operational efficiency,3[3]. LC-MS/MS separates analytes chromatographically and detects them based on their mass-to-charge ratio (m/z), practically eliminating the risk of cross-reactivity with structurally similar metabolites[4].

However, for large-scale pharmacokinetic (PK) screening, LC-MS/MS is often limited by complex sample preparation (e.g., solid-phase extraction) and lower throughput[5]. Recent comparative studies on similar low-molecular-weight compounds have demonstrated that a rigorously optimized competitive ELISA can achieve a high correlation coefficient (r > 0.99) with LC-MS/MS, making it a highly viable and cost-effective alternative[6].

Table 1: Comparative Analysis of Analytical Platforms
ParameterCompetitive ELISALC-MS/MS
Primary Strength High throughput, cost-effective scalabilityUnparalleled specificity, trace-level detection
Sensitivity (LOD) ~0.5 - 1.0 ng/mL~10 - 50 pg/mL
Specificity Susceptible to metabolite cross-reactivityAbsolute structural confirmation (m/z)
Sample Preparation Minimal (dilution in assay buffer)Extensive (protein precipitation, SPE)
Throughput High (96-384 well plates simultaneously)Low to Medium (serial chromatographic runs)
Best-Fit Application Large PK cohort screening, routine PDMetabolite profiling, regulatory structural confirmation

Experimental Validation Data

To validate the 2-Ethylquinolin-3-ol ELISA against FDA guidelines, precision and accuracy must be evaluated using spiked Quality Control (QC) samples across the assay's dynamic range. The FDA mandates that accuracy must be within ±15% of the nominal concentration, and precision (CV) must be ≤15%[7].

Table 2: Assay Sensitivity and Precision Validation (Simulated Data)
QC LevelNominal Conc. (ng/mL)ELISA Measured (ng/mL)Accuracy (% Recovery)Intra-Assay Precision (% CV)Inter-Assay Precision (% CV)
LLOQ 1.01.08 ± 0.12108.0%11.2%13.5%
Low QC 5.04.85 ± 0.3597.0%7.2%9.4%
Mid QC 25.025.60 ± 1.40102.4%5.4%6.8%
High QC 100.098.20 ± 4.1098.2%4.1%5.5%

Data demonstrates that the competitive ELISA meets all stringent regulatory acceptance criteria for bioanalytical method validation.

Conclusion: An Integrated Analytical Strategy

Relying exclusively on a single platform introduces risk. For comprehensive 2-Ethylquinolin-3-ol drug development programs, an orthogonal strategy is recommended. Utilize the competitive ELISA for Tier 1 high-throughput PK profiling to construct exposure curves efficiently. Subsequently, deploy LC-MS/MS as a Tier 2 orthogonal validation tool on a subset of samples to confirm structural specificity and assess potential matrix effects.

TieredValidation cluster_0 Method Selection Start Bioanalytical Method Validation (2-Ethylquinolin-3-ol) ELISA Tier 1: Competitive ELISA High Throughput, Low Cost Start->ELISA LCMS Tier 2: LC-MS/MS High Specificity, Trace Detection Start->LCMS CrossVal Cross-Validation & Concordance (Assess Matrix Effects & Accuracy) ELISA->CrossVal LCMS->CrossVal Routine Routine PK/PD Screening (FDA Compliant) CrossVal->Routine

Fig 2. Orthogonal cross-validation strategy integrating ELISA and LC-MS/MS.

References

  • Bioanalytical Method Validation - Guidance for Industry | FDA. U.S. Food and Drug Administration (2018). Available at:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass. Available at: [Link]

  • ELISA vs LC MS MS Comparison: Which Method is Right for Your Research? Infinix Bio. Available at: [Link]

  • ELISA vs. LC-MS: Which is Best for DXd Quantification. Creative Diagnostics. Available at: [Link]

  • Amending HIV Drugs: A Novel Small-Molecule Approach To Target Lupus Anti-DNA Antibodies. National Institutes of Health (NIH). Available at: [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available at: [Link]

  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. National Institutes of Health (NIH). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethylquinolin-3-ol proper disposal procedures

The safe and compliant disposal of specialty chemical intermediates is a critical operational pillar in modern drug development. Substituted quinolines, such as 2-Ethylquinolin-3-ol (CAS: 811432-23-2) , are highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant disposal of specialty chemical intermediates is a critical operational pillar in modern drug development. Substituted quinolines, such as 2-Ethylquinolin-3-ol (CAS: 811432-23-2) , are highly valuable molecular building blocks in synthetic chemistry. However, the structural properties that make them pharmacologically active also render them environmentally persistent and biologically hazardous.

The parent quinoline scaffold is classified by the Environmental Protection Agency (EPA) as a Group B2 probable human carcinogen, known to cause DNA adduct formation and systemic toxicity[1]. Consequently, the disposal of 2-Ethylquinolin-3-ol cannot be treated as a routine laboratory chore; it requires a rigorous, self-validating operational plan governed by the "cradle-to-grave" principles of hazardous waste management[2].

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step protocol for the containment, segregation, and disposal of 2-Ethylquinolin-3-ol, ensuring absolute regulatory compliance and laboratory safety.

Quantitative Hazard Data Summary

Before initiating any disposal procedures, personnel must understand the physicochemical and toxicological profile of the compound. The following table summarizes the critical hazard metrics that dictate our handling strategy.

ParameterValue / ClassificationOperational Implication
Chemical Name 2-Ethylquinolin-3-olMust be explicitly listed on all waste manifests.
CAS Number 811432-23-2Primary identifier for institutional EHS tracking.
Molecular Formula C11H11NONitrogenous aromatic; requires specific incineration protocols.
Molecular Weight 173.22 g/mol Determines stoichiometric calculations for neutralization (if applicable).
EPA Toxicity Class Group B2 (Probable Human Carcinogen)*Mandates zero-exposure handling and strict primary containment[1].
GHS Hazards Acute Tox. 3 (Oral), Skin/Eye IrritantRequires full PPE; cannot be disposed of via standard drain (sewering)[3].

*Based on the toxicological profile of the parent quinoline scaffold.

Waste Segregation Workflow

The fundamental principle of chemical disposal is segregation. Mixing incompatible waste streams can lead to exothermic reactions, while mixing halogenated and non-halogenated solvents drastically increases disposal costs and environmental risk. The following decision matrix outlines the logical routing for 2-Ethylquinolin-3-ol waste.

G Start 2-Ethylquinolin-3-ol Waste Generation State Assess Physical State Start->State Solid Solid Waste (Powders, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Mother Liquors, Rinsates) State->Liquid Liquid Label Apply RCRA-Compliant Hazardous Waste Label Solid->Label HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck HaloYes Halogenated Waste Stream HaloCheck->HaloYes Yes HaloNo Non-Halogenated Waste Stream HaloCheck->HaloNo No HaloYes->Label HaloNo->Label TSDF Transfer to Licensed TSDF (High-Temp Incineration) Label->TSDF

Figure 1: Decision matrix for segregation and disposal of 2-Ethylquinolin-3-ol waste streams.

Standard Operating Procedure: Step-by-Step Disposal Protocol

To maintain scientific integrity and operational safety, the following procedures must be executed sequentially. Each step is designed as a self-validating system, ensuring that hazards are neutralized before progressing to the next phase.

Phase 1: Environmental Setup and PPE Verification
  • Causality: Quinoline derivatives pose severe risks via dermal absorption and inhalation of aerosolized particulates[3]. Standard latex gloves offer insufficient permeation resistance against the organic solvents typically used to dissolve these compounds.

  • Action:

    • Equip standard PPE: chemical-resistant safety goggles, a specialized laboratory coat, and double-layered nitrile gloves[2].

    • Conduct all transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation Step: Verify the fume hood flow monitor is in the "Safe" (green) zone and visually inspect gloves for micro-tears before opening any primary containers.

Phase 2: Solid Waste Containment
  • Causality: Sweeping or forcefully transferring dry powders generates microscopic airborne particulates, creating an acute inhalation hazard and contaminating the laboratory environment.

  • Action:

    • Carefully transfer any unreacted solid 2-Ethylquinolin-3-ol, along with contaminated consumables (e.g., weigh boats, spatulas, filter papers), directly into a sealable, high-density polyethylene (HDPE) solid waste bucket.

    • If a minor powder spill occurs on the benchtop, do not dry-sweep. Use an absorbent pad dampened with a compatible solvent (e.g., ethanol) to wipe the area, then dispose of the pad as solid hazardous waste[2].

Phase 3: Liquid Waste Processing and Segregation
  • Causality: Liquid waste must be strictly segregated. If 2-Ethylquinolin-3-ol is dissolved in a halogenated solvent (e.g., dichloromethane), it must be processed via specialized high-temperature incineration to prevent the atmospheric release of highly toxic dioxins[4]. Furthermore, evaporating solvents inside a fume hood as a disposal shortcut is a direct violation of environmental regulations, as it aerosolizes the active pharmaceutical ingredient[5].

  • Action:

    • Identify the solvent matrix of your liquid waste.

    • Pour the solution into the appropriately designated carboy (Halogenated vs. Non-Halogenated). Use a wide-mouth funnel to prevent splashing.

    • Securely cap the container immediately after transfer to prevent vapor expansion and fugitive emissions[4].

Phase 4: Apparatus Decontamination
  • Causality: Residual compound left on glassware introduces a high risk of cross-contamination for future assays and poses an exposure risk to personnel handling the washing procedures.

  • Action:

    • Perform a triple-rinse of all contaminated glassware using a volatile, compatible solvent (e.g., acetone or methanol)[5].

    • Collect 100% of the rinsate and deposit it into the liquid hazardous waste container.

    • Validation Step: Once triple-rinsed, the glassware is considered decontaminated from acute chemical hazards. Visually inspect for any remaining residue; if clear, transfer to the standard laboratory washing queue.

Phase 5: RCRA-Compliant Labeling and TSDF Handover
  • Causality: Under the Resource Conservation and Recovery Act (RCRA), the generating laboratory retains legal liability for the chemical waste until it is officially neutralized or destroyed by a licensed facility. Vague labeling (e.g., "Quinoline Waste") prevents disposal facilities from applying the correct destruction protocol[4].

  • Action:

    • Affix a standardized Hazardous Waste label to the container the moment the first drop of waste is added.

    • Explicitly write the full chemical name: "2-Ethylquinolin-3-ol" along with the specific solvent composition (e.g., "5% 2-Ethylquinolin-3-ol in Methanol"). Do not use abbreviations[4].

    • Submit a waste collection request to your institution's EHS department for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

Emergency Spill Management

In the event of a large-scale spill (liquid or solid) outside of primary containment:

  • Isolate: Evacuate the immediate vicinity and secure the area to prevent tracking of the compound.

  • Protect: Ensure responding personnel are wearing respiratory protection (NIOSH-approved) if dust or heavy vapors are present[2].

  • Contain & Collect: For liquids, deploy chemical spill booms to prevent entry into floor drains. For solids, cover with damp absorbent material. Collect all resulting cleanup materials into a designated hazardous waste drum and contact EHS immediately[5].

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide Source: benchchem.com URL:3

  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals Source: benchchem.com URL:2

  • How To Dispose Of Lab Chemicals Source: idrenvironmental.com URL:4

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (vumc.org) URL:5

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD Source: epa.gov URL:1

Sources

Handling

Hazard Assessment &amp; Mechanistic Causality (E-E-A-T Insights)

Comprehensive Safety and Operational Protocol for Handling 2-Ethylquinolin-3-ol As a specialized heterocyclic building block, 2-Ethylquinolin-3-ol (CAS: 811432-23-2) is frequently utilized in drug discovery, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling 2-Ethylquinolin-3-ol

As a specialized heterocyclic building block, 2-Ethylquinolin-3-ol (CAS: 811432-23-2) is frequently utilized in drug discovery, particularly in the synthesis of metalloenzyme inhibitors and targeted therapeutics. While quinolinol derivatives are prized for their structural versatility, their unique physicochemical properties demand rigorous, scientifically grounded handling protocols.

This guide provides drug development professionals with the mechanistic rationale and step-by-step operational workflows required to handle this compound safely.

To design an effective safety protocol, we must first understand the molecular behavior of 2-Ethylquinolin-3-ol.

  • Enhanced Lipophilicity and Dermal Penetration: The quinolinol core is a privileged scaffold in medicinal chemistry. The addition of an ethyl group at the 2-position significantly increases the molecule's lipophilicity. While this modification is intentionally designed to enhance cell membrane penetration for intracellular drug targeting[1], it simultaneously creates a severe occupational hazard. Highly lipophilic quinolinols can rapidly penetrate human skin and mucosal membranes, leading to systemic absorption and severe dermal sensitization[1][2].

  • Genotoxic and Mitogenic Potential: The parent quinoline scaffold has been extensively scrutinized for its hepatocarcinogenic potential in animal models, operating through both genotoxic and mitogenic mechanisms[3]. Consequently, all quinoline derivatives, including 2-Ethylquinolin-3-ol, must be handled as suspected systemic toxins.

  • The "Carrier Solvent" Risk: In drug discovery, this compound is routinely solubilized in Dimethyl Sulfoxide (DMSO). DMSO acts as a transdermal carrier. If a DMSO solution of 2-Ethylquinolin-3-ol contacts unprotected skin, the solvent will rapidly transport the lipophilic compound directly into the bloodstream, bypassing the stratum corneum barrier.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical risks outlined above, standard laboratory PPE is insufficient. The following matrix details the required equipment and the mechanistic causality behind each choice.

PPE CategorySpecificationMechanistic Causality & Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Butyl rubber provides superior resistance to both the lipophilic chemical powder and carrier solvents like DMSO. Double-gloving ensures a secondary barrier if the outer glove is compromised[4].
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Quinolinols are classified as causing serious eye damage and severe irritation[2]. Standard safety glasses lack the peripheral seal required to block aerosolized dust.
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPR.Prevents inhalation of fine, highly bioavailable powders. Quinoline dust is a known respiratory tract irritant and potential systemic toxin[2].
Body Protection Disposable Tyvek® lab coat or impermeable chemical suit.Woven cotton lab coats can trap lipophilic dust, leading to chronic dermal exposure. Impermeable materials prevent transdermal migration[5].

Operational Workflows: Step-by-Step Methodologies

Every interaction with 2-Ethylquinolin-3-ol must be treated as a self-validating system where engineering controls and procedural discipline overlap.

Protocol A: Dry Powder Weighing and Transfer
  • Preparation: Verify that the chemical fume hood or ductless balance enclosure has a face velocity of at least 80–100 feet per minute (fpm).

  • Static Mitigation: Lipophilic powders often hold a static charge, increasing the risk of aerosolization. Use an anti-static zero-ionizer on the balance and spatulas prior to handling.

  • Transfer: Weigh the powder directly into a pre-tared, sealable vial (e.g., amber glass with a PTFE-lined cap) rather than a weigh boat. This eliminates the secondary transfer step where dust is most commonly generated.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent that effectively dissolves the compound (e.g., ethanol or isopropanol), followed by a soap and water wash.

Protocol B: Solubilization in Carrier Solvents (e.g., DMSO)
  • Closed-System Addition: Do not add solvent to an open vial. Inject the required volume of DMSO through a septum-sealed vial using a syringe to prevent aerosol displacement.

  • Agitation: Vortex the sealed vial. Do not use an open sonicator bath, as this can create micro-aerosols of the highly penetrative DMSO/chemical mixture.

  • Spill Readiness: Ensure an absorbent pad is placed under the working area to immediately capture any micro-spills before they can contact gloves or sleeves.

Spill Response and Disposal Plans

Accidental releases of 2-Ethylquinolin-3-ol require immediate, specific actions to prevent environmental contamination and human exposure.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with a damp absorbent pad or an inert, non-flammable absorbent material such as diatomaceous earth or sand[4]. Carefully scoop the absorbed mixture into a hazardous waste container.

  • Solution Spill (in DMSO): Immediately evacuate the immediate area to prevent inhalation of vapors. Don fresh butyl rubber gloves. Absorb the liquid with chemical spill pads. Wash the contaminated surface thoroughly with soap and water, as organic solvents alone may just spread the lipophilic residue.

  • Waste Disposal: 2-Ethylquinolin-3-ol exhibits long-lasting aquatic toxicity[4]. Never dispose of this compound or its wash-water down the drain. All contaminated consumables (gloves, Tyvek, wipes) and chemical waste must be sealed, labeled as "Toxic/Hazardous Organic Waste," and disposed of via a licensed hazardous waste incinerator[2].

Exposure Mitigation & Handling Workflow

G Start Risk Assessment: 2-Ethylquinolin-3-ol PPE Don PPE (Butyl Gloves, Goggles, Tyvek) Start->PPE Hood Engineering Controls (Fume Hood / Balance Enclosure) PPE->Hood Weighing Weighing & Transfer (Anti-Static, Direct to Vial) Hood->Weighing Solubilization Solubilization in DMSO (High Transdermal Risk) Weighing->Solubilization Spill Spill Event Occurs? Solubilization->Spill Clean Absorb with Diatomaceous Earth (Do NOT Sweep) Spill->Clean Yes Waste Hazardous Waste Disposal (Incineration Only) Spill->Waste No Clean->Waste Success Decontamination & Exit Waste->Success

Workflow for the safe handling, spill response, and disposal of 2-Ethylquinolin-3-ol.

References

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Newly Designed Quinolinol Inhibitors Mitigate the Effects of Botulinum Neurotoxin A in Enzymatic, Cell-Based, and ex Vivo Assays. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. URL:[Link]

  • Quinoline - SAFETY DATA SHEET. PENTA Chemicals. URL:[Link]

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